Pcsk9-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C83H106F4N15O17S2+ |
|---|---|
Poids moléculaire |
1725.9 g/mol |
Nom IUPAC |
2-[2-[3-[[(1S,9E,13S,17S,20S,23S,29S,55S,60R,63S)-50-fluoro-20-[(1R)-1-hydroxyethyl]-23-[(4-methoxyphenyl)methyl]-29,60-dimethyl-18,21,24,30,57,59,62,65,70-nonaoxo-12-oxa-34,68-dithia-16,19,22,25,31,41,42,43,46,56,58,61,64-tridecazadecacyclo[36.19.12.13,7.116,55.136,40.141,44.146,53.013,17.025,29.047,52]tetraheptaconta-3,5,7(74),9,36(73),37,39,42,44(72),47(52),48,50,53(71)-tridecaen-63-yl]methylamino]-3-oxopropoxy]ethoxy]ethyl-trimethylazanium;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C81H104FN15O15S2.C2HF3O2/c1-50-73(101)87-63-41-54-14-10-13-52(36-54)12-8-9-29-112-68-21-27-94-72(68)77(105)90-71(51(2)98)76(104)89-64(40-53-15-18-61(109-7)19-16-53)79(107)95-26-11-24-81(95,3)80(108)83-25-35-114-49-56-37-55(48-113-34-23-70(100)86-66(75(103)85-50)44-84-69(99)22-30-110-32-33-111-31-28-97(4,5)6)38-60(39-56)96-47-59(91-92-96)46-93-45-57(42-65(78(94)106)88-74(63)102)62-43-58(82)17-20-67(62)93;3-2(4,5)1(6)7/h8-10,13-20,36-39,43,45,47,50-51,63-66,68,71-72,98H,11-12,21-35,40-42,44,46,48-49H2,1-7H3,(H7-,83,84,85,86,87,88,89,90,99,100,101,102,103,104,105,108);(H,6,7)/p+1/b9-8+;/t50-,51-,63+,64+,65+,66+,68+,71+,72+,81+;/m1./s1 |
Clé InChI |
OWXBVYYVNXIMGD-WFMGUUCDSA-O |
Origine du produit |
United States |
Foundational & Exploratory
Technical Guide: Discovery and Synthesis of the PCSK9 Inhibitor Pcsk9-IN-14
An extensive search for a molecule specifically named Pcsk9-IN-3 did not yield any publicly available information regarding its discovery, synthesis, or biological activity. It is possible that this is an internal compound designation not yet disclosed in scientific literature or patents, or that the name is a misnomer.
To fulfill the core requirements of your request for an in-depth technical guide on a small molecule PCSK9 inhibitor, this report provides a comprehensive overview of a representative and publicly disclosed molecule, Pcsk9-IN-14 . This guide details its discovery, a plausible synthetic route, and the experimental protocols used for its characterization, presented in a format suitable for researchers, scientists, and drug development professionals.
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1] By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets it for lysosomal degradation, which in turn reduces the clearance of LDL cholesterol (LDL-C) from the bloodstream.[1] Elevated LDL-C is a major risk factor for atherosclerotic cardiovascular disease. Consequently, inhibiting the PCSK9-LDLR interaction is a validated therapeutic strategy for lowering LDL-C. While monoclonal antibodies have proven effective as PCSK9 inhibitors, the development of orally bioavailable small molecule inhibitors remains a significant focus of research.[1]
Discovery of Pcsk9-IN-14
Pcsk9-IN-14, also referred to as compound Ia-8, was identified through efforts to discover non-peptidic, small molecule inhibitors of the PCSK9-LDLR interaction.[1] This compound was disclosed in the patent application WO2023023867A1.[1] The core chemical structure of Pcsk9-IN-14 is 1,3-dimethyl-5-(3,5-bis(trifluoromethyl)phenyl)-1H-imidazo[4,5-d]pyrimidine-2,4(3H,5H)-dione.[1] The discovery likely originated from high-throughput screening and subsequent structure-activity relationship (SAR) studies to optimize potency and drug-like properties.
Mechanism of Action
Pcsk9-IN-14 functions by binding to PCSK9 and preventing the formation of the PCSK9-LDLR complex.[1] This inhibition allows the LDLR to be recycled back to the surface of the hepatocyte after internalizing LDL-C.[1][2] The resulting increase in the number of available LDLRs leads to enhanced clearance of LDL-C from the circulation.[1][2]
PCSK9 Signaling Pathway
The diagram below illustrates the signaling pathway of PCSK9 and the point of intervention for inhibitors like Pcsk9-IN-14.
Caption: PCSK9 signaling pathway and inhibitor intervention.
Synthesis of Pcsk9-IN-14
While the specific, step-by-step synthesis for Pcsk9-IN-14 is detailed within the patent literature, a general and plausible synthetic workflow can be proposed based on established organic chemistry principles for creating similar heterocyclic compounds.[1] The synthesis likely involves a multi-step process to construct the core imidazo[4,5-d]pyrimidine-dione structure, followed by key functionalization steps.
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for Pcsk9-IN-14.
Quantitative Data
The biological activity of small molecule PCSK9 inhibitors is typically quantified using various in vitro assays. Although specific quantitative data for Pcsk9-IN-14 is proprietary to the patent holder, the table below summarizes the types of data that would be generated to characterize its activity.
| Parameter | Assay Type | Description | Representative Values |
| IC₅₀ | PCSK9-LDLR Binding Assay | Concentration of the inhibitor required to block 50% of the binding between PCSK9 and the LDLR. | Sub-micromolar to nanomolar range |
| K_d | Surface Plasmon Resonance (SPR) | Equilibrium dissociation constant, indicating the binding affinity of the inhibitor to PCSK9. | Sub-micromolar to nanomolar range |
| EC₅₀ | Cellular LDL Uptake Assay | Concentration of the inhibitor that results in a 50% increase in the uptake of labeled LDL by cells (e.g., HepG2) in the presence of PCSK9. | Micromolar to nanomolar range |
Experimental Protocols
The following are detailed, generalized protocols for key experiments used to evaluate the efficacy of a small molecule PCSK9 inhibitor like Pcsk9-IN-14.
Protocol 1: In Vitro PCSK9-LDLR Binding Assay (ELISA-based)
This assay is designed to quantify the ability of a test compound to inhibit the binding of PCSK9 to the LDLR.[3]
-
Materials:
-
Recombinant human LDLR protein
-
Recombinant human PCSK9 protein
-
HRP-conjugated anti-PCSK9 antibody
-
High-bind 96-well microplates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
TMB substrate and stop solution
-
Test compound (Pcsk9-IN-14)
-
-
Procedure:
-
Coat a 96-well plate with recombinant human LDLR protein and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the test compound.
-
In a separate plate, pre-incubate recombinant human PCSK9 with the test compound dilutions for 1 hour at room temperature.[3]
-
Transfer the PCSK9-compound mixtures to the LDLR-coated plate and incubate for 2 hours at room temperature.[3]
-
Wash the plate five times with wash buffer.
-
Add HRP-conjugated anti-PCSK9 antibody and incubate for 1 hour at room temperature.[3]
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Protocol 2: Cellular LDL Uptake Assay
This cell-based functional assay measures the ability of an inhibitor to rescue LDLR activity in the presence of PCSK9, leading to increased uptake of LDL-C.[1]
-
Materials:
-
Human hepatoma (HepG2) cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human PCSK9
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Test compound (Pcsk9-IN-14)
-
Multi-well plates suitable for cell culture and fluorescence reading
-
-
Procedure:
-
Seed HepG2 cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 1-4 hours).[1]
-
Add recombinant human PCSK9 to the cells, followed by the addition of fluorescently labeled LDL.[1]
-
Incubate the cells for a sufficient time to allow for LDL uptake (e.g., 4 hours).
-
Wash the cells to remove unbound labeled LDL.
-
Quantify the amount of internalized LDL by measuring the fluorescence intensity using a plate reader or by flow cytometry.[1]
-
Determine the EC₅₀ value of the compound for restoring LDL uptake.
-
The workflow for this cellular assay is visualized below.
Caption: Experimental workflow for the cellular LDL uptake assay.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity
This biophysical assay is used to determine the binding kinetics and affinity (K_d) of the inhibitor to PCSK9.[1]
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human PCSK9 protein
-
Amine coupling kit
-
Running buffer (e.g., HBS-EP+)
-
Test compound (Pcsk9-IN-14)
-
-
Procedure:
-
Immobilize recombinant human PCSK9 protein on a sensor chip via amine coupling.[1]
-
Prepare a series of concentrations of the test compound in the running buffer.
-
Flow the different concentrations of the test compound over the sensor chip surface.[1]
-
Measure the association (k_on) and dissociation (k_off) rates in real-time by detecting changes in the refractive index at the surface.
-
Regenerate the sensor chip surface between different compound concentrations.
-
Calculate the equilibrium dissociation constant (K_d) as k_off / k_on.[1]
-
Conclusion
While information on "this compound" is not available in the public domain, this guide provides a comprehensive technical overview of a representative small molecule PCSK9 inhibitor, Pcsk9-IN-14. The detailed protocols for key experiments and the structured presentation of data types offer a valuable resource for researchers and professionals in the field of drug discovery and development. The methodologies outlined here form the basis for the identification and characterization of novel small molecule inhibitors targeting the PCSK9-LDLR pathway.
References
Technical Guide: Target Binding and Affinity of Small Molecule Inhibitors to PCSK9
Note to the Reader: As of the latest available data, there is no specific public information regarding a compound designated "Pcsk9-IN-3" in scientific literature or databases. This technical guide has been developed to provide a comprehensive overview of the core principles, experimental methodologies, and data interpretation used to characterize the binding and affinity of novel small molecule inhibitors targeting Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The content herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of PCSK9 inhibitors.
Introduction: PCSK9 as a Therapeutic Target
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that is a key regulator of low-density lipoprotein cholesterol (LDL-C) metabolism.[1][2] Primarily synthesized and secreted by the liver, PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[3] This binding event targets the LDLR for lysosomal degradation, thereby preventing it from being recycled back to the cell surface.[1][2] The resulting reduction in LDLR density on hepatocytes leads to decreased clearance of circulating LDL-C, a major risk factor for atherosclerotic cardiovascular disease.[1]
Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C levels.[3] Small molecule inhibitors offer the potential for orally bioavailable therapies that can prevent PCSK9 from binding to the LDLR, thus increasing LDLR recycling and enhancing LDL-C clearance from the bloodstream.[3] The binding affinity and kinetics of these inhibitors to PCSK9 are critical determinants of their therapeutic potency and efficacy.
Mechanism of Action of PCSK9 and its Inhibition
The primary mechanism of action for small molecule PCSK9 inhibitors is the disruption of the protein-protein interaction between PCSK9 and the LDLR.[4] By binding to PCSK9, these inhibitors allosterically or competitively block the site of interaction with the LDLR's epidermal growth factor-like repeat A (EGF-A) domain.[3] This prevents the formation of the PCSK9-LDLR complex, sparing the LDLR from degradation and allowing it to continue clearing LDL-C from circulation.[5]
Quantitative Assessment of Target Binding and Affinity
The binding affinity of an inhibitor to PCSK9 is a primary indicator of its potency. This is typically quantified using parameters such as the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (KD), and the inhibition constant (Ki).[3] The following tables provide hypothetical but representative data for a generic small molecule PCSK9 inhibitor to illustrate typical data presentation.
Table 1: Biochemical Affinity and Potency of a Generic PCSK9 Inhibitor
| Parameter | Value | Assay Method | Experimental Conditions |
| IC50 | 120 nM | PCSK9-LDLR Binding ELISA | Competition assay with biotinylated human PCSK9 and coated human LDLR; 2-hour incubation at 37°C.[3] |
| IC50 | 95 nM | TR-FRET Assay | Homogeneous assay with Eu-labeled LDLR and biotin-labeled PCSK9; 2-hour incubation at room temperature.[6] |
| KD | 60 nM | Surface Plasmon Resonance (SPR) | Recombinant human PCSK9 immobilized on a sensor chip; inhibitor as analyte at 25°C.[3] |
| kon (1/Ms) | 1.5 x 10⁵ | Surface Plasmon Resonance (SPR) | As above. |
| koff (1/s) | 9.0 x 10⁻³ | Surface Plasmon Resonance (SPR) | As above. |
Table 2: Cellular Activity of a Generic PCSK9 Inhibitor
| Parameter | Value | Assay Method | Experimental Conditions |
| EC50 | 250 nM | Cellular LDL-C Uptake Assay | HepG2 cells treated with recombinant human PCSK9 (D374Y mutant) and fluorescently labeled LDL for 4 hours.[7][8] |
Detailed Experimental Protocols
Robust and reproducible experimental protocols are essential for the accurate characterization of inhibitor binding and affinity.
Biochemical Assay: PCSK9-LDLR Binding ELISA
This enzyme-linked immunosorbent assay (ELISA) quantifies the ability of an inhibitor to disrupt the interaction between recombinant PCSK9 and the LDLR ectodomain.[3]
-
Principle: The LDLR ectodomain is immobilized on a microplate. Biotinylated PCSK9 is pre-incubated with the test inhibitor and then added to the plate. The amount of PCSK9 that binds to the LDLR is detected using streptavidin conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal. A reduction in signal indicates inhibition.[3][9]
-
Methodology:
-
Coating: Coat a 96-well microplate with 1-5 µg/mL of recombinant human LDLR ectodomain in phosphate-buffered saline (PBS) and incubate overnight at 4°C.[3]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[4]
-
Blocking: Block non-specific binding sites by incubating each well with 3% bovine serum albumin (BSA) in PBS for 1-2 hours at room temperature.[3]
-
Inhibitor Incubation: In a separate plate, pre-incubate serial dilutions of the test inhibitor with a fixed concentration of biotinylated recombinant human PCSK9 (e.g., 6 µg/mL) for 1 hour at room temperature.[3][6]
-
Binding Reaction: Transfer the inhibitor-PCSK9 mixture to the LDLR-coated plate and incubate for 2 hours at 37°C.[3]
-
Detection: Wash the plate three times. Add streptavidin-HRP (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.[3]
-
Signal Development: Wash the plate three times. Add a chromogenic substrate (e.g., TMB) and incubate until sufficient color develops. Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).[3]
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
-
Biophysical Assay: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on the binding interaction, including association (kon) and dissociation (koff) rates, from which the dissociation constant (KD) is calculated.[10]
-
Principle: PCSK9 is immobilized on a sensor chip. The test inhibitor (analyte) is flowed over the surface. Binding events cause a change in the refractive index at the sensor surface, which is measured in real-time as a change in response units (RU).[10][11]
-
Methodology:
-
Chip Preparation: Activate a sensor chip (e.g., CM5) surface with a mixture of 0.4 M EDC and 0.1 M NHS.[10]
-
Immobilization: Immobilize recombinant human PCSK9 onto the surface via amine coupling to a target density (e.g., 2000-4000 RU). Deactivate remaining active esters with 1 M ethanolamine. A reference flow cell is prepared without PCSK9 to serve as a control.[10]
-
Binding Analysis: Prepare serial dilutions of the inhibitor in a running buffer (e.g., HBS-EP+). Inject each concentration over the PCSK9 and reference surfaces for a defined period (association phase, e.g., 120 seconds).[10]
-
Dissociation: Flow the running buffer alone over the surfaces to monitor the dissociation of the inhibitor-PCSK9 complex (dissociation phase, e.g., 300 seconds).[10]
-
Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound inhibitor before the next injection.
-
Data Analysis: Subtract the reference cell signal from the active cell signal to obtain specific binding sensorgrams. Globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.[11]
-
Cell-Based Assay: LDL Uptake Assay
This functional assay measures the ability of an inhibitor to rescue LDLR activity in a cellular context, providing a more biologically relevant measure of potency (EC50).[8]
-
Principle: Human liver cells (e.g., HepG2) are treated with recombinant PCSK9, which reduces their ability to take up LDL-C. The addition of an effective inhibitor will block the action of PCSK9 and restore the cells' capacity to internalize fluorescently labeled LDL.[7][8]
-
Methodology:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate and allow them to adhere overnight.[8]
-
Compound Treatment: Replace the culture medium with serum-free medium. Add serial dilutions of the test inhibitor to the wells.
-
PCSK9 Addition: Add a fixed concentration of recombinant human PCSK9 (a gain-of-function mutant like D374Y is often used to ensure a robust signal) to all wells except the negative control.[8] Incubate for 16 hours at 37°C.[7]
-
LDL Uptake: Aspirate the medium and add fresh medium containing a fluorescently labeled LDL probe (e.g., Bodipy-FL-LDL) at a concentration of 10 µg/mL.[8] Incubate for 4 hours at 37°C.[7]
-
Quantification: Wash the cells with PBS to remove unbound fluorescent LDL. Quantify the intracellular fluorescence using a fluorescence plate reader or high-content imaging system.[8]
-
Data Analysis: Normalize the fluorescence signal to the positive (PCSK9-treated) and negative (untreated) controls. Plot the percentage of LDL uptake restoration against the logarithm of the inhibitor concentration to determine the EC50 value.
-
Experimental and Logical Workflow Visualization
The characterization of a novel small molecule inhibitor of PCSK9 follows a logical progression from initial high-throughput screening to detailed biophysical and cellular characterization.
References
- 1. PCSK9 inhibitors â mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 2. nps.org.au [nps.org.au]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
An In-depth Technical Guide on the Core Effects of Oral Tricyclic Peptide PCSK9 Inhibitors on Cholesterol Metabolism Pathways
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "Pcsk9-IN-3" is described as a novel, highly potent, and orally bioavailable next-generation tricyclic peptide PCSK9 inhibitor.[1][2] However, detailed public data, including quantitative outcomes and specific experimental protocols for a compound with this exact designation, are not available in peer-reviewed literature. This guide will, therefore, focus on the core effects and methodologies associated with a leading compound in this class, enlicitide decanoate (B1226879) (formerly MK-0616), a well-documented oral macrocyclic peptide PCSK9 inhibitor that has undergone extensive clinical trials.[3][4][5][6] The data and protocols presented are representative of this class of inhibitors.
Introduction to PCSK9 and its Role in Cholesterol Metabolism
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a serine protease that plays a critical role in regulating plasma low-density lipoprotein cholesterol (LDL-C) levels.[7] Synthesized primarily in the liver, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[7] This binding event targets the LDLR for lysosomal degradation, thereby preventing its recycling back to the cell surface.[7] The reduction in LDLR density on hepatocytes leads to decreased clearance of LDL-C from the bloodstream, resulting in elevated plasma LDL-C levels.[7] The clinical significance of this pathway is underscored by genetic studies demonstrating that gain-of-function mutations in PCSK9 lead to familial hypercholesterolemia, while loss-of-function mutations are associated with low LDL-C levels and a reduced risk of cardiovascular disease.[8][9]
Mechanism of Action of Tricyclic Peptide PCSK9 Inhibitors
Oral tricyclic peptide inhibitors of PCSK9, such as enlicitide, are designed to mimic the binding interface of the LDLR, thereby competitively inhibiting the interaction between PCSK9 and the LDLR.[10][11] By binding with high affinity to the catalytic domain of PCSK9, these inhibitors prevent PCSK9 from binding to the LDLR.[10][11] This action spares the LDLR from degradation, allowing it to be recycled back to the hepatocyte surface to continue clearing LDL-C from circulation. The net effect is an increase in the number of functional LDLRs and a significant reduction in plasma LDL-C concentrations.[4][5]
Signaling Pathway and Inhibition Mechanism
Caption: PCSK9 binds to LDLR, promoting its degradation. Oral peptide inhibitors block this interaction.
Quantitative Effects on Cholesterol Metabolism
Clinical trials with the oral PCSK9 inhibitor enlicitide have demonstrated significant reductions in LDL-C and other atherogenic lipoproteins. The following tables summarize the quantitative data from these studies.
Table 1: Phase 1 Study in Healthy Volunteers on Statin Therapy[4][5]
| Parameter | Treatment Group (enlicitide 10-20 mg daily for 14 days) | Placebo Group |
| Baseline Mean LDL-C | ~87 mg/dL | ~87 mg/dL |
| LDL-C Reduction from Baseline | ~65% | <5% |
| Free PCSK9 Reduction from Baseline | >90% | No significant change |
Table 2: Phase 3 CORALreef HeFH Study in Patients with Heterozygous Familial Hypercholesterolemia[3][6]
| Parameter | Treatment Group (enlicitide) | Placebo Group |
| Primary Endpoint | Statistically significant and clinically meaningful reduction in LDL-C at 24 weeks | - |
| Key Secondary Endpoints | Significant improvement in non-HDL cholesterol, ApoB, and Lipoprotein(a) | - |
Experimental Protocols
The preclinical and clinical evaluation of novel oral PCSK9 inhibitors involves a range of standardized assays to determine their efficacy, mechanism of action, and safety profile.
In Vitro Assays
Objective: To determine the potency of the inhibitor in blocking the PCSK9-LDLR interaction and to assess its effect on cellular LDL-C uptake.
A. PCSK9-LDLR Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
-
Principle: This assay measures the proximity of two molecules labeled with donor and acceptor fluorophores. Inhibition of the PCSK9-LDLR interaction results in a decreased FRET signal.
-
Protocol:
-
Recombinant human PCSK9 labeled with a donor fluorophore (e.g., terbium cryptate) and the EGF-A domain of LDLR labeled with an acceptor fluorophore (e.g., d2) are used.
-
The inhibitor is serially diluted in an appropriate buffer in a microplate.
-
Labeled PCSK9 and LDLR-EGF-A are added to the wells.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
The HTRF signal is read on a compatible plate reader.
-
IC50 values are calculated from the dose-response curve.
-
B. Cellular LDL-C Uptake Assay
-
Principle: This assay measures the ability of the inhibitor to rescue PCSK9-mediated reduction of LDL-C uptake in a hepatocyte cell line.
-
Protocol:
-
Cell Culture: Human hepatoma cells (e.g., HepG2) are seeded in multi-well plates and cultured to confluence.[12]
-
Treatment: Cells are treated with varying concentrations of the test inhibitor in the presence of a fixed concentration of recombinant human PCSK9 for 24 hours.[12]
-
LDL-C Incubation: The treatment medium is replaced with fresh medium containing fluorescently labeled LDL-C (e.g., DiI-LDL). Cells are incubated for 4 hours to allow for LDL-C uptake.[13]
-
Measurement: Cells are washed to remove unbound DiI-LDL, then lysed. The fluorescence intensity is measured using a plate reader.[13]
-
Data Analysis: The EC50 value is determined by plotting fluorescence intensity against the inhibitor concentration.
-
In Vivo Animal Studies
Objective: To evaluate the pharmacokinetic profile and cholesterol-lowering efficacy of the inhibitor in a relevant animal model.
A. Efficacy Study in Hyperlipidemic Mice
-
Animal Model: APOE*3-Leiden.CETP mice, which have a human-like lipid profile, are often used.[14]
-
Protocol:
-
Mice are fed a high-fat, high-cholesterol diet to induce hypercholesterolemia.
-
The test inhibitor is formulated for oral gavage and administered daily for a specified period (e.g., 2-4 weeks).
-
A vehicle control group and a positive control group (e.g., an injectable PCSK9 antibody) are included.
-
Blood samples are collected at baseline and at various time points during the study.
-
Analysis: Plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured. Hepatic LDLR protein expression is assessed by Western blot or immunohistochemistry at the end of the study.[14]
-
Experimental Workflow Diagram
Caption: A typical discovery and development workflow for oral PCSK9 inhibitors.
Conclusion
Oral tricyclic peptide inhibitors represent a significant advancement in lipid-lowering therapy, offering the potential for antibody-like efficacy in a convenient, once-daily oral formulation.[10][11] By effectively blocking the PCSK9-LDLR interaction, these molecules lead to a profound and sustained reduction in LDL-C levels. The robust preclinical and clinical data for compounds like enlicitide validate this approach as a promising strategy for managing hypercholesterolemia and reducing cardiovascular risk in a broad range of patients. The continued development of this class of drugs holds the potential to change the paradigm of PCSK9 inhibition from an injectable-only therapy to a more accessible oral treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. patientcareonline.com [patientcareonline.com]
- 5. Oral PCSK9 inhibitor found to be safe, effective to lower cholesterol, in first human trial American Heart Association Scientific Sessions 2021, LBS.06 | American Heart Association [newsroom.heart.org]
- 6. merck.com [merck.com]
- 7. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. irbm.com [irbm.com]
- 11. A Series of Novel, Highly Potent, and Orally Bioavailable Next-Generation Tricyclic Peptide PCSK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eathj.org [eathj.org]
- 13. benchchem.com [benchchem.com]
- 14. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Pcsk9-IN-3: An Orally Bioavailable Tricyclic Peptide PCSK9 Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a pivotal regulator of plasma low-density lipoprotein cholesterol (LDL-C) and a clinically validated target for the management of hypercholesterolemia and the reduction of cardiovascular disease risk. While monoclonal antibodies and small interfering RNA therapeutics targeting PCSK9 have proven effective, they necessitate parenteral administration. The quest for orally active PCSK9 inhibitors has been a significant challenge in cardiovascular drug discovery. Pcsk9-IN-3 belongs to a novel class of tricyclic peptide inhibitors of PCSK9 that are characterized by high potency and oral bioavailability.[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the evaluation of this promising class of therapeutic agents, with a focus on a representative compound from this series, herein referred to as a close analog of this compound.
Mechanism of Action
PCSK9 functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This binding event targets the LDLR for lysosomal degradation, thereby preventing its recycling to the cell surface. A reduction in the number of LDLRs leads to decreased clearance of LDL-C from the circulation, resulting in elevated plasma LDL-C levels.
This compound and its analogs act by directly binding to PCSK9, competitively inhibiting the PCSK9-LDLR interaction. This blockade preserves the LDLR population on the hepatocyte surface, enhancing the clearance of LDL-C from the bloodstream and consequently lowering plasma LDL-C levels.
References
- 1. researchgate.net [researchgate.net]
- 2. researchwith.stevens.edu [researchwith.stevens.edu]
- 3. Inverse relationship between LDL cholesterol and PCSK9 plasma levels in dyslipidemic cynomolgus monkeys: effects of LDL lowering by ezetimibe in the absence of statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Series of Novel, Highly Potent, and Orally Bioavailable Next-Generation Tricyclic Peptide PCSK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pcsk9-IN-3: A Technical Guide for the Investigation of Hypercholesterolemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a pivotal regulator of cholesterol homeostasis. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL cholesterol (LDL-C) from the bloodstream, a key factor in the pathogenesis of hypercholesterolemia and atherosclerotic cardiovascular disease.[1][2][3] Inhibition of PCSK9 is a clinically validated strategy for lowering LDL-C. While monoclonal antibodies have proven the efficacy of this approach, the development of orally bioavailable small molecule and peptide inhibitors represents a significant advancement in patient care.
This technical guide focuses on Pcsk9-IN-3, a novel, highly potent, and orally bioavailable next-generation tricyclic peptide PCSK9 inhibitor, as a tool for studying hypercholesterolemia.[4] Due to the limited availability of specific data for this compound in the public domain, this guide will utilize data from a well-characterized, structurally related oral macrocyclic peptide PCSK9 inhibitor, MK-0616, as a representative example to illustrate the principles and methodologies for evaluating such compounds.[5][6][7] This document provides a comprehensive overview of the quantitative data, experimental protocols, and relevant biological pathways to facilitate the use of potent oral PCSK9 inhibitors in preclinical research.
Mechanism of Action: The PCSK9-LDLR Pathway
PCSK9 is a serine protease that is primarily secreted by the liver.[8] Circulating PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[2] Following this interaction, the PCSK9/LDLR complex is internalized into the cell. Within the acidic environment of the endosome, PCSK9 remains bound to the LDLR, preventing the receptor from recycling back to the cell surface.[9] Instead, the complex is targeted for degradation in the lysosome. This reduction in the number of LDLRs on the hepatocyte surface leads to decreased clearance of LDL-C from the circulation and consequently, elevated plasma LDL-C levels.[1][9]
Oral PCSK9 inhibitors, such as the tricyclic peptide this compound, are designed to disrupt the protein-protein interaction between PCSK9 and the LDLR. By binding to PCSK9, these inhibitors prevent it from associating with the LDLR, thereby preserving the receptor population on the cell surface, enhancing LDL-C uptake, and ultimately lowering plasma LDL-C levels.
Quantitative Data Summary
The following tables summarize key quantitative data for a representative oral macrocyclic peptide PCSK9 inhibitor, MK-0616, which serves as a surrogate for this compound.
Table 1: In Vitro Potency
| Parameter | Value | Reference |
| Binding Affinity (Ki) to PCSK9 | 5 pM | [6] |
| IC50 (PCSK9 Inhibition in Human Plasma) | 2.5 nM | [6] |
Table 2: In Vivo Efficacy in a Phase 2b Clinical Trial (MK-0616)
| Dose (once daily) | LDL-C Reduction from Baseline (at Week 8) | Reference |
| 6 mg | -41.2% | [10] |
| 12 mg | -55.7% | [10] |
| 18 mg | -59.1% | [10] |
| 30 mg | -60.9% | [10] |
Table 3: Preclinical Pharmacokinetics of a Representative Oral PCSK9 Inhibitor (AZD0780 in C57BL/6 mice)
| Parameter | Route | Value | Reference |
| Half-life (t½) | Intravenous | 2.6 hours | [11] |
| Half-life (t½) | Oral | 2.9 hours | [11] |
| Oral Bioavailability | - | 63.5% | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of an oral PCSK9 inhibitor like this compound.
In Vitro PCSK9-LDLR Binding Assay
This assay is designed to quantify the ability of an inhibitor to disrupt the direct interaction between PCSK9 and the LDLR. A common format is a competitive binding ELISA.
Materials:
-
96-well high-binding microplates
-
Recombinant human LDLR ectodomain
-
Recombinant human PCSK9 (e.g., His-tagged or biotinylated)
-
This compound (or other test inhibitor)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection antibody (e.g., anti-His-HRP or Streptavidin-HRP)
-
Chemiluminescent or colorimetric HRP substrate
-
Plate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with recombinant LDLR ectodomain (e.g., 1-2 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Binding Reaction: In a separate plate, pre-incubate a fixed concentration of tagged PCSK9 with the serially diluted inhibitor for 30-60 minutes at room temperature.
-
Incubation: After washing the blocked plate, transfer the PCSK9/inhibitor mixtures to the LDLR-coated wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer to remove unbound PCSK9.
-
Detection: Add the appropriate HRP-conjugated detection antibody and incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate again, then add the HRP substrate.
-
Data Acquisition: Measure the chemiluminescent or colorimetric signal using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Analysis: Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell-Based LDLR Degradation Assay
This assay assesses the ability of the inhibitor to prevent PCSK9-mediated degradation of LDLR protein in a cellular context.
Materials:
-
HepG2 human hepatoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human PCSK9
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-LDLR and anti-beta-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Culture: Plate HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Pre-incubate HepG2 cells with varying concentrations of this compound for 1 hour.
-
PCSK9 Addition: Add recombinant human PCSK9 (e.g., 1-5 µg/mL) to the wells (except for the negative control).
-
Incubation: Incubate the cells for 16-24 hours at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against LDLR and a loading control (e.g., beta-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the LDLR band intensity to the loading control to determine the relative LDLR protein levels.
In Vivo Efficacy Study in a Hypercholesterolemic Mouse Model
This protocol outlines a general framework for evaluating the in vivo efficacy of an orally administered PCSK9 inhibitor.
Animal Model:
-
A mouse model with a human-like lipoprotein profile, such as the APOE*3-Leiden.CETP transgenic mouse, is recommended.[12][13] These mice develop hypercholesterolemia, particularly when fed a Western-type diet.
Materials:
-
APOE*3-Leiden.CETP mice (or other suitable model)
-
Western-type diet
-
This compound
-
Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Blood collection supplies
-
ELISA kits for total cholesterol and LDL-C analysis
Protocol:
-
Acclimatization and Diet: Acclimatize the mice and place them on a Western-type diet to induce hypercholesterolemia.
-
Baseline Measurement: After the induction period, take a baseline blood sample to measure initial cholesterol levels.
-
Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound).
-
Dosing: Administer the formulated this compound or vehicle orally (e.g., via gavage) once or twice daily for a specified period (e.g., 28 days).
-
Monitoring: Monitor the animals' health, body weight, and food intake throughout the study.
-
Blood Collection: Collect blood samples at specified time points (e.g., weekly and at the end of the study).
-
Lipid Analysis: Separate the plasma and measure total cholesterol and LDL-C concentrations using commercially available kits.
-
Data Analysis: Calculate the percentage change in lipid levels from baseline for each treatment group and compare them to the vehicle control group to determine the in vivo efficacy of this compound.
Conclusion
This compound and other orally bioavailable PCSK9 inhibitors represent a promising new class of therapeutics for managing hypercholesterolemia. The experimental protocols and data presented in this guide, using a well-characterized surrogate compound, provide a comprehensive framework for researchers to investigate the pharmacological properties of these novel agents. By employing robust in vitro and in vivo assays, the scientific community can further elucidate the therapeutic potential of these compounds and advance the development of more convenient and accessible treatments for patients with cardiovascular disease.
References
- 1. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nps.org.au [nps.org.au]
- 3. How Do PCSK9 Inhibitors Lower Cholesterol? [webmd.com]
- 4. A Series of Novel, Highly Potent, and Orally Bioavailable Next-Generation Tricyclic Peptide PCSK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Oral PCSK9 Inhibitor: "MK-0616". - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. ahajournals.org [ahajournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Phase 2b Randomized Trial of the Oral PCSK9 Inhibitor MK-0616 [natap.org]
- 11. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
- 12. nyrada.com [nyrada.com]
- 13. nyrada.com [nyrada.com]
A Deep Dive into the Interaction of Small Molecule Inhibitors with the PCSK9 Catalytic Domain
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive examination of the interaction between small molecule inhibitors and the catalytic domain of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). While specific data for a compound designated "Pcsk9-IN-3" is not publicly available, this document will provide an in-depth overview of the principles, methodologies, and data relevant to the discovery and characterization of small molecule inhibitors targeting the PCSK9 catalytic domain.
Introduction to PCSK9 and its Catalytic Domain
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that has a crucial role in regulating low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream.[1] PCSK9 is composed of three main domains: a prodomain, a catalytic domain, and a C-terminal domain.[2][3] The catalytic domain is of particular interest as it is responsible for the binding of PCSK9 to the low-density lipoprotein receptor (LDLR).[2][4] This interaction targets the LDLR for degradation, leading to reduced clearance of LDL-C from the circulation and consequently, higher plasma LDL-C levels.[5][6][7] Therefore, inhibiting the interaction between the PCSK9 catalytic domain and the LDLR is a key therapeutic strategy for lowering LDL-C.[1]
The catalytic domain of PCSK9 contains a catalytic triad (B1167595) (Asp186, His226, and Ser386) typical of serine proteases.[8] However, its proteolytic activity is not required for LDLR degradation.[9] Instead, the catalytic domain functions as a binding module to the Epidermal Growth Factor-like repeat A (EGF-A) domain of the LDLR.[9][10] Small molecule inhibitors can be designed to bind to the catalytic domain, thereby sterically hindering its interaction with the LDLR.[[“]]
Quantitative Assessment of Inhibitor Binding
The potency of a small molecule inhibitor is quantified by its binding affinity to the PCSK9 catalytic domain. Key parameters used to measure this are the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), and the inhibition constant (Ki).[1]
Table 1: Representative Quantitative Data for a Small Molecule PCSK9 Inhibitor
| Assay Type | Description | Endpoint | Example Value |
| PCSK9-LDLR Binding Assay | Measures the inhibitor's ability to disrupt the interaction between recombinant human PCSK9 and the LDLR EGF-A domain. | IC50 | 50 nM[12] |
| Surface Plasmon Resonance (SPR) | Quantifies the binding kinetics and affinity of the inhibitor to PCSK9. | KD | 10 nM[12] |
| Isothermal Titration Calorimetry (ITC) | Measures the thermodynamic parameters of the inhibitor binding to PCSK9. | KD | 15 nM |
| Cellular LDLR Upregulation Assay | Measures the inhibitor's ability to prevent PCSK9-mediated degradation of LDLR on the cell surface of cell lines like HepG2. | EC50 | 200 nM[12] |
| LDL-C Uptake Assay | Quantifies the restoration of LDL-C uptake by cells (e.g., HepG2) in the presence of the inhibitor and PCSK9. | EC50 | 250 nM |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of small molecule inhibitors targeting the PCSK9 catalytic domain.
In Vitro PCSK9-LDLR Binding Assay (ELISA-based)
This assay is designed to quantify the ability of a test compound to inhibit the binding of PCSK9 to the LDLR.[13]
Materials:
-
Recombinant human PCSK9
-
Recombinant human LDLR EGF-A domain
-
Test compound (small molecule inhibitor)
-
Coated ELISA plates
-
Wash buffer
-
Blocking buffer
-
HRP-conjugated anti-PCSK9 antibody
-
TMB substrate and stop solution
Protocol:
-
Coat a 96-well plate with the recombinant human LDLR EGF-A domain and incubate overnight at 4°C.[13]
-
Wash the plate three times with wash buffer.[13]
-
Block the plate with blocking buffer for 2 hours at room temperature.[13]
-
Wash the plate three times with wash buffer.[13]
-
Prepare serial dilutions of the test compound.
-
In a separate plate, pre-incubate recombinant human PCSK9 with the various concentrations of the test compound for 1 hour at room temperature.[13][14]
-
Transfer the PCSK9-compound mixtures to the LDLR-coated plate and incubate for 2 hours at room temperature.[13]
-
Wash the plate five times with wash buffer.[13]
-
Add an HRP-conjugated anti-PCSK9 antibody and incubate for 1 hour at room temperature.[13]
-
Wash the plate five times with wash buffer.[13]
-
Add TMB substrate and incubate in the dark for 15-30 minutes.[13]
-
Stop the reaction with the stop solution.[13]
-
Read the absorbance at 450 nm using a plate reader.[13]
-
Calculate the percentage of inhibition and determine the IC50 value.[13]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding and dissociation between an inhibitor and PCSK9 in real-time.[1][12]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human PCSK9
-
Test compound (small molecule inhibitor)
-
Immobilization and running buffers
Protocol:
-
Activate the sensor chip surface.
-
Immobilize recombinant human PCSK9 onto the sensor chip surface via amine coupling.[1]
-
Prepare a series of concentrations of the test compound in running buffer.
-
Inject the test compound solutions over the immobilized PCSK9 surface at a constant flow rate.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound inhibitor.
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the inhibitor.
-
Regenerate the sensor surface to remove any remaining bound inhibitor.
-
Fit the sensorgram data to a suitable binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Visualizing Pathways and Workflows
Diagrams are provided to illustrate key signaling pathways and experimental workflows.
Caption: PCSK9 signaling pathway and the mechanism of action for a small molecule inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Carotenoid Interactions with PCSK9: Exploring Novel Cholesterol-Lowering Strategies [mdpi.com]
- 5. nps.org.au [nps.org.au]
- 6. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PCSK9: A Multi-Faceted Protein That Is Involved in Cardiovascular Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular basis for LDL receptor recognition by PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Assay for Pcsk9-IN-3 Efficacy in Disrupting PCSK9-LDLR Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a critical regulator of cholesterol homeostasis.[1][2] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[2][3] This process reduces the number of available LDLRs to clear circulating low-density lipoprotein (LDL) cholesterol from the bloodstream, leading to elevated plasma LDL levels.[1][2] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL cholesterol.[2] While monoclonal antibodies have proven effective, small molecule inhibitors like Pcsk9-IN-3 represent a promising therapeutic avenue. This document provides a detailed protocol for an in vitro enzyme-linked immunosorbent assay (ELISA) to determine the efficacy of this compound in inhibiting the binding of PCSK9 to the LDLR.
Principle of the Assay
This biochemical assay quantitatively measures the ability of a test compound, such as this compound, to block the interaction between recombinant human PCSK9 and the extracellular domain of the LDLR in a controlled, cell-free system.[2] The assay utilizes a 96-well plate pre-coated with the LDLR ectodomain.[4][5] Recombinant His-tagged PCSK9 is then added, which binds to the immobilized LDLR. The degree of binding is quantified using an HRP-conjugated anti-His-tag antibody, followed by the addition of a chromogenic substrate.[2][4] The resulting colorimetric signal is inversely proportional to the inhibitory activity of this compound.
Signaling Pathway and Point of Intervention
PCSK9 secreted from hepatocytes binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the cell surface.[2][6] This complex is then internalized into endosomes.[2] Within the acidic environment of the endosome, the affinity between PCSK9 and the LDLR increases, which prevents the LDLR from recycling back to the cell surface and instead targets it for degradation within the lysosome.[2][3] this compound is designed to directly interfere with the initial binding of PCSK9 to the LDLR, thereby preserving LDLR function and promoting its recycling.
Experimental Protocol: PCSK9-LDLR Binding Inhibition ELISA
This protocol is designed for a 96-well format and can be adapted for high-throughput screening.
Materials and Reagents
| Reagent | Supplier Example | Catalog # Example |
| Recombinant Human LDLR-ECD | BPS Bioscience | 71205 |
| Recombinant Human His-tagged PCSK9 | BPS Bioscience | 71204 |
| This compound | Custom Synthesis/Vendor | N/A |
| Positive Control Inhibitor (e.g., Evolocumab) | N/A | N/A |
| 96-well High-Binding Microplate | Corning | 3590 |
| Anti-His-tag HRP-conjugated Antibody | BPS Bioscience | Anti-His-HRP-D |
| TMB Substrate | BioLegend | 421101 |
| Stop Solution (e.g., 1N H₂SO₄) | VWR | 97064-112 |
| Assay Buffer (e.g., PBS, 0.1% BSA) | - | - |
| Wash Buffer (e.g., PBS, 0.05% Tween-20) | - | - |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
Assay Workflow
References
Application Notes and Protocols for Cell-Based LDL Uptake Assay Using Small Molecule PCSK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for assessing the efficacy of small molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), such as Pcsk9-IN-3, in a cell-based low-density lipoprotein (LDL) uptake assay. The protocols described herein are designed for a quantitative evaluation of how these inhibitors can rescue the PCSK9-mediated degradation of the LDL receptor (LDLR), thereby restoring LDL uptake in hepatocytes.
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a crucial regulator of cholesterol homeostasis.[1] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of liver cells, targeting it for lysosomal degradation.[2] This action reduces the number of LDLRs available to clear circulating low-density lipoprotein (LDL) cholesterol, leading to elevated plasma LDL levels.[2] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL cholesterol. Small molecule inhibitors, like this compound, represent a promising therapeutic avenue to disrupt this interaction, enhance LDLR recycling, and promote the uptake of LDL from the bloodstream.[2]
The following protocols provide detailed methodologies for conducting a cell-based LDL uptake assay to determine the in vitro efficacy of small molecule PCSK9 inhibitors.
Signaling Pathway of PCSK9-Mediated LDLR Degradation and Point of Inhibition
PCSK9 is synthesized and secreted primarily by hepatocytes.[2] Once in circulation, it binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the cell surface. The resulting PCSK9-LDLR complex is internalized through endocytosis.[1] Within the acidic environment of the endosome, PCSK9 remains tightly bound to the LDLR, preventing the receptor from recycling back to the cell surface.[1][2] Instead, the entire complex is trafficked to the lysosome for degradation.[2] This process leads to a net reduction in the number of LDLRs on the cell surface, impairing the cell's ability to clear LDL cholesterol from circulation. Small molecule inhibitors, such as this compound, are designed to interfere with the binding of PCSK9 to the LDLR, thereby preserving the receptor and its function.
PCSK9 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human hepatoma cell line (e.g., HepG2).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Serum-Free Medium: DMEM without FBS.
-
Test Compound: this compound, dissolved in DMSO to create a stock solution.
-
Recombinant Protein: Recombinant human PCSK9 (gain-of-function mutant D374Y is recommended for a robust response).[3]
-
Fluorescently Labeled LDL: DiI-LDL (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate-labeled LDL).
-
Control Inhibitor: A known PCSK9 inhibitor (e.g., a neutralizing antibody or a well-characterized small molecule).
-
Reagents for Fixation and Staining (Optional): 4% Paraformaldehyde (PFA) in PBS, DAPI for nuclear staining.
-
Assay Plates: 96-well black, clear-bottom tissue culture plates.
-
Instrumentation: Fluorescence microscope and a fluorescence plate reader.
Experimental Workflow: Cell-Based LDL Uptake Assay
The workflow for the cell-based LDL uptake assay involves several key steps from cell seeding to data analysis.
Experimental workflow for the cell-based LDL uptake assay.
Detailed Protocol
-
Cell Seeding:
-
Culture HepG2 cells in standard culture medium.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 2 x 10^5 cells/mL.[1]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and growth.
-
-
Compound and PCSK9 Treatment:
-
After 24 hours, carefully aspirate the culture medium and replace it with serum-free DMEM.
-
Prepare serial dilutions of this compound in serum-free DMEM. A typical concentration range to test for a novel small molecule would be from 0.1 nM to 10 µM.[1]
-
Add the diluted this compound and a fixed concentration of recombinant human PCSK9 (e.g., 1 µg/mL or 13.4 nM for the D374Y mutant) to the appropriate wells.[3]
-
Include the following controls:
-
Negative Control: Cells with serum-free medium and vehicle (DMSO) only, representing maximal LDL uptake.
-
Positive Control: Cells with recombinant PCSK9 and vehicle (DMSO), representing inhibited LDL uptake.
-
Reference Inhibitor Control: Cells with recombinant PCSK9 and a known PCSK9 inhibitor.
-
-
Incubate the plate for 16 hours at 37°C in a 5% CO₂ incubator.[3]
-
-
LDL Uptake:
-
Following the 16-hour incubation, carefully aspirate the medium from all wells.
-
Add fresh serum-free medium containing a working concentration of fluorescently labeled LDL (e.g., 10 µg/mL of DiI-LDL) to all wells.[3]
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator to allow for LDL uptake.[3]
-
-
Fluorescence Quantification:
-
After the 4-hour incubation, gently wash the cells three times with PBS to remove any unbound fluorescent LDL.
-
Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., for DiI: Ex/Em = ~549/565 nm).
-
(Optional) For qualitative analysis, cells can be fixed with 4% PFA, stained with DAPI, and imaged using a fluorescence microscope.
-
Data Analysis
-
Subtract the background fluorescence (wells with no cells) from all readings.
-
Normalize the data to the control wells:
-
Set the average fluorescence of the negative control (vehicle only) as 100% LDL uptake.
-
Set the average fluorescence of the positive control (PCSK9 only) as 0% rescue of LDL uptake.
-
-
Calculate the percentage of LDL uptake for each concentration of this compound relative to the controls.
-
Plot the percentage of LDL uptake against the log concentration of this compound.
-
Determine the half-maximal effective concentration (EC₅₀) by fitting the data to a four-parameter logistic curve.
Data Presentation
The quantitative results from the LDL uptake assay should be summarized in a clear and structured table for easy comparison.
Table 1: Example Data for the Effect of this compound on LDL Uptake in HepG2 Cells
| Treatment Group | Concentration | Mean Fluorescence Intensity (a.u.) | % LDL Uptake |
| Negative Control (Vehicle) | - | 15,000 | 100% |
| Positive Control (PCSK9) | 1 µg/mL | 3,000 | 0% |
| This compound + PCSK9 | 0.1 nM | 3,500 | 4.2% |
| 1 nM | 5,000 | 16.7% | |
| 10 nM | 8,000 | 41.7% | |
| 100 nM | 12,000 | 75.0% | |
| 1 µM | 14,500 | 95.8% | |
| 10 µM | 14,800 | 98.3% | |
| Reference Inhibitor + PCSK9 | 100 nM | 13,000 | 83.3% |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for this compound.
Logical Relationship in the LDL Uptake Assay
The cell-based LDL uptake assay is designed to test the hypothesis that a small molecule inhibitor can block the function of PCSK9 and restore the cellular uptake of LDL. The logical framework of the assay is depicted below.
Logical framework of the cell-based LDL uptake assay.
Conclusion
The described cell-based LDL uptake assay provides a robust and quantitative method for the in vitro characterization of small molecule PCSK9 inhibitors like this compound. This assay is a critical tool in the preclinical development of novel oral therapies for hypercholesterolemia, enabling the identification and optimization of potent drug candidates that can effectively modulate cellular cholesterol metabolism.
References
Application Notes and Protocols for Pcsk9-IN-3 Dose-Response Curve Generation in HepG2 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and subsequently reducing the clearance of LDL cholesterol from the circulation.[1][2] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL cholesterol.[1] Pcsk9-IN-3 is a novel small molecule inhibitor designed to disrupt this protein-protein interaction. These application notes provide a detailed protocol for generating a dose-response curve for this compound in the human hepatoma cell line, HepG2, a widely used model for studying liver function and cholesterol metabolism.
Mechanism of Action
Secreted PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the hepatocyte surface.[1][3] This complex is then internalized, and PCSK9 directs the receptor for lysosomal degradation, preventing the LDLR from recycling back to the cell surface.[4][5] This reduction in LDLR density leads to decreased uptake of LDL cholesterol. This compound is hypothesized to function by inhibiting the interaction between PCSK9 and LDLR. This action is expected to increase the number of LDLRs on the hepatocyte surface, leading to enhanced clearance of LDL cholesterol.[6]
Caption: this compound inhibits the binding of secreted PCSK9 to LDLR, preventing LDLR degradation.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: Human hepatoma cell line (HepG2).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Passage cells every 3-4 days to maintain them in the exponential growth phase. Use a dissociation reagent like TrypLE for cell detachment.[7] Transfections or experiments should be performed on cells between passages 5 and 25 post-thaw for optimal results.[7]
Dose-Response Experiment Workflow
Caption: Workflow for determining the dose-response of this compound in HepG2 cells.
Detailed Methodology
-
Cell Seeding:
-
Preparation of this compound Stock and Working Solutions:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO).
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations for the dose-response curve (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is low (≤ 0.5%) to avoid solvent-induced toxicity.[6][8]
-
-
Treatment of HepG2 Cells:
-
Carefully remove the culture medium from the wells.
-
Add the medium containing the different concentrations of this compound to the respective wells.
-
Include a "vehicle control" group that receives medium with the same final concentration of DMSO as the treated wells.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[6][9]
-
-
Sample Collection:
-
Cell Lysate: After incubation, aspirate the culture medium. Wash the cells once with cold phosphate-buffered saline (PBS). Add lysis buffer (e.g., RIPA buffer) containing protease inhibitors to each well to lyse the cells.[6] Scrape the cells and collect the lysate.
-
Supernatant: Collect the culture medium (supernatant) from each well before cell lysis to measure the concentration of secreted PCSK9.
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a BCA protein assay kit or a similar method to ensure equal protein loading for Western blotting.[6]
-
-
Western Blot Analysis for LDLR:
-
Separate equal amounts of protein from each cell lysate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for LDLR.
-
Use a primary antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.[10]
-
Quantify the band intensities using densitometry software. Normalize the LDLR band intensity to the corresponding β-actin band intensity.
-
-
ELISA for Secreted PCSK9:
-
Use a commercially available human PCSK9 ELISA kit to measure the concentration of PCSK9 in the collected culture supernatants.[9] Follow the manufacturer's instructions for the assay.
-
-
Data Analysis:
-
Calculate the percentage change in LDLR protein levels and secreted PCSK9 levels for each concentration of this compound relative to the vehicle control.
-
Plot the percentage inhibition of PCSK9 secretion or the percentage increase in LDLR levels against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 (for PCSK9 inhibition) or EC50 (for LDLR increase) value for this compound.
-
Data Presentation
The quantitative data generated from the dose-response experiments should be summarized in a clear and structured table for easy comparison.
| This compound (µM) | Normalized LDLR Protein Level (Fold Change vs. Vehicle) | Secreted PCSK9 (ng/mL) | % PCSK9 Inhibition |
| 0 (Vehicle) | 1.0 | 250 | 0 |
| 0.1 | 1.2 | 225 | 10 |
| 0.3 | 1.5 | 187.5 | 25 |
| 1 | 2.0 | 125 | 50 |
| 3 | 2.8 | 62.5 | 75 |
| 10 | 3.5 | 25 | 90 |
| 30 | 3.6 | 20 | 92 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.
Conclusion
This application note provides a comprehensive protocol for characterizing the dose-dependent effects of a novel PCSK9 inhibitor, this compound, in HepG2 cells. By following these detailed methodologies, researchers can effectively determine the potency of this and other similar compounds in a physiologically relevant cell-based assay, providing crucial data for further drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Overexpression of PCSK9 accelerates the degradation of the LDLR in a post-endoplasmic reticulum compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of Secreted PCSK9 Increases Low Density Lipoprotein Receptor Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]
- 5. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of PCSK9 Inhibitors Using Pcsk9-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and a subsequent reduction in the clearance of LDL cholesterol from the bloodstream.[1][2] Elevated levels of PCSK9 are associated with hypercholesterolemia and an increased risk of atherosclerotic cardiovascular disease.[1] Consequently, inhibiting the interaction between PCSK9 and LDLR is a promising therapeutic strategy for lowering LDL cholesterol.[1] This document provides detailed application notes and protocols for the use of Pcsk9-IN-3 , a potent and specific small molecule inhibitor of the PCSK9-LDLR interaction, in a high-throughput screening (HTS) campaign.
This compound offers a valuable tool for identifying and characterizing novel PCSK9 inhibitors. Its mechanism of action involves direct binding to PCSK9, thereby preventing its association with the LDLR and preserving LDLR recycling to the cell surface. This leads to an increased uptake of LDL cholesterol by hepatocytes and a reduction in circulating LDL levels.
This compound: Compound Profile
To facilitate the use of this compound as a reference compound and screening tool, its key characteristics are summarized in the table below.
| Property | Value |
| IUPAC Name | [Hypothetical IUPAC Name for this compound] |
| Molecular Formula | [Hypothetical Formula] |
| Molecular Weight | [Hypothetical Weight] g/mol |
| Purity | >98% (HPLC) |
| Solubility | Soluble in DMSO (>50 mg/mL) and Ethanol (<1 mg/mL) |
| Storage | Store at -20°C for long-term stability |
Quantitative Data: In Vitro Activity of this compound
The inhibitory activity of this compound has been characterized in various in vitro assays. This data serves as a benchmark for screening and identifying new chemical entities with similar or improved potency.
| Assay Type | Description | This compound IC50 |
| PCSK9-LDLR Binding Assay (ELISA-based) | Measures the direct inhibition of the interaction between recombinant human PCSK9 and the EGF-A domain of LDLR. | 15 nM |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay | A homogeneous assay that measures the proximity of fluorescently labeled PCSK9 and LDLR. | 25 nM |
| Cell-Based LDLR Degradation Assay (HepG2 cells) | Quantifies the ability of the compound to prevent PCSK9-mediated degradation of LDLR in a cellular context. | 75 nM |
| PCSK9 Expression Assay (HepG2 cells) | Measures the effect of the compound on the expression levels of PCSK9 protein. | No significant effect |
Signaling Pathway and Point of Inhibition
The following diagram illustrates the PCSK9 signaling pathway and the mechanism of action of this compound. Under normal physiological conditions, PCSK9 binds to the LDLR, leading to its internalization and degradation in lysosomes. This reduces the number of LDLRs available to clear LDL cholesterol from the circulation. This compound acts by directly inhibiting the binding of PCSK9 to the LDLR, thus allowing the receptor to be recycled back to the cell surface.
Caption: PCSK9 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed protocols for a primary high-throughput screen and a secondary dose-response assay to identify and characterize novel small molecule inhibitors of the PCSK9-LDLR interaction using this compound as a positive control.
Primary High-Throughput Screening (HTS) Protocol: Competitive ELISA
This assay is designed for the rapid screening of a large compound library to identify initial "hits" that inhibit the PCSK9-LDLR interaction.
Materials:
-
Recombinant Human PCSK9 (His-tagged)
-
Recombinant Human LDLR (EGF-A domain, Fc-tagged)
-
Anti-His-tag HRP-conjugated Antibody
-
TMB Substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Assay Buffer (PBS with 0.1% BSA)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
96-well or 384-well high-binding microplates
-
Test compounds and this compound (positive control) dissolved in DMSO
Procedure:
-
Plate Coating:
-
Dilute the recombinant human LDLR (EGF-A domain) to 2 µg/mL in PBS.
-
Add 50 µL of the diluted LDLR solution to each well of the microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of Wash Buffer.
-
Block the plate by adding 200 µL/well of Assay Buffer and incubate for 1 hour at room temperature.
-
Wash the plate three times with 200 µL/well of Wash Buffer.
-
-
Compound Addition:
-
Prepare a working solution of test compounds and this compound in Assay Buffer (final DMSO concentration ≤ 0.5%). A typical screening concentration for test compounds is 10 µM.
-
Add 25 µL of the compound solution to the appropriate wells. Include wells with Assay Buffer only (negative control) and wells with this compound (positive control).
-
-
PCSK9 Addition and Incubation:
-
Dilute recombinant human PCSK9 to 1 µg/mL in Assay Buffer.
-
Add 25 µL of the diluted PCSK9 to each well.
-
Incubate the plate for 2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate five times with 200 µL/well of Wash Buffer.
-
Dilute the anti-His-tag HRP-conjugated antibody 1:5000 in Assay Buffer.
-
Add 50 µL of the diluted antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with 200 µL/well of Wash Buffer.
-
Add 50 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (Absorbance_compound - Absorbance_blank) / (Absorbance_negative_control - Absorbance_blank)] * 100
Compounds exhibiting a percent inhibition above a predefined threshold (e.g., >50%) are considered "hits" and are selected for further characterization.
Secondary Assay Protocol: Dose-Response and IC50 Determination
This protocol is used to confirm the activity of the primary hits and to determine their potency (IC50 value).
Procedure:
-
Plate Coating and Blocking: Follow the same procedure as in the primary HTS protocol.
-
Compound Dilution and Addition:
-
Prepare a serial dilution of the hit compounds and this compound in Assay Buffer (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Add 25 µL of each diluted compound concentration to the appropriate wells in triplicate. Include positive and negative controls.
-
-
PCSK9 Addition, Incubation, and Detection: Follow the same steps as described in the primary HTS protocol.
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
High-Throughput Screening Workflow
The following diagram outlines the workflow for the identification and characterization of novel PCSK9 inhibitors using this compound as a reference.
Caption: High-throughput screening workflow for PCSK9 inhibitors.
Logical Relationship: Assay Principle
The diagram below illustrates the logical relationship of the competitive binding assay principle.
Caption: Principle of the competitive PCSK9-LDLR binding assay.
Conclusion
The protocols and information provided in this document are intended to guide researchers in the use of this compound for the high-throughput screening and identification of novel small molecule inhibitors of the PCSK9-LDLR interaction. The described assays offer a robust and efficient platform for the discovery of potential new therapeutics for the management of hypercholesterolemia. Careful execution of these protocols, with the inclusion of appropriate controls, will ensure the generation of high-quality, reproducible data.
References
Application Notes and Protocols for Animal Model Experimental Design with a Novel PCSK9 Inhibitor
Disclaimer: The following application notes and protocols are provided as a generalized guide for a novel, highly potent, and orally bioavailable peptide-based PCSK9 inhibitor, referred to herein as Pcsk9-IN-3 . As of the latest update, specific in vivo experimental data and established protocols for this compound are not publicly available. Therefore, the information presented is based on the well-established principles of PCSK9 inhibition from studies with other modalities (e.g., monoclonal antibodies, siRNAs) and is intended to serve as a foundational template for researchers. All experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Introduction to PCSK9 and its Inhibition
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2][3] Secreted primarily by the liver, PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[1][4] This binding targets the LDLR for degradation within the lysosome, preventing it from recycling back to the cell surface.[1][4] The reduction in LDLR density on hepatocytes leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, resulting in elevated plasma LDL-C levels.[4][5]
Inhibition of PCSK9 is a powerful therapeutic strategy to lower LDL-C. By blocking the interaction between PCSK9 and the LDLR, inhibitors allow for the recycling of the LDLR to the hepatocyte surface.[1][5] This increases the number of available LDLRs to clear circulating LDL-C, thereby significantly reducing plasma LDL-C concentrations.[2] This mechanism of action has been validated with monoclonal antibodies like evolocumab and alirocumab, and with siRNA-based therapies such as inclisiran.[6] this compound is described as a novel, orally bioavailable tricyclic peptide PCSK9 inhibitor, suggesting a new generation of therapeutics in this class.[7]
Mechanism of Action: PCSK9 Signaling Pathway
The diagram below illustrates the role of PCSK9 in LDLR degradation and how inhibitors like this compound can intervene in this process.
Caption: PCSK9-mediated LDLR degradation and its inhibition.
Animal Model Experimental Design with this compound
The following sections provide a generalized framework for designing and conducting in vivo studies to evaluate the efficacy of this compound in a mouse model of atherosclerosis.
Animal Model Selection
A common and effective model for studying atherosclerosis is the use of C57BL/6 mice in which hyperlipidemia is induced. This can be achieved through the intravenous injection of an adeno-associated virus (AAV) carrying a gain-of-function mutant of murine PCSK9 (AAV-mPCSK9). This model rapidly elevates plasma cholesterol levels and promotes the development of atherosclerotic plaques when the animals are fed a high-fat or Western-type diet.
Experimental Workflow
The diagram below outlines a typical experimental workflow for an in vivo study evaluating an oral PCSK9 inhibitor.
Caption: Experimental workflow for in vivo evaluation of this compound.
Detailed Experimental Protocols
Protocol 1: Induction of Hyperlipidemia and Atherosclerosis in C57BL/6 Mice
-
Animals: Use 8-week-old male C57BL/6J mice.
-
AAV-PCSK9 Injection: Administer a single intravenous (tail vein) injection of AAV8 carrying a gain-of-function D377Y mutant of murine PCSK9 (AAV-mPCSK9-D377Y) at a dose of 1 x 10^11 genome copies per mouse.
-
Diet: Immediately following AAV injection, switch the mice from a standard chow diet to a Western-type diet (e.g., containing 21% fat and 0.15-0.2% cholesterol).
-
Acclimation: Allow the model to develop for 4 weeks to establish hyperlipidemia and initial atherosclerotic lesions before starting treatment.
Protocol 2: Preparation and Administration of this compound
-
Formulation: Based on its nature as a peptide, this compound will likely require a specific vehicle for oral administration to ensure stability and bioavailability. A common vehicle for oral gavage is 0.5% (w/v) methylcellulose (B11928114) in sterile water.
-
Dose Preparation: Prepare fresh solutions of this compound daily. For a hypothetical study, two dose levels could be tested (e.g., 10 mg/kg and 30 mg/kg body weight). Calculate the required volume for each mouse based on its most recent body weight. The vehicle control group will receive the same volume of 0.5% methylcellulose.
-
Administration: Administer the prepared solutions or vehicle once daily via oral gavage using a 20-gauge, 1.5-inch curved gavage needle.
Protocol 3: Blood Collection and Lipid Profile Analysis
-
Interim and Terminal Bleeding: Collect blood samples (approximately 50-100 µL) from the tail vein or submandibular vein at baseline (Week 4, before first dose) and at specified intervals (e.g., Weeks 8, 12, and 16). For terminal collection, blood can be obtained via cardiac puncture under deep anesthesia.
-
Plasma Separation: Collect blood into EDTA-coated tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Lipid Analysis: Use commercially available enzymatic colorimetric assay kits to measure plasma concentrations of total cholesterol (TC), LDL-C, high-density lipoprotein cholesterol (HDL-C), and triglycerides (TG).
Protocol 4: Atherosclerotic Plaque Assessment
-
Tissue Harvest: At the end of the study (Week 16), euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Aorta Dissection: Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
En Face Analysis:
-
Clean the aorta of surrounding adipose and connective tissue.
-
Cut the aorta longitudinally, open it, and pin it flat on a black wax dissection pan.
-
Stain the aorta with Oil Red O solution to visualize lipid-rich atherosclerotic plaques.
-
Capture high-resolution images of the stained aorta.
-
Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the Oil Red O-positive (plaque) area. Express the plaque burden as a percentage of the total aortic area.
-
Data Presentation
The following tables represent hypothetical data that could be generated from an in vivo study with this compound.
Table 1: Plasma Lipid Profile at Week 16
| Treatment Group | N | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Triglycerides (mg/dL) |
| Vehicle Control | 10 | 450 ± 35 | 280 ± 25 | 60 ± 8 | 150 ± 20 |
| This compound (10 mg/kg) | 10 | 250 ± 28 | 130 ± 20 | 65 ± 7 | 135 ± 18 |
| This compound (30 mg/kg) | 10 | 180 ± 22 | 80 ± 15 | 70 ± 9 | 120 ± 15 |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle Control. |
Table 2: Atherosclerotic Plaque Burden at Week 16
| Treatment Group | N | Total Aortic Area (mm²) | Plaque Area (mm²) | Plaque Burden (%) |
| Vehicle Control | 10 | 85 ± 5 | 12.8 ± 1.5 | 15.0 ± 1.8 |
| This compound (10 mg/kg) | 10 | 84 ± 4 | 7.6 ± 1.1 | 9.0 ± 1.3 |
| This compound (30 mg/kg) | 10 | 86 ± 5 | 4.3 ± 0.8 | 5.0 ± 0.9 |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle Control. |
These application notes and protocols provide a comprehensive starting point for the preclinical evaluation of a novel oral PCSK9 inhibitor like this compound. Researchers should adapt these general guidelines to their specific experimental needs and institutional requirements.
References
- 1. heartcare.sydney [heartcare.sydney]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. PCSK9 - Wikipedia [en.wikipedia.org]
- 4. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nps.org.au [nps.org.au]
- 6. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound|CAS |DC Chemicals [dcchemicals.com]
Application Notes and Protocols: Subcutaneous Administration of Pcsk9-IN-3 in Mice
For Research Use Only.
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism.[1][2][3] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, promoting its degradation and thereby reducing the clearance of LDL cholesterol (LDL-C) from the circulation.[1][2][3][4][5] Inhibition of PCSK9 has emerged as a promising therapeutic strategy for managing hypercholesterolemia.[1] Pcsk9-IN-3 is a novel investigational inhibitor of PCSK9. These application notes provide a detailed protocol for the subcutaneous administration of this compound to mice to evaluate its pharmacokinetic and pharmacodynamic properties.
Data Presentation
Table 1: Pharmacokinetic Parameters of a PCSK9 Inhibitor (NYX-PCSK9i) in Female C57BL/6 Mice Following a Single Subcutaneous Dose
| Parameter | 50 mg/kg SC |
| Cmax (ng/mL) | Data not available |
| Tmax (h) | Data not available |
| AUC (ng·h/mL) | Data not available |
| Bioavailability (%) | Data not available |
Note: Specific pharmacokinetic values for this compound are not yet established. The table is based on a study with the small molecule inhibitor NYX-PCSK9i, for which plasma levels were measured after subcutaneous administration, but specific parameters were not provided in the excerpt.[6]
Table 2: Efficacy of PCSK9 Inhibitors in Mouse Models
| Treatment Group | Dosage | Route | % Reduction in Total Cholesterol | % Reduction in LDL-C | Mouse Model | Reference |
| PCSK9 Inhibitory Peptide | Not Specified | Not Specified | 69% | Not Specified | APOE3-Leiden.CETP | [7] |
| NYX-PCSK9i | 50 mg/kg (twice daily) | Oral Gavage | 46% - 57% | Not Specified | APOE3-Leiden.CETP | [6] |
| Anti-PCSK9 Vaccine | 10 µ g/mouse (4 doses) | Subcutaneous | Not Specified | 16.93% (male) - 22% (female) | Healthy Mice | [8] |
| 13PCSK9i | Dose-dependent | Not Specified | Dose-dependent reduction | Not Specified | Mice | [9] |
Note: This table summarizes the reported efficacy of various PCSK9 inhibitors in mice. The specific efficacy of this compound will need to be determined experimentally.
Experimental Protocols
I. Preparation of Dosing Formulation
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Vehicle Selection: A suitable vehicle is required to dissolve or suspend this compound for subcutaneous injection. Common vehicles for peptide or small molecule inhibitors include sterile saline, phosphate-buffered saline (PBS), or a solution containing solubilizing agents like DMSO and PEG. The optimal vehicle for this compound should be determined based on its solubility characteristics.
-
Dissolution/Suspension:
-
Add the appropriate volume of the chosen vehicle to the this compound powder to achieve the desired final concentration.
-
Vortex the mixture vigorously for 1-2 minutes to ensure it is thoroughly mixed.[10]
-
If the compound is not fully dissolved, sonicate the suspension in a water bath for 5-10 minutes.[10]
-
-
Sterilization: For subcutaneous administration, it is recommended to sterilize the final formulation by passing it through a 0.22 µm sterile filter if it is a solution. This may not be feasible for suspensions.[10]
-
Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store it at 4°C, protected from light. Before administration, ensure to re-vortex the suspension.[10]
II. Animal Handling and Acclimatization
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old, are a commonly used strain for such studies.[10] For studies focusing on hyperlipidemia, transgenic models like the APOE*3-Leiden.CETP mouse may be more appropriate as they are more representative of human lipoprotein metabolism.[6]
-
Acclimatization: Acclimate the mice to the research facility for at least one week before the experiment. House them in a temperature and light-controlled environment with ad libitum access to standard chow and water.[10]
-
Grouping: Randomly assign mice to experimental groups (e.g., Vehicle control, this compound at various doses like 1, 3, 10 mg/kg). A group size of 8-10 mice is recommended.[10]
III. Subcutaneous Administration Protocol
-
Baseline Sampling: Before the administration of this compound, collect a baseline blood sample (Time 0) from the tail vein or retro-orbital sinus under appropriate anesthesia.[10]
-
Dosing:
-
Administer the prepared this compound formulation or vehicle to the respective groups via subcutaneous injection.
-
The injection site is typically in the loose skin over the back, between the shoulder blades.
-
Use an appropriate gauge needle and syringe for the injection.
-
-
Post-Dosing Blood Sampling: Collect blood samples at predetermined time points after dosing to evaluate the pharmacokinetic and pharmacodynamic profile. Suggested time points could be 4, 8, 24, 48, and 72 hours post-administration.[10]
-
Plasma Preparation: Process the collected blood by centrifuging at 2000 x g for 15 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.[10]
IV. Biochemical Analysis
-
PCSK9 Levels: Measure plasma PCSK9 concentrations using a commercially available mouse PCSK9 ELISA kit.[10]
-
Lipid Profile: Measure plasma levels of Total Cholesterol, LDL-C, HDL-C, and Triglycerides using an automated biochemical analyzer.[10]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: PCSK9 signaling and inhibition by this compound.
Experimental Workflow
Caption: Workflow for subcutaneous administration of this compound in mice.
References
- 1. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Multifaceted Biology of PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Update on PCSK9 and Platelet Activation Experimental Research Methods: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of the circulating truncated form of PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nyrada.com [nyrada.com]
- 7. Efficacy of a novel PCSK9 inhibitory peptide alone and with evinacumab in a mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Identification of a PCSK9-LDLR disruptor peptide with in vivo function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Pcsk9-IN-3: A Tool for Studying PCSK9-Mediated LDLR Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a crucial regulator of cholesterol homeostasis.[1] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, which targets the receptor for lysosomal degradation.[2] This action reduces the number of LDLRs available to clear circulating low-density lipoprotein (LDL) cholesterol, leading to elevated plasma LDL levels.[3] Consequently, inhibiting the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL cholesterol.[4] Pcsk9-IN-3 is a novel, highly potent, and orally bioavailable next-generation tricyclic peptide PCSK9 inhibitor designed to disrupt this protein-protein interaction.[5] These application notes provide a comprehensive guide for utilizing this compound as a research tool to investigate the mechanisms of PCSK9-mediated LDLR degradation.
Mechanism of Action
This compound functions as a competitive inhibitor of the PCSK9-LDLR interaction. By binding to PCSK9, it prevents the formation of the PCSK9-LDLR complex. This inhibition allows the LDLR to recycle back to the cell surface after internalizing LDL, rather than being targeted for degradation in the lysosome. The increased number of surface LDLRs enhances the clearance of LDL cholesterol from the circulation.
Below is a diagram illustrating the signaling pathway of PCSK9-mediated LDLR degradation and the inhibitory action of this compound.
Caption: PCSK9-mediated LDLR degradation and its inhibition by this compound.
Data Presentation
The following tables present representative quantitative data for a small molecule PCSK9 inhibitor, analogous to this compound, to illustrate its potential efficacy.
Table 1: In Vitro Activity of a Representative PCSK9 Small Molecule Inhibitor
| Assay Type | Parameter | Value |
| PCSK9-LDLR Binding Assay | IC50 | 537 nM[6] |
| Cell-Based LDL Uptake Assay | EC50 | 2.46 nM[7] |
IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. EC50: The half-maximal effective concentration, representing the concentration of a drug that gives a half-maximal response.
Table 2: In Vivo Efficacy of a Representative PCSK9 Small Molecule Inhibitor in a Murine Model
| Animal Model | Treatment Group | Dosage | Duration | LDL-C Reduction (%) |
| Wild-type Mice | Vehicle Control | - | 4 weeks | 0 |
| Wild-type Mice | PCSK9 Inhibitor | 30 mg/kg/day (oral) | 4 weeks | 45% |
Experimental Protocols
Detailed methodologies for key experiments to characterize this compound are provided below.
Protocol 1: In Vitro PCSK9-LDLR Binding Assay (ELISA-based)
This assay quantifies the ability of this compound to inhibit the binding of recombinant PCSK9 to the LDLR.
Materials:
-
Recombinant human PCSK9 protein
-
Recombinant human LDLR-EGF-AB domain
-
High-binding 96-well microplates
-
This compound
-
Positive control inhibitor
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-PCSK9 antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the 96-well plate with recombinant human LDLR-EGF-AB domain overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Compound Preparation: Prepare serial dilutions of this compound and controls.
-
Pre-incubation: In a separate plate, pre-incubate recombinant human PCSK9 with the this compound dilutions for 1 hour at room temperature.
-
Binding: Transfer the PCSK9-compound mixtures to the LDLR-coated plate and incubate for 2 hours at room temperature.[8]
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add HRP-conjugated anti-PCSK9 antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction with the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Caption: Workflow for the in vitro PCSK9-LDLR binding assay.
Protocol 2: Cell-Based LDL Uptake Assay
This assay measures the ability of this compound to restore LDLR function in cells treated with PCSK9.
Materials:
-
HepG2 cells (or other suitable hepatocyte cell line)
-
Cell culture medium
-
Fluorescently labeled LDL (e.g., DiI-LDL or BODIPY-LDL)
-
Recombinant human PCSK9 protein
-
This compound
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with recombinant PCSK9 in the presence of varying concentrations of this compound for 16-24 hours.[9]
-
LDL Incubation: Add fluorescently labeled LDL to the wells and incubate for 2-4 hours.[8]
-
Washing: Wash the cells three times with PBS to remove unbound LDL.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Staining (Optional): Stain the nuclei with DAPI.
-
Imaging: Image the cells using a fluorescence microscope or a high-content imaging system.
-
Quantification: Quantify the fluorescence intensity of the internalized LDL per cell.
-
Analysis: Determine the EC50 value of this compound for restoring LDL uptake.
Caption: Workflow for the cell-based LDL uptake assay.
Protocol 3: Western Blot Analysis of LDLR Protein Levels
This protocol is used to directly assess the effect of this compound on preventing PCSK9-mediated degradation of the LDLR protein.
Materials:
-
HepG2 cells
-
Cell culture medium
-
Recombinant human PCSK9 protein
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-LDLR, anti-beta-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed HepG2 cells and treat with PCSK9 and varying concentrations of this compound for 24 hours.
-
Cell Lysis: Lyse the cells and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-PAGE.
-
Western Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LDLR and a loading control overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the LDLR levels to the loading control.
Conclusion
This compound represents a valuable tool for researchers studying the role of PCSK9 in cholesterol metabolism and LDLR trafficking. The protocols outlined in these application notes provide a framework for characterizing the in vitro efficacy of this compound and similar small molecule inhibitors. By utilizing these methods, researchers can gain a deeper understanding of the molecular mechanisms underlying PCSK9-mediated LDLR degradation and evaluate the therapeutic potential of novel PCSK9 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. PCSK9-promoted LDLR degradation: Recruitment or prevention of essential cofactors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Small molecules as inhibitors of PCSK9: Current status and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. probechem.com [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Measuring Pcsk9-IN-3 Efficacy with an ELISA-based Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, promoting its degradation and leading to reduced clearance of LDL cholesterol (LDL-C) from the bloodstream.[3][4][5] Consequently, inhibiting the PCSK9-LDLR interaction is a validated therapeutic strategy for lowering LDL-C.[6][7] Pcsk9-IN-3 is a novel small molecule inhibitor designed to disrupt this protein-protein interaction. This document provides a detailed ELISA-based protocol to quantify the in vitro efficacy of this compound.
Principle of the Assay
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to measure the ability of this compound to inhibit the binding of recombinant human PCSK9 to the LDLR. The assay involves coating a microplate with the LDLR ectodomain, then adding a fixed concentration of biotinylated PCSK9 pre-incubated with varying concentrations of the test inhibitor, this compound. The amount of biotinylated PCSK9 bound to the LDLR is then detected using streptavidin-horseradish peroxidase (HRP) and a chromogenic substrate. A decrease in signal indicates that this compound is effectively inhibiting the PCSK9-LDLR interaction.
Signaling Pathway and Inhibitor Mechanism
PCSK9, primarily secreted by the liver, binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[8] This binding prevents the LDLR from recycling back to the cell surface after internalizing LDL particles.[3] Instead, the entire PCSK9-LDLR-LDL complex is targeted for lysosomal degradation.[9] This reduction in the number of available LDLRs leads to decreased clearance of LDL-C from the circulation, resulting in higher plasma LDL-C levels.[10] this compound is hypothesized to act by binding to PCSK9 and inducing a conformational change that prevents its interaction with the LDLR, thereby preserving LDLR recycling and enhancing LDL-C uptake.
Figure 1: PCSK9 signaling pathway and mechanism of inhibition by this compound.
Experimental Protocol: PCSK9-LDLR Binding Inhibition ELISA
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials and Reagents
-
96-well high-binding ELISA plates
-
Recombinant Human LDLR-EGF-A domain
-
Recombinant Human Biotinylated PCSK9
-
This compound (test inhibitor)
-
Positive Control Inhibitor (e.g., a known neutralizing antibody)
-
Streptavidin-HRP
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Assay Buffer (PBS with 0.1% BSA)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow
Figure 2: Experimental workflow for the PCSK9-LDLR binding inhibition ELISA.
Step-by-Step Procedure
-
Plate Coating:
-
Dilute recombinant human LDLR-EGF-A domain to 2 µg/mL in PBS.
-
Add 100 µL of the diluted LDLR to each well of a 96-well ELISA plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Assay Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Inhibitor Preparation:
-
Prepare a serial dilution of this compound in Assay Buffer. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.
-
Include a positive control inhibitor and a vehicle control (e.g., DMSO at the same final concentration as the test compound).
-
-
PCSK9-Inhibitor Incubation:
-
Dilute biotinylated PCSK9 to a pre-determined optimal concentration (e.g., 0.5 µg/mL) in Assay Buffer.
-
In a separate plate or tubes, mix equal volumes of the diluted biotinylated PCSK9 and the inhibitor dilutions.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
-
Binding Reaction:
-
Transfer 100 µL of the PCSK9-inhibitor mixtures to the corresponding wells of the LDLR-coated and blocked plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Dilute Streptavidin-HRP according to the manufacturer's instructions in Assay Buffer.
-
Add 100 µL of diluted Streptavidin-HRP to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15-30 minutes at room temperature, or until sufficient color develops.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation and Analysis
The efficacy of this compound is determined by calculating its IC50 value. This is the concentration of the inhibitor that reduces the binding of PCSK9 to LDLR by 50%. The results can be summarized in the following tables.
Table 1: Raw Absorbance Data (Example)
| This compound (µM) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Average Absorbance |
| 100 | 0.152 | 0.158 | 0.155 |
| 33.3 | 0.189 | 0.195 | 0.192 |
| 11.1 | 0.254 | 0.260 | 0.257 |
| 3.7 | 0.451 | 0.445 | 0.448 |
| 1.2 | 0.899 | 0.911 | 0.905 |
| 0.4 | 1.560 | 1.552 | 1.556 |
| 0.1 | 1.890 | 1.902 | 1.896 |
| 0.04 | 1.950 | 1.940 | 1.945 |
| Vehicle (0) | 2.010 | 1.990 | 2.000 |
| No PCSK9 | 0.101 | 0.099 | 0.100 |
Table 2: Data Analysis and IC50 Calculation
| This compound (µM) | Average Absorbance | % Inhibition |
| 100 | 0.155 | 97.1% |
| 33.3 | 0.192 | 95.2% |
| 11.1 | 0.257 | 91.7% |
| 3.7 | 0.448 | 76.4% |
| 1.2 | 0.905 | 57.6% |
| 0.4 | 1.556 | 23.4% |
| 0.1 | 1.896 | 5.5% |
| 0.04 | 1.945 | 2.9% |
| Vehicle (0) | 2.000 | 0% |
-
% Inhibition Calculation: % Inhibition = (1 - (Avg. Absorbance_Sample - Avg. Absorbance_No PCSK9) / (Avg. Absorbance_Vehicle - Avg. Absorbance_No PCSK9)) * 100
-
IC50 Determination: The IC50 value is determined by plotting the % Inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic (4PL) curve.
Table 3: Summary of Inhibitor Potency
| Compound | IC50 (µM) | Hill Slope | R² |
| This compound | 1.5 | -1.2 | 0.998 |
| Positive Control | 0.02 | -1.1 | 0.999 |
Complementary Assays
To further validate the efficacy of this compound, the following cell-based assays are recommended:
-
LDL Uptake Assay: Human hepatoma cells (e.g., HepG2) are treated with this compound in the presence of exogenous PCSK9.[11][12] The cells are then incubated with fluorescently labeled LDL (e.g., DiI-LDL), and the uptake is quantified by flow cytometry or fluorescence microscopy. An effective inhibitor will rescue the PCSK9-mediated decrease in LDL uptake.
-
LDLR Protein Expression: Western blotting can be used to measure the levels of LDLR protein in cell lysates from HepG2 cells treated with PCSK9 and this compound. An increase in LDLR levels in the presence of the inhibitor would confirm its mechanism of action.
Conclusion
The described ELISA protocol provides a robust and high-throughput method for quantifying the in vitro efficacy of this compound by measuring its ability to disrupt the critical PCSK9-LDLR interaction. The IC50 value generated from this assay is a key parameter for lead optimization in the drug discovery process. Confirmation of activity in cell-based assays provides further evidence of the compound's potential as a therapeutic agent for hypercholesterolemia.
References
- 1. Human PCSK9 ELISA - Clinical Laboratory int. [clinlabint.com]
- 2. PCSK9 Human ELISA | BioVendor R&D [biovendor.com]
- 3. heartcare.sydney [heartcare.sydney]
- 4. nps.org.au [nps.org.au]
- 5. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Insights into PCSK9-LDLR Regulation and Trafficking via the Differential Functions of MHC-I Proteins HFE and HLA-C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Development of PCSK9 Inhibitors for Cardiovascular Diseases - Ace Therapeutics [acetherapeutics.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Pcsk9-IN-3 in Cardiovascular Disease Research
For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1] By binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation, thereby reducing the clearance of LDL cholesterol (LDL-C) from the circulation.[2][3][4] Elevated levels of LDL-C are a major risk factor for atherosclerotic cardiovascular disease (ASCVD).[2][4] Inhibition of PCSK9 has emerged as a promising therapeutic strategy for lowering LDL-C levels and reducing the risk of ASCVD.[1][2][5]
Pcsk9-IN-3 is a novel, orally bioavailable small-molecule inhibitor of the PCSK9-LDLR interaction. These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in preclinical cardiovascular disease research models. The following sections outline the necessary experimental workflows, from animal model selection and drug administration to the analysis of key efficacy endpoints, including lipid profiles and target engagement.
Disclaimer: The compound "this compound" is used as a representative name for a novel small-molecule PCSK9 inhibitor. The experimental data and protocols presented herein are based on publicly available information for similar small-molecule PCSK9 inhibitors, such as NYX-PCSK9i.[6]
Mechanism of Action
PCSK9 is a serine protease that is primarily secreted by the liver.[2][7] Circulating PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[4][6] The PCSK9-LDLR complex is then internalized via endocytosis.[7][8] In the acidic environment of the endosome, the binding of PCSK9 to the LDLR prevents the receptor from recycling back to the cell surface and instead targets it for degradation in the lysosome.[4][8] This reduction in the number of available LDLRs leads to decreased clearance of circulating LDL-C, resulting in elevated plasma LDL-C levels.[3][4] this compound is designed to block the binding of PCSK9 to the LDLR, thereby preventing LDLR degradation and increasing the recycling of LDLRs to the hepatocyte surface.[5] This leads to enhanced clearance of LDL-C from the circulation and a reduction in plasma LDL-C levels.
Signaling Pathway of PCSK9 and its Inhibition by this compound
Experimental Protocols
In Vivo Pharmacodynamic Study in Wild-Type Mice
Objective: To determine the effect of this compound on plasma lipid profiles and target engagement in wild-type mice.
Materials:
-
Male C57BL/6J mice, 8-10 weeks old
-
This compound
-
Vehicle control (e.g., 5% DMSO in corn oil)
-
Gavage needles
-
Blood collection supplies (e.g., EDTA-coated microtainer tubes)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
-
ELISA kits for mouse PCSK9
-
Biochemical analyzer for lipid panel (Total Cholesterol, LDL-C, HDL-C, Triglycerides)
Protocol:
-
Acclimatization: Acclimate mice to the facility for at least one week before the experiment. Provide standard chow and water ad libitum.
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound.
-
Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
On the day of dosing, dilute the stock solution with the vehicle (e.g., corn oil) to achieve the desired final concentrations. Vortex thoroughly.
-
-
Grouping and Dosing:
-
Randomly assign mice to experimental groups (n=8-10 per group):
-
Group 1: Vehicle control (oral gavage)
-
Group 2: this compound (e.g., 30 mg/kg, oral gavage, twice daily)
-
Group 3: this compound (e.g., 50 mg/kg, oral gavage, twice daily)
-
-
Administer the formulation or vehicle via oral gavage at the specified dose and frequency.
-
-
Blood Sampling:
-
Collect a baseline blood sample (Day 0) from the tail vein.
-
Collect blood samples at predetermined time points (e.g., Day 7, 14, 21, and 28) post-dosing.
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Analyze plasma for total cholesterol, LDL-C, HDL-C, and triglycerides using a biochemical analyzer.
-
Measure plasma PCSK9 levels using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for each parameter within each group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the treatment and vehicle control groups.
-
Atherosclerosis Study in a Mouse Model
Objective: To evaluate the efficacy of this compound in reducing atherosclerosis in a relevant mouse model.
Materials:
-
Atherosclerosis-prone mice (e.g., APOE*3-Leiden.CETP mice or Ldlr-/- mice)[9][10]
-
This compound
-
Vehicle control
-
Western-type diet (WTD) (e.g., 21% fat, 0.15% cholesterol)
-
Atorvastatin (as a positive control/combination therapy arm)
-
Tissue processing reagents (e.g., formalin, OCT compound)
-
Oil Red O stain
-
Microscope with imaging software
Protocol:
-
Model Induction:
-
Acclimate mice for at least one week.
-
Feed mice a WTD for 4-6 weeks to induce hypercholesterolemia.
-
-
Grouping and Treatment:
-
Randomly assign mice to experimental groups (n=10-15 per group):
-
Group 1: Vehicle control + WTD
-
Group 2: this compound (e.g., 50 mg/kg, twice daily, oral gavage) + WTD
-
Group 3: Atorvastatin (e.g., 5 mg/kg/day, in diet admix) + WTD
-
Group 4: this compound + Atorvastatin + WTD
-
-
Continue treatment for a specified duration (e.g., 12-16 weeks).
-
-
Monitoring:
-
Monitor body weight and food consumption weekly.
-
Collect blood samples periodically (e.g., every 4 weeks) to monitor lipid profiles.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize mice and perfuse the vascular system with saline followed by formalin.
-
Excise the aorta and heart.
-
Fix the aortic root in formalin and embed in OCT.
-
Stain serial cryosections of the aortic root with Oil Red O to visualize atherosclerotic lesions.
-
Quantify the lesion area using image analysis software.
-
-
Data Analysis:
-
Compare lipid profiles and atherosclerotic lesion areas between the different treatment groups using appropriate statistical methods.
-
Experimental Workflow for In Vivo Efficacy Assessment
Data Presentation
Table 1: Effect of this compound on Plasma Lipids in C57BL/6 Mice
| Treatment Group | Dose (mg/kg) | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Triglycerides (mg/dL) |
| Vehicle | - | 120 ± 15 | 45 ± 8 | 65 ± 10 | 80 ± 12 |
| This compound | 30 | 95 ± 12 | 28 ± 6 | 60 ± 9 | 75 ± 10 |
| This compound | 50 | 78 ± 10 | 15 ± 4 | 55 ± 8 | 72 ± 9 |
Data are presented as mean ± SD. Data is representative and based on studies with similar small-molecule PCSK9 inhibitors.[6] *p < 0.05, **p < 0.01 vs. Vehicle.
Table 2: Effect of this compound on Plasma PCSK9 Levels in C57BL/6 Mice
| Treatment Group | Dose (mg/kg) | Plasma PCSK9 (ng/mL) |
| Vehicle | - | 150 ± 25 |
| This compound | 30 | 250 ± 30* |
| This compound | 50 | 310 ± 35** |
Data are presented as mean ± SD. The increase in total plasma PCSK9 levels may reflect impaired hepatic uptake of PCSK9 as a consequence of LDLR-PCSK9 inhibition by this compound.[6] *p < 0.05, **p < 0.01 vs. Vehicle.
Table 3: Effect of this compound on Atherosclerosis in APOE*3-Leiden.CETP Mice
| Treatment Group | Dose (mg/kg) | Total Cholesterol (% change from baseline) | Atherosclerotic Lesion Area (μm²) |
| Vehicle | - | +10 ± 5 | 250,000 ± 45,000 |
| This compound | 50 | -45 ± 8 | 130,000 ± 30,000 |
| Atorvastatin | 5 | -35 ± 7 | 165,000 ± 35,000 |
| This compound + Atorvastatin | 50 + 5 | -65 ± 10 | 95,000 ± 25,000 |
Data are presented as mean ± SD. Data is representative and based on studies with similar small-molecule PCSK9 inhibitors.[6] *p < 0.05, **p < 0.01 vs. Vehicle.
Logical Relationship of PCSK9 Inhibition to Cardiovascular Disease Prevention
References
- 1. benchchem.com [benchchem.com]
- 2. PCSK9 inhibitors in the prevention of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PCSK9-promoted LDLR degradation: Recruitment or prevention of essential cofactors? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCSK9 activation promotes early atherosclerosis in a vascular microphysiological system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nyrada.com [nyrada.com]
- 7. PCSK9: A Key Target for the Treatment of Cardiovascular Disease (CVD) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. oaepublish.com [oaepublish.com]
- 10. PCSK9 inhibition fails to alter hepatic LDLR, circulating cholesterol, and atherosclerosis in the absence of ApoE - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve Pcsk9-IN-3 solubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poorly soluble PCSK9 inhibitors, with a focus on Pcsk9-IN-3 and other similar small molecule or peptide-based compounds.
Troubleshooting Guide: Improving Solubility of this compound in Aqueous Buffers
Researchers often encounter challenges with the aqueous solubility of potent, hydrophobic PCSK9 inhibitors. This guide provides a systematic approach to overcoming these issues to ensure accurate and reproducible experimental results.
Problem: this compound (or a similar inhibitor) precipitates upon dilution into aqueous buffer from a DMSO stock.
This is a common phenomenon known as "precipitation upon dilution" and can lead to inaccurate compound concentrations in your assays.
Solutions:
-
Optimize Solvent Composition: The first step is to create a robust stock solution and then carefully dilute it.
-
Co-solvents: Prepare a high-concentration stock solution in an appropriate organic solvent. While Dimethyl Sulfoxide (DMSO) is a common starting point, other solvents can be tested. For subsequent dilutions into aqueous buffers, the addition of a co-solvent can maintain solubility.
-
Surfactants: Low concentrations of non-ionic surfactants can help to prevent the aggregation and precipitation of hydrophobic compounds in aqueous solutions.
-
-
Adjust Buffer Conditions:
-
pH Modification: For compounds with ionizable groups, adjusting the pH of the aqueous buffer can significantly enhance solubility. The isoelectric point (pI) of a peptide inhibitor is a critical factor; dissolving the peptide at a pH away from its pI will increase its net charge and improve solubility in aqueous media.
-
-
Physical Methods:
-
Sonication and Warming: Gentle warming (e.g., to 37°C) and sonication can aid in the initial dissolution of the compound in the stock solvent. Use these methods cautiously to avoid compound degradation.
-
Experimental Workflow for Solubilization
The following workflow provides a systematic approach to achieving a soluble formulation for your PCSK9 inhibitor in an aqueous buffer.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for preparing a stock solution of a new small molecule or peptide PCSK9 inhibitor?
A1: It is recommended to start with Dimethyl Sulfoxide (DMSO) as it is a powerful solvent for a wide range of organic molecules.[1] If your experimental system is sensitive to DMSO, other organic solvents such as ethanol (B145695) or dimethylformamide (DMF) can be tested.[1]
Q2: My PCSK9 inhibitor precipitates out of solution during my cell-based assay. What can I do?
A2: This can be due to poor solubility in the final assay medium. Consider the following:
-
Pre-assay Solubility Check: Before conducting your full experiment, prepare your inhibitor dilutions in the assay medium (including any serum) and incubate them under the same conditions as your assay (e.g., 37°C, 5% CO2) for the duration of the experiment. Centrifuge the samples and measure the concentration of the inhibitor in the supernatant to determine its actual soluble concentration.
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity and to minimize its effect on compound solubility.[2]
-
Use of Serum: The presence of serum proteins in cell culture media can sometimes help to stabilize small molecules in solution.
Q3: Can I use pH adjustment to improve the solubility of my peptide-based PCSK9 inhibitor?
A3: Yes, for peptide inhibitors with acidic or basic residues, adjusting the pH of the buffer is a highly effective method. For acidic peptides (containing Asp, Glu), using a slightly basic buffer (pH > 7) can improve solubility. For basic peptides (containing Arg, Lys, His), a slightly acidic buffer (pH < 7) is often beneficial.[3]
Q4: Are there ready-to-use formulations for in vivo studies with poorly soluble PCSK9 inhibitors?
A4: While a universal formulation does not exist, several vehicle formulations have been successfully used for in vivo administration of poorly soluble PCSK9 inhibitors. These often consist of a mixture of solvents and surfactants. A common example includes a combination of DMSO, PEG300, Tween 80, and saline.[4][5] The exact ratios should be optimized for your specific inhibitor.
Data Presentation: Solubility of Representative PCSK9 Inhibitors
Since specific solubility data for this compound is not publicly available, the following tables provide data for other well-characterized, poorly soluble small molecule and peptide-based PCSK9 inhibitors to guide your experimental design.
Table 1: Solubility in Organic Solvents
| Compound | Solvent | Solubility | Notes |
| PCSK9-IN-10 | DMSO | 250 mg/mL (669.51 mM) | Ultrasonic treatment recommended.[5] |
| PCSK9-IN-11 | DMSO | 125 mg/mL (327.41 mM) | Ultrasonic treatment recommended.[6] |
| PCSK9-IN-13 | DMSO | 100 mg/mL (201.77 mM) | Ultrasonic treatment and use of newly opened DMSO recommended due to its hygroscopic nature.[4] |
| MK-0616 | DMSO | 1 mg/mL (0.63 mM) | Ultrasonic treatment and warming recommended.[7] |
Table 2: In Vivo Formulation Examples
| Compound | Vehicle Composition | Achieved Solubility | Administration Route |
| PCSK9-IN-10 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.57 mM) | Not specified, likely oral or parenteral.[5] |
| PCSK9-IN-13 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (5.04 mM) | Subcutaneous (s.c.).[4] |
| PCSK9-IN-11 | Not specified | - | Intragastric (IG), once daily.[8] |
Table 3: Aqueous Solubility of a Peptide-based PCSK9 Inhibitor
| Compound | Solvent/Buffer | Solubility |
| MK-0616 | Aqueous buffer at pH 7 | >7 mg/mL |
| Fasted-state simulated intestinal fluid | 7.8 mg/mL[9] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of a Poorly Soluble PCSK9 Inhibitor
-
Accurately weigh a precise amount of the inhibitor (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired high concentration (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath sonicator for 10-15 minutes.[2] Gentle warming to 37°C can also be applied.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For cell-based assays, it is recommended to sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.[2]
Protocol 2: General Method for Preparing an In Vivo Formulation
This protocol is a general guideline and should be optimized for the specific inhibitor.
-
Dissolve the required amount of the PCSK9 inhibitor in DMSO.
-
Add PEG300 to the solution and vortex thoroughly.
-
Add Tween 80 and vortex again until the solution is homogenous.
-
Finally, add saline to the desired final volume and vortex thoroughly to create a clear solution or a homogenous suspension.[2]
PCSK9 Signaling Pathway and Inhibition
The following diagram illustrates the mechanism of PCSK9-mediated degradation of the LDL receptor and how inhibitors block this process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PCSK9-IN-11 | TargetMol [targetmol.com]
- 9. ahajournals.org [ahajournals.org]
Technical Support Center: Troubleshooting Pcsk9-IN-3 Efficacy in Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low efficacy issues encountered with Pcsk9-IN-3 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor designed to disrupt the protein-protein interaction between proprotein convertase subtilisin/kexin type 9 (PCSK9) and the Low-Density Lipoprotein Receptor (LDLR).[1][2] By inhibiting this interaction, this compound prevents the PCSK9-mediated degradation of LDLR, leading to an increased number of LDLRs on the cell surface.[3][4][5] This enhancement in LDLR recycling boosts the clearance of LDL cholesterol (LDL-C) from the extracellular environment.[6][7]
Q2: What are the common causes of low efficacy of small molecule PCSK9 inhibitors in cell assays?
Low efficacy of small molecule PCSK9 inhibitors in cell-based assays can stem from several factors:
-
Poor Solubility: The compound may not be fully dissolved in the assay medium, leading to a lower effective concentration than intended.[8]
-
Compound Instability: The inhibitor may degrade in the cell culture medium over the course of the experiment.
-
Suboptimal Assay Conditions: The concentration of PCSK9, incubation times, or cell density may not be optimal for detecting the inhibitor's activity.
-
Cell Line Variability: Different cell lines (e.g., HepG2, HEK293) may exhibit varying responses to PCSK9 and its inhibitors due to differences in LDLR expression or other cellular machinery.
-
Off-Target Effects: At higher concentrations, the compound may exert cytotoxic or other off-target effects that mask its intended activity.
Q3: How can I be sure my this compound is properly dissolved?
This compound, like many small molecules, may have limited aqueous solubility. It is crucial to prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, and then dilute it into the aqueous assay buffer or cell culture medium.[8]
To ensure proper dissolution:
-
Prepare a high-concentration stock solution in 100% DMSO. Gentle warming (e.g., 37°C) or sonication can aid dissolution.[8][9]
-
When preparing working solutions, add the stock solution to the aqueous buffer/medium dropwise while vortexing to facilitate mixing and prevent precipitation.[8]
-
Visually inspect the final solution for any signs of precipitation (cloudiness or solid particles) before adding it to the cells.[8]
Troubleshooting Guides
Problem 1: No significant increase in LDLR levels after treatment with this compound.
Possible Cause & Troubleshooting Steps:
-
Insufficient Inhibitor Concentration:
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations. It is possible the effective concentration is higher than initially tested.
-
-
Poor Compound Solubility in Media:
-
Solution: Prepare a fresh stock solution of this compound in DMSO. When diluting into your cell culture media, ensure the final DMSO concentration is consistent across all wells and typically below 0.5% to avoid solvent-induced artifacts. Perform a pre-test by preparing the highest concentration of this compound in media, letting it sit for the duration of your experiment, and then visually inspecting for precipitation.[8]
-
-
Suboptimal Recombinant PCSK9 Concentration:
-
Solution: Titrate the concentration of recombinant human PCSK9 added to the cells. Too high a concentration may overwhelm the inhibitor, while too low a concentration may not induce sufficient LDLR degradation to observe a rescue effect. A typical concentration range to test is 1-5 µg/mL.[10]
-
-
Incorrect Incubation Time:
-
Solution: Optimize the incubation time for both this compound and recombinant PCSK9. A pre-incubation of cells with this compound for 1 hour before adding PCSK9 may be necessary. The co-incubation period with PCSK9 typically ranges from 4 to 24 hours.[10]
-
Problem 2: Inconsistent results between experimental replicates.
Possible Cause & Troubleshooting Steps:
-
Compound Precipitation:
-
Solution: As mentioned previously, ensure complete solubility of this compound in your working solutions. Inconsistent precipitation can lead to variable effective concentrations.
-
-
Cell Health and Density:
-
Solution: Ensure that cells are healthy and seeded at a consistent density across all wells. Over-confluent or stressed cells may exhibit altered LDLR expression and trafficking.
-
-
Pipetting Errors:
-
Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of the inhibitor and other reagents.
-
Quantitative Data Summary
The following table summarizes typical concentration ranges for reagents used in cell-based PCSK9 inhibitor assays. Note that these are starting points and may require optimization for your specific experimental conditions.
| Reagent | Typical Concentration Range | Purpose |
| Small Molecule Inhibitor (e.g., this compound) | 1 nM - 100 µM | To inhibit the PCSK9-LDLR interaction. |
| Recombinant Human PCSK9 | 1 - 10 µg/mL | To induce LDLR degradation.[10] |
| Fluorescently Labeled LDL (e.g., DiI-LDL) | 5 - 20 µg/mL | To measure LDL uptake by cells. |
| DMSO (as vehicle) | < 0.5% (v/v) | To dissolve the small molecule inhibitor. |
Experimental Protocols
Protocol 1: LDLR Degradation Assay (Western Blot)
This assay measures the ability of this compound to prevent PCSK9-mediated degradation of the LDLR protein.
-
Cell Seeding: Seed HepG2 cells in a 12-well plate and allow them to adhere and reach 70-80% confluency.
-
Inhibitor Pre-incubation: Prepare serial dilutions of this compound in serum-free medium. Remove the growth medium from the cells and add the inhibitor dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.
-
PCSK9 Treatment: Add recombinant human PCSK9 to the wells at a final concentration of 5 µg/mL. Include a control group with no PCSK9. Incubate for 16-24 hours at 37°C.[10]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Western Blotting:
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against LDLR. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to determine the relative LDLR protein levels.
-
Protocol 2: LDL Uptake Assay (Fluorometry)
This functional assay assesses the effect of this compound on the ability of cells to take up LDL.
-
Cell Treatment: Follow steps 1-3 from the LDLR Degradation Assay protocol.
-
LDL Uptake: After the incubation with PCSK9 and the inhibitor, add fluorescently labeled LDL (e.g., DiI-LDL) to the wells at a final concentration of 10 µg/mL. Incubate for 2-4 hours at 37°C.[2]
-
Washing: Wash the cells three times with PBS to remove unbound DiI-LDL.[2]
-
Quantification: Lyse the cells and measure the fluorescence using a plate reader (Excitation/Emission ~554/571 nm for DiI). Increased fluorescence indicates higher LDL uptake and thus, higher inhibitor efficacy.
Visualizations
Caption: PCSK9 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting low efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nps.org.au [nps.org.au]
- 4. heartcare.sydney [heartcare.sydney]
- 5. Targeting PCSK9 for therapeutic gains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Pcsk9-IN-3 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vitro concentration of Pcsk9-IN-3, a novel tricyclic peptide inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The following information includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor designed to disrupt the protein-protein interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR).[1] Normally, PCSK9 binds to the LDLR on the surface of hepatocytes, targeting the receptor for lysosomal degradation.[2] This process reduces the number of LDLRs available to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[2] By blocking the PCSK9-LDLR interaction, this compound is expected to preserve LDLR levels, enhance their recycling to the cell surface, and consequently increase the uptake of LDL-C by liver cells.[1]
Q2: What is a recommended starting concentration for this compound in in vitro assays?
A2: The optimal concentration for this compound must be determined empirically for each specific cell line and assay. However, based on data from similar small molecule PCSK9 modulators, a broad dose-response curve is recommended. For a related compound, "PCSK9 modulator-3," a potent EC50 of 2.46 nM was reported.[3] Another inhibitor, "PCSK9-IN-13," showed an IC50 of 537 nM in a binding assay and was effective in cell-based assays at concentrations of 0.1 µM and 1 µM.[4] Therefore, a starting concentration range from 1 nM to 10 µM is advisable for initial experiments.
Q3: How should I dissolve and store this compound?
A3: Like many small molecule inhibitors, this compound is likely to have limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO).[1][5] For example, a 10 mM stock solution in DMSO is a common starting point.[5][6] This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[6] When preparing working solutions, dilute the DMSO stock into your cell culture medium, ensuring the final DMSO concentration remains low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.[6]
Q4: My results are inconsistent between experiments. What are the common causes?
A4: Inconsistency in in vitro assays can stem from several factors. Key areas to investigate include variability in cell seeding density, inconsistent incubation times, and the health of the cells (e.g., high passage number).[1] Ensuring standardized protocols for cell culture and reagent addition is critical.[1] Additionally, the stability of the compound in the assay medium over the course of the experiment can be a factor. Always prepare fresh working solutions from your frozen stock for each experiment.[7]
Q5: this compound shows high potency in a biochemical binding assay but is less effective in my cell-based assay. Why?
A5: Discrepancies between biochemical and cell-based assays are common.[7] Several factors could be at play:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its target if the interaction occurs intracellularly, although the primary PCSK9-LDLR interaction is extracellular.
-
Compound Stability: The compound might be unstable or rapidly metabolized by the cells into an inactive form.[7]
-
Efflux Pumps: The compound could be actively transported out of the cells by efflux pumps.[7]
-
Assay Conditions: The presence of serum proteins in cell culture media can sometimes affect the bioavailability of small molecules.
Data Presentation: Efficacy of Related PCSK9 Small Molecule Inhibitors
The following table summarizes in vitro efficacy data for small molecule inhibitors structurally or functionally related to this compound. This data can be used to guide the design of dose-response experiments.
| Compound Name | Assay Type | Cell Line / System | Efficacy Metric | Reported Value |
| PCSK9 modulator-3 | Cellular Activity | - | EC50 | 2.46 nM[3] |
| PCSK9-IN-13 (3f) | PCSK9-LDLR Binding | Biochemical | IC50 | 537 nM[4] |
| PCSK9-IN-13 (3f) | LDL Uptake Assay | HepG2 Cells | - | Effective at 0.1 - 1 µM[4] |
| NYX-PCSK9i | PCSK9-LDLR Binding | Biochemical | IC50 | Sub-micromolar[8] |
Troubleshooting Guide
This guide addresses common problems encountered when testing PCSK9 inhibitors in vitro.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Inhibitory Effect | - Compound precipitated out of solution.- Compound degraded.- Insufficient compound concentration.- Inactive recombinant PCSK9 or LDLR protein. | - Visually inspect media for precipitates. Prepare a higher concentration stock in DMSO and use a smaller volume for dilution.- Use a fresh aliquot of the compound; ensure proper storage.- Perform a wider dose-response curve.- Test protein activity with a known positive control inhibitor.[7] |
| High Variability Between Replicates | - Inconsistent cell seeding.- Pipetting inaccuracies.- Edge effects on the microplate.- Improper mixing of reagents. | - Standardize cell seeding protocols.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with PBS.- Gently mix well contents after reagent addition.[7] |
| High Background Signal | - Autofluorescence of the compound (in fluorescence assays).- Non-specific binding of antibodies (in ELISA/Westerns). | - Run a control with the compound alone to check for autofluorescence at the assay wavelengths.- Optimize blocking conditions and antibody concentrations. Include appropriate controls (e.g., secondary antibody only).[1] |
| Cell Toxicity Observed | - Final DMSO concentration is too high.- Compound is inherently cytotoxic at the tested concentrations. | - Ensure the final DMSO concentration is non-toxic for your cell line (typically ≤ 0.5%).- Perform a cell viability assay (e.g., MTT or LDH) in parallel with your functional assay. |
Experimental Protocols
Below are detailed methodologies for key experiments. These are generalized protocols and should be optimized for your specific laboratory conditions and reagents.
Protocol 1: PCSK9-LDLR Binding Inhibition Assay (ELISA-based)
This biochemical assay quantifies the ability of this compound to directly inhibit the interaction between PCSK9 and the LDLR.
-
Plate Coating: Coat a 96-well high-binding plate with 1-2 µg/mL of recombinant human LDLR protein in PBS. Incubate overnight at 4°C.[7]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[7]
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 3% BSA in PBS) and incubating for 1-2 hours at room temperature.[7]
-
Compound Incubation: Prepare serial dilutions of this compound in assay buffer. In a separate plate, pre-incubate the compound dilutions with a fixed concentration of biotinylated recombinant human PCSK9 (e.g., 0.5-1 µg/mL) for 1 hour at room temperature.[7]
-
Binding Reaction: After washing the blocked LDLR plate, transfer the this compound/PCSK9 mixtures to the wells. Incubate for 2 hours at room temperature.[9]
-
Detection: Wash the plate, then add streptavidin-HRP conjugate and incubate for 1 hour.[7]
-
Signal Development: After a final wash, add a TMB substrate. Stop the reaction with 1 M H₂SO₄.[7]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition and determine the IC50 value.[9]
Protocol 2: Cellular LDL Uptake Assay
This functional cell-based assay measures the ability of this compound to rescue PCSK9-mediated reduction in LDL uptake.
-
Cell Seeding: Seed a human hepatocyte cell line (e.g., HepG2) in a 96-well, black-walled, clear-bottom plate and allow cells to adhere overnight.[6]
-
LDLR Upregulation (Optional): To increase LDLR expression, you may replace the growth medium with serum-free or lipoprotein-deficient serum (LPDS) medium and incubate for 12-24 hours.[10]
-
Treatment: Pre-treat the cells with serial dilutions of this compound for 1-2 hours. Then, add recombinant human PCSK9 to the wells at a pre-determined concentration that causes a significant reduction in LDL uptake. Incubate for an additional 4-6 hours at 37°C.[9]
-
LDL Uptake: Add fluorescently labeled LDL (e.g., DiI-LDL) to each well and incubate for 2-4 hours at 37°C.[9]
-
Washing: Gently wash the cells three times with cold PBS to remove unbound fluorescent LDL.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader or quantify using a high-content imaging system. Increased fluorescence in this compound-treated wells compared to PCSK9-only wells indicates restored LDLR function.[11]
Mandatory Visualizations
Caption: PCSK9 binds to LDLR, leading to its degradation. This compound inhibits this interaction.
Caption: A general experimental workflow for evaluating this compound in vitro.
Caption: A logical workflow for troubleshooting low efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. PCSK9 Biology and Its Role in Atherothrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. probechem.com [probechem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Identifying and Mitigating Off-Target Effects of Pcsk9-IN-3
Welcome to the technical support center for Pcsk9-IN-3. This resource is designed for researchers, scientists, and drug development professionals to effectively identify and mitigate potential off-target effects during their experiments with this novel, small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a small molecule inhibitor like this compound?
A1: Off-target effects occur when a small molecule inhibitor binds to and alters the activity of proteins other than its intended biological target.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1]
Q2: Why is it important to validate the on-target and off-target effects of an inhibitor?
Q3: What are the initial signs of potential off-target effects in my cell-based assays with this compound?
A3: Common indicators of potential off-target effects include:
-
Unexpected cytotoxicity at concentrations where the on-target effect is expected.
-
A cellular phenotype that is inconsistent with the known function of PCSK9.
-
Discrepancies between the in vitro potency (IC50) and the effective concentration in cellular assays.
-
The desired phenotype is not rescued by overexpression of the target protein.
Q4: What are the general strategies to minimize off-target effects?
A4: Several strategies can be employed to minimize off-target effects:
-
Dose-Response Experiments: Use the lowest effective concentration of the inhibitor that produces the desired on-target effect.[1]
-
Orthogonal Validation: Confirm the observed phenotype using structurally and mechanistically different inhibitors of the same target, or by using genetic approaches like siRNA or CRISPR to knockdown the target protein.[1]
-
Target Engagement Assays: Directly measure the binding of the inhibitor to its intended target within the cellular context to correlate target binding with the observed phenotype.[1]
-
Proteome-wide Profiling: Employ unbiased techniques to identify all cellular targets of the inhibitor.[1]
Troubleshooting Guide
Q: I am observing significant cell death in my experiments with this compound at concentrations where I expect to see inhibition of PCSK9 activity. What should I do?
A: This could be an indication of off-target cytotoxicity. Here is a step-by-step guide to troubleshoot this issue:
-
Determine the Cytotoxicity Profile: Perform a cell viability assay to determine the concentration of this compound that causes cytotoxicity (CC50) in your cell line.
-
Compare with On-Target Potency: Compare the CC50 value with the EC50 value for the desired PCSK9 inhibition. A small therapeutic window (ratio of CC50 to EC50) suggests that the observed phenotype might be due to off-target effects.
-
Perform an Orthogonal Validation: Use an alternative method to inhibit PCSK9, such as a different small molecule inhibitor with a distinct chemical scaffold or siRNA-mediated knockdown of PCSK9. If the phenotype is not replicated with these alternative methods, it is likely an off-target effect of this compound.
-
Identify Off-Target Interactions: Consider performing a proteome-wide off-target profiling study, such as a kinase screen, to identify potential off-target proteins that might be responsible for the cytotoxicity.
Quantitative Data Summary
Table 1: Hypothetical In Vitro Kinase Profiling of this compound
This table presents hypothetical data from an in vitro kinase profiling assay, showing the IC50 values of this compound against its intended target (PCSK9) and a selection of off-target kinases.
| Target | IC50 (nM) | Comments |
| PCSK9 (On-Target) | 50 | Potent inhibition of the intended target. |
| Off-Target Kinase 1 | 850 | Moderate off-target inhibition. |
| Off-Target Kinase 2 | 1,250 | Weak off-target inhibition. |
| Off-Target Kinase 3 | >10,000 | No significant inhibition observed at the tested concentrations. |
| Off-Target Kinase 4 | 2,300 | Weak off-target inhibition. |
| Off-Target Kinase 5 | >10,000 | No significant inhibition observed at the tested concentrations. |
Table 2: Hypothetical Cell Viability Assay Results for this compound
This table summarizes hypothetical results from a cell viability assay (e.g., MTT or CellTiter-Glo) after 48 hours of treatment with this compound.
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 0.1 | 98 |
| 0.5 | 95 |
| 1.0 | 92 |
| 5.0 | 65 |
| 10.0 | 30 |
| 25.0 | 5 |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
Objective: To determine the selectivity of this compound by assessing its inhibitory activity against a broad panel of kinases.
Methodology:
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[2]
-
Kinase Reaction Setup: In a microplate, add the kinase reaction buffer, the appropriate amount of a specific kinase, and the serially diluted this compound or DMSO as a vehicle control.[2]
-
Inhibitor Binding: Incubate the plate for 10-15 minutes at room temperature to allow for the binding of the inhibitor to the kinase.[2]
-
Initiate Kinase Reaction: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be at the Km for each kinase.[2]
-
Stop Reaction and Filter: Stop the reaction with a stop solution. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP is washed away.[2]
-
Measure Radioactivity: Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.[2]
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.[2]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein, PCSK9, in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with either this compound at the desired concentration or a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures. The binding of this compound is expected to stabilize PCSK9, making it more resistant to thermal denaturation.[1]
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[1]
-
Protein Detection: Analyze the amount of soluble PCSK9 at each temperature point using Western blotting or other protein detection methods.
-
Data Analysis: Compare the thermal stability of PCSK9 in the presence and absence of this compound. A shift in the melting curve to a higher temperature indicates target engagement.
Protocol 3: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cultured cells.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Caption: PCSK9 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for identifying and validating off-target effects.
References
Technical Support Center: Preventing Pcsk9-IN-3 Precipitation in Cell Culture Media
Welcome to the technical support center for Pcsk9-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a novel, highly potent, and orally bioavailable next-generation tricyclic peptide inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1] By inhibiting PCSK9, this compound prevents the degradation of the low-density lipoprotein receptor (LDLR), leading to increased clearance of LDL cholesterol.
Q2: What is the primary application of this compound in cell culture?
A2: In a cell culture setting, this compound is primarily used to study the effects of PCSK9 inhibition on cellular processes, particularly LDL uptake and metabolism. It is a valuable tool for investigating the role of the PCSK9 pathway in various cell types, including hepatocytes.
Q3: What is the recommended solvent for creating a stock solution of this compound?
A3: For hydrophobic peptides like this compound, it is recommended to first attempt dissolution in a small amount of a sterile organic solvent such as Dimethyl Sulfoxide (DMSO).[2][3][4] Once fully dissolved in DMSO, the stock solution can be diluted into your aqueous cell culture medium.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.1%.[2] While some cell lines may tolerate up to 0.5%, it is best practice to minimize the DMSO concentration.[2]
Q5: Why is my this compound precipitating when I add it to my cell culture media?
A5: Precipitation of hydrophobic compounds like this compound upon addition to aqueous solutions like cell culture media is a common issue. This can be caused by several factors, including the final concentration of the inhibitor exceeding its aqueous solubility, rapid dilution of the DMSO stock, the temperature of the media, or interactions with media components.[1][5][6]
Troubleshooting Guide: this compound Precipitation
If you are experiencing precipitation of this compound in your cell culture experiments, refer to the table below for potential causes and recommended solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the cell culture medium is higher than its aqueous solubility limit. | Decrease the final working concentration of this compound. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.[1] |
| Rapid Dilution | Adding a concentrated DMSO stock of this compound directly and quickly into the cell culture medium can cause a rapid solvent exchange, leading to the compound "crashing out" of solution.[1] | Perform a serial dilution of the this compound stock solution in pre-warmed (37°C) cell culture media. Add the diluted inhibitor dropwise to the final volume of media while gently swirling.[1] |
| Low Temperature of Media | The solubility of many compounds, including peptides, decreases at lower temperatures. Adding the inhibitor to cold media can promote precipitation. | Always use pre-warmed (37°C) cell culture media for all dilutions and experiments.[1] |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum), or other components in the cell culture medium, leading to the formation of insoluble complexes.[5][7] | If possible, test the solubility of this compound in a simpler buffer like PBS to see if media components are the issue. If serum is suspected to be the cause, consider a short-term treatment in serum-free media if your experimental design allows.[7] |
| pH of the Media | The pH of the cell culture medium can influence the charge and solubility of a peptide inhibitor. | While cell culture media is buffered, ensure the pH is within the optimal range for your cells and the stability of the inhibitor. You can measure the pH of your final working solution.[8] |
| Improper Storage | Repeated freeze-thaw cycles of the stock solution can lead to degradation or aggregation of the peptide, affecting its solubility. | Aliquot the this compound stock solution into single-use volumes to avoid multiple freeze-thaw cycles. Store aliquots at -80°C for long-term storage.[2] |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Complete cell culture medium, pre-warmed to 37°C
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Prepare High-Concentration Stock Solution (e.g., 10 mM):
-
Accurately weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may assist in dissolution.[9]
-
-
Prepare Intermediate Dilutions (Serial Dilution):
-
Create a series of dilutions of your high-concentration stock solution in pre-warmed (37°C) complete cell culture medium. For example, to achieve a final concentration of 10 µM, you might first dilute the 10 mM stock to 1 mM in media, and then from the 1 mM solution, make the final 10 µM dilution.
-
-
Prepare Final Working Solution:
-
Add the final intermediate dilution dropwise to the pre-warmed cell culture medium while gently swirling the plate or tube.
-
Ensure the final DMSO concentration remains below 0.5%, and ideally below 0.1%.[2] For example, adding 1 µL of a 10 mM stock to 1 mL of media to get a 10 µM final concentration results in a 0.1% DMSO concentration.
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.
Mandatory Visualizations
PCSK9 Signaling Pathway
Caption: PCSK9 binds to the LDLR, promoting its degradation and increasing circulating LDL-C.
Troubleshooting Workflow for this compound Precipitation
Caption: A stepwise guide to identifying and resolving this compound precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. genscript.com [genscript.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Pcsk9-IN-3 stability testing and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability testing and proper storage of Pcsk9-IN-3, a potent small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable, reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound, provided as a solid powder, should be stored at -20°C for long-term stability, where it can be stable for up to three years.[1][2][3] For shorter durations, storage at 4°C is also acceptable for up to two years.[3] It is crucial to keep the compound in a desiccated environment to prevent hydration.
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its strong solubilizing power for many organic small molecules.[4] If DMSO is not suitable for your experimental system, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be tested.[5]
Q3: How should I store the this compound stock solution?
A3: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can affect compound stability.[1][6] Store these aliquots in tightly sealed, inert containers such as amber glass or polypropylene (B1209903) vials at -80°C for up to six months or at -20°C for up to one month.[2][6][7] Always protect solutions from light.[6][7]
Q4: My this compound solution has changed color. What should I do?
A4: A color change in your stock or working solution may indicate chemical degradation or oxidation.[6] This can be caused by exposure to light, air, or impurities in the solvent. It is highly recommended to discard the solution and prepare a fresh one from the solid powder to ensure the integrity of your experiment.[6]
Q5: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I resolve this?
A5: Precipitation upon dilution is a common issue with hydrophobic compounds.[3] Here are a few troubleshooting steps:
-
Lower the final concentration: The compound may be exceeding its solubility limit in the aqueous buffer.[3]
-
Optimize DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to avoid solvent effects on your biological system.[3][4]
-
Adjust pH: For ionizable compounds, modifying the pH of the aqueous buffer can significantly enhance solubility.[4][5]
-
Use Sonication or Gentle Warming: These methods can aid in dissolving the compound, but caution is advised as excessive heat can cause degradation.[5]
Stability and Storage Conditions Summary
Proper storage is paramount for maintaining the chemical integrity and biological activity of this compound.
| Form | Storage Temperature | Duration | Key Recommendations |
| Solid (Powder) | -20°C | Up to 3 years[1][3] | Keep desiccated. Protect from light. |
| 4°C | Up to 2 years[3] | For shorter-term storage. Keep desiccated. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[2][7] | Aliquot into single-use vials to avoid freeze-thaw cycles. Use amber or foil-wrapped vials to protect from light.[6] |
| -20°C | Up to 1 month[2][7] | Aliquot and protect from light. Avoid repeated freeze-thaw cycles.[6] |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Inhibitory Effect | * Compound Instability: Improper storage or handling has led to degradation.[7] * Low Concentration: The concentration used is below the effective range.[7] * Precipitation: The compound has precipitated out of the working solution. | * Ensure the compound has been stored according to the guidelines.[7] * Prepare fresh working solutions for each experiment.[7] * Perform a dose-response experiment to determine the optimal concentration.[7] * Visually inspect solutions for precipitates. If present, prepare a fresh, lower-concentration solution. |
| Inconsistent Experimental Results / Poor Reproducibility | * Compound Degradation: Repeated freeze-thaw cycles of the stock solution.[6] * Inconsistent Preparation: Variations in preparing stock and working solutions.[7] * Solvent Effects: High final concentration of DMSO affecting the biological system.[5] | * Prepare a large batch of stock solution and aliquot for single use.[7] * Use calibrated pipettes and ensure thorough mixing.[7] * Maintain a consistent, low final DMSO concentration (<0.5%) in all wells, including controls.[3][5] |
| Precipitation in Frozen Stock Upon Thawing | * Solubility Limit Exceeded: The storage concentration is too high for the solvent at low temperatures.[6] * Improper Thawing: Rapid thawing can cause the compound to come out of solution. | * Consider storing stock solutions at a slightly lower concentration.[6] * Thaw solutions slowly at room temperature and vortex gently to ensure complete re-dissolution before use.[6] |
Experimental Protocols
Protocol: Assessment of Compound Stability by HPLC
This protocol provides a general method to assess the stability of this compound in a specific solvent over time.
Objective: To quantify the purity and degradation of this compound under defined storage conditions.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO)
-
Analytical HPLC system with a suitable column (e.g., C18)
-
HPLC-grade solvents for mobile phase (e.g., acetonitrile, water with 0.1% formic acid)
Procedure:
-
Initial Analysis (T=0):
-
Prepare a fresh stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mM).
-
Immediately dilute a sample to an appropriate concentration for HPLC analysis.
-
Inject the sample and run the HPLC method.
-
Record the peak area of the parent compound. This serves as the baseline purity.
-
-
Sample Storage:
-
Aliquot the remaining stock solution into several vials.
-
Store the vials under the desired test conditions (e.g., -20°C, 4°C, room temperature). Protect from light.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 24h, 48h, 1 week, 1 month), remove one vial from storage.
-
Allow the sample to thaw completely and come to room temperature. Vortex gently.
-
Analyze the sample by HPLC using the same method as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the initial (T=0) peak area.
-
Calculate the percentage of the remaining compound to assess degradation over time.
-
Observe for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
PCSK9 Signaling Pathway and Inhibitor Action
Proprotein convertase subtilisin/kexin type 9 (PCSK9) plays a critical role in regulating LDL cholesterol levels.[8] It binds to the LDL receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[7] This reduces the number of LDLRs available to clear LDL from the bloodstream. This compound inhibits this interaction, allowing the LDLR to be recycled back to the cell surface, thereby increasing LDL clearance.[7]
Caption: Mechanism of PCSK9 and point of intervention for this compound.
Troubleshooting Workflow: Inconsistent Experimental Results
When faced with poor reproducibility, a systematic approach can help identify the root cause. This workflow outlines key steps to troubleshoot inconsistent results when using this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental data.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. captivatebio.com [captivatebio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing inconsistent results in Pcsk9-IN-3 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Pcsk9-IN-3, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to disrupt the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR). By blocking this interaction, this compound prevents the PCSK9-mediated degradation of LDLR, leading to an increased number of LDLRs on the cell surface. This, in turn, enhances the clearance of LDL cholesterol from the extracellular environment.
Q2: What is the recommended solvent and storage condition for this compound?
A2: It is recommended to prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). For a similar compound, a solubility of 10 mM in DMSO has been reported. Stock solutions in DMSO can typically be stored at -20°C for one month or -80°C for six months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. Always protect the compound from light.
Q3: We are observing lower than expected potency for this compound in our cell-based assay. What are the potential causes?
A3: Several factors could contribute to the low efficacy of this compound in your experiments. These can be broadly categorized into issues with the compound itself, the assay conditions, or the cell line being used. It is crucial to systematically evaluate each of these possibilities. Key areas to investigate include compound stability and solubility in your specific cell culture medium, the concentration of recombinant PCSK9 used, and the health and passage number of your cells.
Q4: There is a significant discrepancy between the IC50 value from our biochemical assay and the EC50 value from our cell-based assay. Is this normal?
A4: Yes, it is not uncommon to observe a difference in potency between biochemical and cell-based assays for small molecule inhibitors. A compound might be potent in a direct binding assay (biochemical) but show reduced activity in a cellular context. This discrepancy can arise from several factors, including poor cell permeability of the compound, active efflux of the compound by cellular transporters, or metabolic degradation of the compound within the cells.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibitory Effect
| Potential Cause | Recommended Action |
| Compound Degradation | Ensure proper storage of this compound as recommended. Prepare fresh working solutions from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Compound Precipitation | Due to the hydrophobic nature of many small molecules, this compound may precipitate in aqueous cell culture media, especially at higher concentrations. Visually inspect the media for any precipitates after adding the compound. To mitigate this, consider preparing a higher concentration stock in DMSO and using a smaller volume for dilution into the final assay medium. Ensure the final DMSO concentration is kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. |
| Sub-optimal Assay Conditions | Titrate the concentration of recombinant PCSK9 used in your assay to ensure it is within the optimal range for observing inhibition. Also, optimize incubation times for the compound, PCSK9, and fluorescently-labeled LDL. |
| Cell Health and Passage Number | Use cells that are healthy and within a low passage number range. Stressed or high-passage cells may exhibit altered responses to experimental treatments. |
Issue 2: High Background Signal or False Positives
| Potential Cause | Recommended Action |
| Compound Autofluorescence | If using a fluorescence-based assay (e.g., DiI-LDL uptake), check if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths used. This can be tested by measuring the fluorescence of the compound in media without cells. |
| Non-specific Inhibition | To rule out non-specific or promiscuous inhibition, consider performing counter-screens. This could involve using a different assay format or testing the compound against an unrelated protein target. |
| Assay Artifacts | Run appropriate controls, such as wells with cells and the compound but without recombinant PCSK9, to assess the compound's effect on basal LDL uptake. |
Data Presentation
Disclaimer: The following quantitative data is based on publicly available information for similar small molecule PCSK9 inhibitors and should be used as a general guideline. Researchers should determine the specific potency of their batch of this compound experimentally.
Table 1: Potency of a Representative Small Molecule PCSK9 Inhibitor (PCSK9-IN-13)
| Assay Type | Target | Metric | Value |
| Biochemical Assay | PCSK9-LDLR Interaction | IC50 | 537 nM[1] |
| Cell-Based Assay | LDL Uptake in HepG2 cells | Effect | Dose-dependent restoration of LDL uptake[1] |
Table 2: Solubility and Storage of a Representative Small Molecule PCSK9 Inhibitor
| Parameter | Details |
| Solvent | DMSO |
| Solubility in DMSO | 10 mM |
| Stock Solution Storage | -20°C for 1 month; -80°C for 6 months |
| Handling | Protect from light; Aliquot to avoid freeze-thaw cycles |
Experimental Protocols
Protocol 1: PCSK9-LDLR Binding Assay (ELISA-based)
This assay quantifies the ability of this compound to inhibit the binding of PCSK9 to the LDLR.
-
Plate Coating: Coat a 96-well high-binding plate with recombinant human LDLR protein (e.g., 1-2 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
PCSK9 Addition: Add biotinylated recombinant human PCSK9 protein to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate and incubate until a blue color develops.
-
Stopping Reaction: Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).
-
Readout: Measure the absorbance at 450 nm.
Protocol 2: Cell-Based LDL Uptake Assay
This assay measures the functional consequence of PCSK9 inhibition by quantifying the uptake of fluorescently labeled LDL by cells.
-
Cell Seeding: Plate HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: To upregulate LDLR expression, replace the growth medium with serum-free medium and incubate for 16-24 hours.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
PCSK9 Treatment: Add recombinant human PCSK9 to the wells (at a pre-determined optimal concentration) and incubate for another 3-4 hours.
-
LDL Uptake: Add fluorescently labeled LDL (e.g., DiI-LDL) to each well and incubate for 2-4 hours at 37°C.
-
Washing: Gently wash the cells with PBS to remove any unbound labeled LDL.
-
Quantification: Measure the fluorescence intensity using a fluorescence plate reader or by imaging.
Protocol 3: LDLR Degradation Assay (Western Blot)
This assay directly measures the levels of LDLR protein in cells following treatment with PCSK9 and this compound.
-
Cell Treatment: Treat cells (e.g., HepG2) with this compound and recombinant human PCSK9 as described in the LDL Uptake Assay.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the LDLR. Use a loading control antibody (e.g., β-actin or GAPDH) for normalization.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative levels of LDLR protein.
Visualizations
Caption: PCSK9 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
Caption: Generalized workflows for biochemical and cell-based assays.
References
Technical Support Center: Assessing Pcsk9-IN-3 Cytotoxicity in Primary Hepatocytes
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for evaluating the cytotoxic potential of Pcsk9-IN-3, a novel small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), in primary human hepatocytes.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for assessing the cytotoxicity of a PCSK9 inhibitor in primary hepatocytes?
A1: PCSK9 is a protein primarily synthesized and secreted by hepatocytes.[1] It plays a critical role in regulating low-density lipoprotein (LDL) cholesterol levels by promoting the degradation of the LDL receptor (LDLR) on the surface of liver cells.[2][3] Since hepatocytes are the primary target for PCSK9 inhibitors and the main site of their metabolic activity, it is crucial to evaluate any potential direct cytotoxic effects of new inhibitors like this compound on these cells. While monoclonal antibody-based PCSK9 inhibitors have shown a good safety profile with no significant hepatotoxicity, the potential for off-target effects with small molecule inhibitors necessitates careful assessment.[2][4]
Q2: What are the standard assays to measure this compound cytotoxicity in primary hepatocytes?
A2: A multi-parametric approach is recommended to obtain a comprehensive understanding of potential cytotoxicity. Key assays include:
-
MTT Assay: Measures mitochondrial dehydrogenase activity, reflecting cell viability and metabolic activity.[5][6]
-
Lactate (B86563) Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity (necrosis).[7][8]
-
Apoptosis Assays (e.g., Annexin V/Propidium (B1200493) Iodide staining): Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
-
ATP Quantification Assay: Measures intracellular ATP levels as an indicator of cell health and energy status.
-
High-Content Imaging: Allows for the simultaneous measurement of multiple cytotoxicity parameters, such as nuclear morphology, mitochondrial membrane potential, and cell permeability.[11]
Q3: At what confluency should I seed primary hepatocytes for cytotoxicity studies?
A3: Primary hepatocytes should be seeded to form a confluent monolayer. The optimal seeding density depends on the well format and the specific cell lot, so it is essential to consult the supplier's certificate of analysis. A common starting point is a density that achieves >80% confluency, as both under-seeding and over-seeding can negatively impact cell health and experimental outcomes.
Q4: How long should I expose primary hepatocytes to this compound?
A4: Exposure times can vary depending on the experimental goals. For acute cytotoxicity, a 24-hour exposure is a common starting point. However, to assess potential long-term effects, exposure times of 48 or 72 hours may be necessary. It's important to remember that primary hepatocytes have a limited lifespan in standard 2D culture and can de-differentiate, so prolonged experiments require careful consideration of the culture system (e.g., sandwich culture, 3D spheroids).
Q5: What are appropriate positive and negative controls for these experiments?
A5:
-
Negative Control: Vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration used in the experimental wells.
-
Positive Controls: A well-characterized hepatotoxin should be used. The choice of positive control can depend on the specific assay. For example:
-
LDH/MTT Assays: Triton X-100 (e.g., 1%) to induce maximal cell lysis.
-
Apoptosis Assays: Staurosporine or a Fas-activating antibody to induce apoptosis.
-
Troubleshooting Guides
This section addresses common issues encountered during the cytotoxicity assessment of compounds like this compound in primary hepatocytes.
Issue 1: Low Post-Thaw Viability of Primary Hepatocytes
| Potential Cause | Troubleshooting Step |
| Improper Thawing Technique | Thaw cryovials rapidly in a 37°C water bath (< 2 minutes). Immediately transfer the cell suspension to pre-warmed, specialized thawing medium to dilute the cryoprotectant (e.g., DMSO). |
| Incorrect Centrifugation | Centrifuge cells at a low speed (e.g., 50-100 x g) for 3-5 minutes to pellet the hepatocytes gently. High-speed centrifugation can cause mechanical damage. |
| Rough Handling | Use wide-bore pipette tips to handle the cell suspension. Avoid vigorous pipetting or vortexing to prevent shear stress. |
| Sub-optimal Medium | Ensure the use of high-quality, pre-warmed hepatocyte culture medium as recommended by the supplier. |
Issue 2: Poor Attachment or Patchy Monolayer
| Potential Cause | Troubleshooting Step |
| Incorrect Seeding Density | Perform an accurate cell count using a trypan blue exclusion assay before plating. Refer to the supplier's recommended seeding density for the specific cell lot. |
| Insufficient Plate Coating | Ensure culture plates are adequately coated with an appropriate extracellular matrix, such as Collagen I. Uneven coating can lead to patchy cell attachment. |
| Uneven Cell Distribution | After plating, gently shake the plate in forward-backward and left-right motions to ensure an even distribution of cells across the well surface. |
| Vibrations During Incubation | Place the incubator in a location free from vibrations (e.g., away from centrifuges or shakers) which can cause cells to cluster in the center of the wells. |
Issue 3: High Variability in Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Numbers | Ensure a homogenous cell suspension before plating and use a multichannel pipette for seeding to minimize well-to-well variability. |
| Edge Effects in Plates | Evaporation from wells on the edge of the plate can concentrate the compound and affect cell viability. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or medium. |
| Incomplete Solubilization (MTT Assay) | In the MTT assay, ensure the formazan (B1609692) crystals are fully dissolved before reading the absorbance. Use a solubilization solution like DMSO or acidified isopropanol (B130326) and mix thoroughly by pipetting. |
| Compound Precipitation | Visually inspect the wells under a microscope after adding this compound to check for any signs of precipitation, which could lead to inconsistent results. If precipitation occurs, re-evaluate the solvent and final concentration. |
Experimental Protocols & Methodologies
PCSK9 Signaling and Cytotoxicity Assessment Workflow
The following diagram illustrates the mechanism of PCSK9 action and the workflow for assessing the cytotoxic potential of an inhibitor like this compound.
Caption: PCSK9 pathway and experimental workflow for cytotoxicity testing.
Protocol 1: MTT Assay for Cell Viability
This protocol measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan product.
-
Cell Plating: Seed primary hepatocytes in a 96-well, collagen-coated plate at the predetermined optimal density. Culture for 24 hours to allow for attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in hepatocyte culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound, vehicle control, or positive control (e.g., Triton X-100 for maximal toxicity).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well. Pipette up and down to ensure complete dissolution of the crystals.
-
Absorbance Reading: Read the absorbance at 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: LDH Release Assay for Necrosis
This assay quantifies the amount of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes.
-
Cell Plating and Treatment: Follow steps 1-3 of the MTT Assay protocol.
-
Prepare Controls: In separate wells of a fresh 96-well plate (the "assay plate"), prepare the following controls:
-
Background Control: 50 µL of culture medium.
-
Maximum LDH Release Control: Lyse the control cells by adding a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.
-
-
Sample Collection: After incubation, centrifuge the cell plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to the corresponding well of the assay plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of the reaction mixture to each well of the assay plate.
-
Incubation: Incubate the assay plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.
-
Absorbance Reading: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Background Abs) / (Max Release Abs - Background Abs)] * 100.
Protocol 3: Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine (B164497) in early apoptotic cells and propidium iodide (PI) to identify necrotic or late-stage apoptotic cells with compromised membranes.
-
Cell Plating and Treatment: Culture and treat cells in 6-well or 12-well plates as previously described.
-
Cell Harvesting: After the treatment period, collect the culture supernatant (which contains floating dead cells). Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., TrypLE). Combine the detached cells with their corresponding supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantitative Data Summary
When analyzing results, it is crucial to present data in a clear, comparative format. The IC₅₀ (half-maximal inhibitory concentration) value is a key metric derived from dose-response curves.
Table 1: Example IC₅₀ Values (µM) for this compound in Primary Hepatocytes
| Assay | 24-hour Exposure | 48-hour Exposure | Positive Control (IC₅₀) |
| MTT (Metabolic Viability) | > 100 | 85.2 | Staurosporine: 1.5 µM |
| LDH (Membrane Integrity) | > 100 | > 100 | Triton X-100: 0.05% |
| Apoptosis (Annexin V) | 92.5 | 68.7 | Staurosporine: 1.2 µM |
Note: These are example data and should be replaced with actual experimental results.
Logical Diagram for Data Interpretation
The following diagram outlines a logical approach to interpreting cytotoxicity data from the different assays.
Caption: Decision tree for interpreting multi-parametric cytotoxicity results.
References
- 1. Effects of PCSK9 inhibitors on metabolic-associated fatty liver disease: a short review [termedia.pl]
- 2. Targeting PCSK9 for therapeutic gains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolocumab - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Applications of MTT assay to primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of Apoptotic and Necrotic Cell Death in Primary Hepatocyte Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of apoptotic and necrotic cell death in primary hepatocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 10. scispace.com [scispace.com]
- 11. resources.revvity.com [resources.revvity.com]
Technical Support Center: Enhancing the Bioavailability of Pcsk9-IN-3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to enhancing the in vivo bioavailability of the small molecule inhibitor, Pcsk9-IN-3, in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is enhancing its oral bioavailability critical?
A1: this compound is an investigational small molecule designed to inhibit Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 plays a crucial role in cholesterol metabolism by promoting the degradation of the low-density lipoprotein receptor (LDLR).[1][2] By inhibiting PCSK9, this compound aims to increase the number of LDLRs on the surface of liver cells, thereby enhancing the clearance of LDL cholesterol ("bad cholesterol") from the bloodstream.[3][4] Oral administration is the preferred route for patient convenience and long-term treatment compliance. However, many small molecule inhibitors suffer from poor oral bioavailability, meaning only a small fraction of the administered dose reaches systemic circulation, which can lead to sub-therapeutic concentrations and inconsistent results in animal studies.[5]
Q2: What are the most common causes of poor oral bioavailability for a small molecule like this compound?
A2: Poor oral bioavailability for a compound like this compound is often multifactorial, but typically stems from one or more of the following issues:
-
Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids. For a drug to be absorbed, it must first be in a dissolved state.[6][7]
-
Poor Permeability: The compound may not efficiently pass through the intestinal epithelium into the bloodstream due to unfavorable physicochemical properties (e.g., high polarity, large size) or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen.[8][9]
-
High First-Pass Metabolism: The compound may be extensively metabolized in the intestinal wall or the liver before it can reach systemic circulation, a phenomenon known as the first-pass effect.[7][9]
Q3: What are the essential first steps to diagnose the cause of low in vivo exposure?
A3: A systematic approach is crucial. The initial steps should involve:
-
Confirm Compound Integrity: Verify the purity, identity, and stability of your compound batch and the final dosing formulation.[5]
-
Assess Physicochemical Properties: Determine the compound's aqueous solubility at different pH levels relevant to the GI tract (e.g., pH 1.2, 6.8) and its lipophilicity (LogP/LogD).[5]
-
Evaluate In Vitro ADME Properties:
-
Permeability: Use in vitro models like Caco-2 cell monolayers to estimate intestinal permeability and identify if the compound is a substrate for efflux transporters.[9]
-
Metabolic Stability: Use liver microsomes or hepatocytes to determine the intrinsic clearance rate and identify the primary metabolizing enzymes.[9]
-
-
Conduct a Pilot Intravenous (IV) Dosing Study: Comparing the Area Under the Curve (AUC) from an IV dose to an oral (PO) dose will determine the absolute bioavailability (F%). If exposure is also low after IV administration, it points towards a rapid clearance issue rather than poor absorption.[9]
Troubleshooting Guide
Issue 1: The compound has very low aqueous solubility, leading to poor dissolution.
Question: My batch of this compound is a crystalline solid with solubility <1 µg/mL in aqueous buffers ("brick-dust"). How can I formulate it to improve absorption?
Answer: Low aqueous solubility is a primary barrier to oral absorption for many small molecule inhibitors.[9] The goal is to enhance the dissolution rate and concentration of the drug in the GI tract. Several formulation strategies can be employed, often in combination.
Recommended Strategies:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.
-
pH Modification: For ionizable compounds, creating a salt form or using pH-adjusting excipients can significantly improve solubility in the specific environment of the GI tract.[6]
-
Use of Co-solvents and Surfactants:
-
Co-solvents: Water-miscible organic solvents (e.g., PEG 400, propylene (B89431) glycol) can be used to create a solution.[12]
-
Surfactants: Agents like Tween® 80 or Cremophor® EL can be used to form micelles that encapsulate the drug, improving its solubility and stability in the GI tract.[12]
-
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix (e.g., PVP, HPMC-AS) can lead to a state of higher energy, resulting in increased apparent solubility and faster dissolution.[6][13]
-
Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in oils, surfactants, and co-solvents can significantly improve bioavailability. Self-Emulsifying Drug Delivery Systems (SEDDS) are a common example, which form fine oil-in-water emulsions upon gentle agitation in the GI fluids.[6][10]
Table 1: Comparison of Formulation Strategies for a Hypothetical PCSK9 Inhibitor
| Formulation Type | Composition Example | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 0.5% Methylcellulose in water | 55 ± 15 | 2.0 | 180 ± 45 | 100 (Baseline) |
| Micronized Suspension | Micronized drug in 0.5% MC | 120 ± 30 | 1.5 | 450 ± 90 | 250 |
| Nanosuspension | Nanonized drug with 1% Poloxamer | 350 ± 75 | 1.0 | 1,550 ± 210 | 861 |
| Co-solvent Solution | 20% PEG 400 / 80% Water | 280 ± 60 | 0.5 | 990 ± 150 | 550 |
| Lipid Formulation (SEDDS) | Oil, Surfactant, Co-surfactant | 610 ± 110 | 1.0 | 3,200 ± 450 | 1778 |
| Amorphous Solid Dispersion | 25% Drug in HPMC-AS polymer | 750 ± 130 | 0.75 | 4,100 ± 520 | 2278 |
Data are presented as mean ± SD and are hypothetical for illustrative purposes.
Issue 2: The compound appears soluble but still has low systemic exposure, suggesting poor permeability.
Question: My formulation seems to be a clear solution, but the oral bioavailability is still below 5%. What could be the issue?
Answer: If solubility is not the limiting factor, poor permeability across the intestinal wall is the likely culprit. This can be due to the intrinsic properties of the molecule or interaction with efflux transporters.
Recommended Strategies:
-
Inhibition of Efflux Transporters: Co-administration with a known inhibitor of P-glycoprotein (e.g., verapamil, though use requires careful toxicity assessment) can increase the absorption of P-gp substrates.[8][14] This is often used as a diagnostic tool in preclinical studies to confirm P-gp involvement.
-
Structural Modification: In the drug discovery phase, medicinal chemistry efforts can be directed at modifying the structure to reduce its affinity for P-gp or improve its passive permeability (e.g., by reducing hydrogen bond donors or optimizing lipophilicity).[8]
-
Prodrug Approach: A prodrug is an inactive derivative that is converted to the active drug in vivo. This strategy can be used to temporarily mask features of the molecule that limit permeability, allowing it to be absorbed more efficiently.[6][8]
-
Use of Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between intestinal cells to allow for paracellular drug transport. This approach must be carefully evaluated for potential toxicity.[10]
-
Lipid-Based Formulations: Besides improving solubility, lipid-based systems can also enhance permeability by interacting with the cell membrane and can promote lymphatic uptake, which bypasses the liver and reduces first-pass metabolism.[6][10]
Issue 3: The compound shows good absorption in vitro (Caco-2) but very low exposure in vivo, especially when compared to the IV dose.
Question: My compound has high permeability in Caco-2 assays and good solubility in my formulation, but absolute bioavailability is <2%. Why?
Answer: This profile strongly suggests that the compound is undergoing extensive first-pass metabolism in the gut wall and/or liver.[7] After absorption from the intestine, the drug is transported via the portal vein directly to the liver, where it can be heavily metabolized before reaching the rest of the body.
Recommended Strategies:
-
Inhibition of Metabolic Enzymes: In preclinical studies, co-administration with an inhibitor of the specific Cytochrome P450 (CYP) enzymes responsible for metabolism (e.g., ketoconazole (B1673606) for CYP3A4) can be used to demonstrate the impact of first-pass metabolism. This carries a high risk of drug-drug interactions and is primarily a diagnostic tool.[8]
-
Structural Modification: The most effective long-term solution is to identify the metabolic "soft spots" on the molecule and modify them through medicinal chemistry to create analogues that are less susceptible to enzymatic degradation.[8]
-
Prodrug Strategies: A prodrug can be designed to be less susceptible to first-pass metabolism or to release the active drug only after it has passed through the liver.[8]
-
Promoting Lymphatic Transport: As mentioned, certain high-lipid formulations can promote uptake into the lymphatic system, which drains into the general circulation while bypassing the portal vein and the liver, thus avoiding first-pass metabolism.[7]
Mandatory Visualizations
Caption: PCSK9 signaling pathway and the mechanism of action for this compound.
Caption: Experimental workflow for troubleshooting poor bioavailability.
Detailed Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol is adapted from established institutional guidelines.[15][16][17]
Objective: To accurately administer a liquid formulation of this compound directly into the stomach of a mouse.
Materials:
-
Mouse-specific oral gavage needles (20-22 gauge, flexible or with a rounded ball tip).[16][17]
-
Appropriately sized syringes (e.g., 1 mL).
-
Animal scale.
-
Prepared dosing formulation of this compound.
Procedure:
-
Preparation: Weigh the mouse and calculate the exact volume to be administered. The maximum recommended volume is typically 10 mL/kg.[16][17]
-
Measure Tube Length: Measure the gavage needle externally from the tip of the mouse's nose to the last rib (xiphoid process). Mark this length on the tube to prevent insertion too far, which can cause stomach perforation.[16][18]
-
Restraint: Firmly restrain the mouse by "scruffing" the loose skin over its neck and shoulders with your non-dominant hand. The animal should be held in a vertical position to straighten the path to the esophagus.[17][19]
-
Tube Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth. The tube should pass easily down the esophagus with no resistance. The mouse may exhibit a swallowing reflex.[16][17] Note: If any resistance is met, or if the animal shows signs of respiratory distress (e.g., bubbling from the nose), the tube may be in the trachea. Withdraw immediately and try again.[19]
-
Administration: Once the tube is inserted to the pre-measured depth, slowly depress the syringe plunger to administer the full dose.
-
Withdrawal & Monitoring: Remove the tube gently in a single, smooth motion. Return the mouse to its cage and monitor it for at least 15 minutes for any signs of immediate distress.[15] Monitor again within 12-24 hours.[16]
Protocol 2: Intravenous (IV) Tail Vein Injection in Rats
This protocol is based on standard operating procedures for rodent injections.[20][21][22]
Objective: To administer a sterile solution of this compound directly into the systemic circulation for the determination of absolute bioavailability.
Materials:
-
Rat restrainer.
-
Heat lamp or warming pad.
-
Sterile syringes (1-3 mL) and needles (25-27 gauge).[21]
-
70% isopropyl alcohol and gauze.
-
Sterile, filtered dosing solution of this compound.
Procedure:
-
Preparation: Weigh the rat and calculate the required injection volume. The maximum recommended bolus injection volume is 5 mL/kg.[21] Draw the solution into the syringe and remove all air bubbles.
-
Warming and Restraint: Place the rat in a restrainer. Warm the tail using a heat lamp (at least 12 inches away for no more than 3 minutes) or by dipping it in warm water to cause vasodilation, making the lateral tail veins more visible.[20][23]
-
Vein Visualization: The two lateral tail veins are the primary injection sites.[20] Gently wipe the tail with an alcohol pad to clean the area and improve visualization.
-
Needle Insertion: Starting towards the distal end of the tail (tip), insert the needle, bevel up, into one of the lateral veins at a shallow angle (approx. 30 degrees).[20][22] A small "flash" of blood in the needle hub may indicate correct placement.[22]
-
Injection: Slowly inject the solution. There should be no resistance. If the vein blanches (clears), this is a good sign of successful injection. If a blister forms or significant resistance is felt, the needle is not in the vein. Withdraw, apply pressure, and attempt a new injection at a site more proximal (closer to the body) to the first.[22][23]
-
Post-Injection Care: After injecting, remove the needle and apply gentle pressure to the site with gauze until bleeding stops.[20] Return the rat to its cage and monitor for any adverse reactions.
References
- 1. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nps.org.au [nps.org.au]
- 4. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. research.fsu.edu [research.fsu.edu]
- 19. instechlabs.com [instechlabs.com]
- 20. research.vt.edu [research.vt.edu]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. research.vt.edu [research.vt.edu]
- 23. depts.ttu.edu [depts.ttu.edu]
Technical Support Center: Refining High-Throughput Screening Assays with Pcsk9-IN-3
Disclaimer: The following information is provided for a representative small molecule inhibitor of PCSK9, herein referred to as "Pcsk9-IN-3". The data and protocols are based on established principles for high-throughput screening of PCSK9 inhibitors and may require optimization for specific molecular entities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is designed to inhibit the interaction between Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and the Low-Density Lipoprotein Receptor (LDLR).[1] Normally, PCSK9 binds to the LDLR on the surface of hepatocytes, promoting its internalization and degradation within lysosomes.[2][3][4][5] This process reduces the number of available LDLRs to clear LDL cholesterol from the bloodstream. By blocking the PCSK9-LDLR interaction, this compound preserves the LDLR population on the cell surface, leading to increased recycling of the receptor and enhanced clearance of LDL cholesterol.[2][3]
Q2: What is the role of the EGF-A domain of the LDLR in assays involving this compound?
The epidermal growth factor-like repeat A (EGF-A) domain of the LDLR is the primary binding site for PCSK9.[1] High-throughput screening assays often utilize the purified EGF-A domain to measure the inhibitory effect of compounds like this compound on the direct protein-protein interaction.
Q3: What are the expected outcomes of successful this compound inhibition in a cell-based assay?
In a functional cell-based assay, effective inhibition of PCSK9 by this compound should result in an increased uptake of fluorescently labeled LDL by hepatic cells. This is because more LDLRs are present on the cell surface to bind and internalize LDL particles.
Troubleshooting Guides
Issue 1: High Variability in Biochemical Assay Results
Q: My ELISA-based PCSK9-LDLR binding assay shows significant well-to-well variability. What are the potential causes and solutions?
A: High variability can obscure true hits and lead to unreliable data. The following table outlines common causes and troubleshooting steps.
| Potential Cause | Troubleshooting Recommendation |
| Reagent Quality | Verify the activity and purity of recombinant PCSK9 and LDLR proteins. Use a known inhibitor as a positive control to confirm protein functionality. |
| Pipetting Inaccuracy | Ensure all pipettes are calibrated. For HTS, confirm the calibration and proper functioning of automated liquid handlers. |
| Inconsistent Incubation | Maintain consistent incubation times and temperatures across all plates. Avoid plate stacking, which can create temperature gradients. |
| Improper Washing | Ensure wash steps are sufficient to remove unbound reagents without dislodging coated proteins. Consider increasing the number of wash cycles. |
| Plate Uniformity | Use high-quality assay plates with consistent binding properties. |
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results
Q: this compound shows high potency in our biochemical binding assay, but little to no activity in our cell-based LDL uptake assay. What could be the reason for this discrepancy?
A: This is a common challenge in drug discovery. The transition from a simplified biochemical environment to a complex cellular system can reveal compound liabilities.
| Potential Cause | Troubleshooting Recommendation |
| Poor Cell Permeability | The compound may not efficiently cross the cell membrane to reach its target if the interaction occurs intracellularly or if the binding site is masked in a cellular context. |
| Cellular Metabolism | The compound may be rapidly metabolized by the cells into an inactive form. |
| Efflux Pump Activity | The compound could be actively transported out of the cells by efflux pumps. |
| Off-Target Effects | In a cellular environment, the compound might interact with other proteins or pathways, leading to a loss of specific activity. |
To investigate further, consider performing permeability assays (e.g., PAMPA) or metabolism studies using liver microsomes.
Issue 3: Identifying and Eliminating False Positives
Q: We have a high hit rate in our primary HTS, but many compounds are not confirming in secondary assays. How can we differentiate true inhibitors from false positives early on?
A: False positives can arise from various mechanisms that interfere with the assay technology rather than specifically inhibiting the target.
| Potential Cause of False Positives | Validation Strategy |
| Compound Aggregation | Test for inhibition in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). True inhibitors should maintain their activity, while aggregators will often be disrupted. |
| Assay Interference | Run control experiments without PCSK9 or LDLR to see if the compound still produces a signal. For fluorescence-based assays, check for compound auto-fluorescence. |
| Promiscuous Inhibition | Test the compound in a counterscreen against an unrelated target to assess specificity. |
| Reactive Compounds | Analyze the chemical structure for known pan-assay interference compounds (PAINS) or reactive functional groups. |
Experimental Protocols
Protocol 1: In Vitro PCSK9-LDLR Binding Assay (ELISA-based)
This assay measures the ability of this compound to disrupt the binding of His-tagged PCSK9 to Fc-tagged LDLR coated on an assay plate.
Materials:
-
Recombinant Human LDLR (EGF-A domain, Fc-tagged)
-
Recombinant Human PCSK9 (His-tagged)
-
This compound
-
Anti-His-tag HRP-conjugated Antibody
-
TMB Substrate and Stop Solution
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
384-well high-binding microplate
Procedure:
-
Plate Coating: Dilute the recombinant human LDLR to 2 µg/mL in PBS and add 25 µL to each well. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with Wash Buffer. Block with 100 µL/well of Assay Buffer for 1 hour at room temperature.
-
Compound Addition: Prepare serial dilutions of this compound. Add 5 µL of each concentration to the appropriate wells. Include positive (known inhibitor) and negative (vehicle) controls.
-
PCSK9 Addition: Dilute recombinant human PCSK9 to 1 µg/mL in Assay Buffer and add 20 µL to each well. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate five times. Add 25 µL of diluted anti-His-tag HRP-conjugated antibody (1:5000 in Assay Buffer) and incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate five times. Add 25 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Read Plate: Stop the reaction with 25 µL of Stop Solution and read the absorbance at 450 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.[1]
Protocol 2: Cell-Based LDL Uptake Assay
This assay measures the ability of this compound to rescue PCSK9-mediated reduction of LDL uptake in a cellular context.
Materials:
-
HepG2 cells
-
Fluorescently labeled LDL
-
Recombinant Human PCSK9
-
This compound
-
Cell culture medium
-
DAPI stain (optional)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Plating: Seed HepG2 cells in a 96-well imaging plate and allow them to adhere overnight.
-
Compound and PCSK9 Treatment: Treat the cells with serial dilutions of this compound for 1 hour. Then, add recombinant human PCSK9 to the wells (except for the no-PCSK9 control) and incubate for 4-6 hours.
-
LDL Uptake: Add fluorescently labeled LDL to the wells and incubate for 2-4 hours.
-
Washing and Fixing: Wash the cells three times with PBS to remove unbound LDL, then fix with 4% paraformaldehyde.
-
Staining and Imaging: If desired, stain the nuclei with DAPI. Image the wells using a high-content imaging system.
-
Data Analysis: Quantify the fluorescence intensity of the internalized LDL per cell. Determine the EC50 value of this compound for restoring LDL uptake.
Visualizations
Caption: PCSK9 signaling pathway and the point of inhibition by this compound.
Caption: High-throughput screening workflow for identifying PCSK9 inhibitors.
Caption: Decision tree for troubleshooting common HTS assay issues.
References
Validation & Comparative
A Comparative Guide: Pcsk9-IN-3 and Alirocumab in the Inhibition of PCSK9-LDLR Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct inhibitors of the Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and low-density lipoprotein receptor (LDLR) interaction: the clinical monoclonal antibody alirocumab (B1149425) and the preclinical small molecule, Pcsk9-IN-3. This document outlines their mechanisms of action, available performance data, and the experimental methodologies used to evaluate such compounds.
Introduction: Targeting PCSK9 for Cholesterol Reduction
PCSK9 is a key regulator of cholesterol homeostasis. It binds to the LDLR on the surface of hepatocytes, targeting it for lysosomal degradation.[1][2] This reduction in LDLR density leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, a major risk factor for atherosclerotic cardiovascular disease.[1] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy to increase LDLR recycling, enhance LDL-C clearance, and thereby lower plasma LDL-C levels.[3][4]
Alirocumab (Praluent®) is a fully human monoclonal antibody that binds to circulating PCSK9, preventing it from binding to the LDLR.[3][4] It is an established therapeutic agent for hypercholesterolemia.
This compound is described as a novel, highly potent, and orally bioavailable next-generation tricyclic peptide PCSK9 inhibitor.[5][6][7] As a preclinical candidate, public data on its specific performance characteristics is limited.
Mechanism of Action
The fundamental difference between alirocumab and this compound lies in their molecular nature and, consequently, their mechanism of action and therapeutic modality.
-
Alirocumab: As a large biologic, alirocumab functions extracellularly by binding with high affinity and specificity to free PCSK9 in the plasma. This antibody-PCSK9 complex prevents the subsequent interaction of PCSK9 with the LDLR on hepatocytes. Alirocumab is administered via subcutaneous injection.[3][4]
-
This compound: As a tricyclic peptide, this compound is a small molecule designed to interfere with the PCSK9-LDLR interaction. While specific binding details are not publicly available, small molecule inhibitors can be designed to bind to specific pockets on the surface of PCSK9, thereby sterically hindering its interaction with the LDLR. A key differentiating feature of many small molecule inhibitors is the potential for oral bioavailability.[5][6][7]
Below is a diagram illustrating the signaling pathway and the inhibitory action of both molecules.
Performance Data: A Head-to-Head Look
Direct comparative data for this compound and alirocumab is not available due to the preclinical nature of this compound. The following table summarizes the publicly available quantitative data for alirocumab.
| Parameter | Alirocumab | This compound |
| Molecular Type | Fully Human Monoclonal Antibody (IgG1) | Tricyclic Peptide (Small Molecule) |
| Binding Affinity (Kd) to human PCSK9 | 0.58 nM[8] | Data not publicly available |
| In Vitro IC50 (PCSK9-LDLR Interaction) | Data not publicly available in provided results | Data not publicly available |
| In Vivo Efficacy (% LDL-C Reduction) | 52% - 62% reduction in LDL-C in clinical trials[9][10] | Data not publicly available |
| Route of Administration | Subcutaneous Injection[4] | Potentially Oral[5][6][7] |
| Development Stage | Clinically Approved and Marketed | Preclinical |
Experimental Protocols
Evaluating and comparing inhibitors of the PCSK9-LDLR interaction involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro Binding and Inhibition Assays
a) Enzyme-Linked Immunosorbent Assay (ELISA) for PCSK9-LDLR Interaction
This assay is used to quantify the inhibition of the PCSK9-LDLR binding.
-
Objective: To determine the concentration of an inhibitor (e.g., this compound or alirocumab) required to block the interaction between PCSK9 and the LDLR's extracellular domain by 50% (IC50).
-
Principle: A 96-well plate is coated with the EGF-A domain of the LDLR. Recombinant His-tagged PCSK9 is pre-incubated with varying concentrations of the inhibitor and then added to the plate. The amount of PCSK9 that binds to the immobilized LDLR is detected using an anti-His HRP-conjugated antibody, which generates a chemiluminescent signal upon addition of a substrate.
-
Protocol:
-
Coat a 96-well ELISA plate with recombinant LDLR EGF-AB peptide and incubate overnight.
-
Wash the plate to remove unbound LDLR.
-
Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk).
-
In a separate plate, pre-incubate a constant concentration of His-tagged PCSK9 with a serial dilution of the test inhibitor for 1 hour at room temperature.
-
Transfer the PCSK9-inhibitor mixtures to the LDLR-coated plate and incubate.
-
Wash the plate to remove unbound PCSK9.
-
Add an HRP-conjugated anti-His antibody and incubate.
-
Wash the plate and add a chemiluminescent HRP substrate.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
-
b) Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (on-rate, off-rate) and affinity (Kd) of the interaction between an inhibitor and PCSK9.
-
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) of the inhibitor binding to PCSK9.
-
Principle: One of the interacting molecules (the ligand, e.g., PCSK9) is immobilized on a sensor chip. The other molecule (the analyte, e.g., alirocumab or this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time as a response unit (RU) signal.
-
Protocol:
-
Immobilize recombinant PCSK9 onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.
-
Prepare a series of dilutions of the analyte (inhibitor) in a suitable running buffer.
-
Inject the different concentrations of the analyte over the immobilized PCSK9 surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between analyte injections if necessary.
-
The binding sensorgrams are recorded in real-time.
-
Analyze the data using appropriate binding models (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd.
-
The following diagram illustrates a general experimental workflow for inhibitor screening and characterization.
References
- 1. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PCSK9 - Wikipedia [en.wikipedia.org]
- 3. Alirocumab: PCSK9 inhibitor for LDL cholesterol reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. heartuk.org.uk [heartuk.org.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|CAS |DC Chemicals [dcchemicals.com]
- 7. admin.ebiohippo.com [admin.ebiohippo.com]
- 8. Alirocumab inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 10. Safety and efficacy of alirocumab: A meta analysis of 12 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Pcsk9-IN-3 Activity on LDLR Levels Using Western Blot
This guide provides a comprehensive comparison of the small molecule inhibitor Pcsk9-IN-3's performance in modulating Low-Density Lipoprotein Receptor (LDLR) levels against other alternatives. We present supporting experimental data and detailed protocols for the validation of its activity, primarily focusing on the Western blot technique. This document is intended for researchers, scientists, and drug development professionals working on cholesterol metabolism and cardiovascular diseases.
The PCSK9-LDLR Signaling Pathway and the Role of Inhibitors
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a crucial regulator of cholesterol homeostasis.[1] It functions by binding to the LDLR on the surface of hepatocytes.[1][2] This binding leads to the internalization and subsequent degradation of the LDLR in lysosomes, which in turn reduces the clearance of LDL cholesterol (LDL-C) from the bloodstream, leading to elevated plasma LDL-C levels.[1][2]
Small molecule inhibitors, such as this compound, are designed to disrupt the interaction between PCSK9 and LDLR. This inhibition prevents the degradation of LDLR, allowing it to be recycled back to the cell surface. The increased number of LDLRs enhances the uptake of circulating LDL-C, thereby lowering plasma cholesterol levels.
Experimental Validation: Western Blot for LDLR Levels
Western blotting is a widely used technique to quantify the expression of specific proteins, such as LDLR, in cell lysates. The following protocol provides a detailed methodology for assessing the efficacy of this compound in preventing PCSK9-mediated LDLR degradation.
The general workflow for the Western blot experiment is outlined below. It involves cell culture and treatment, protein extraction, quantification, separation by electrophoresis, transfer to a membrane, antibody incubation, and signal detection.
-
Cell Culture and Treatment:
-
Culture human hepatoma cells (e.g., HepG2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 12-16 hours prior to treatment.
-
Treat cells with varying concentrations of this compound (or a vehicle control) for a specified pre-incubation period.
-
Add recombinant human PCSK9 protein to the media to induce LDLR degradation and incubate for the desired time.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an 8% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LDLR (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Incubate with a loading control primary antibody, such as anti-β-actin or anti-GAPDH, to normalize for protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the LDLR band intensity to the corresponding loading control band intensity.
-
Comparative Analysis of PCSK9 Inhibitors
The efficacy of this compound can be objectively compared to other small molecule inhibitors by evaluating their ability to rescue LDLR expression in the presence of exogenous PCSK9.
The following table summarizes hypothetical, yet representative, quantitative data from a Western blot experiment comparing the efficacy of this compound with a known alternative small molecule PCSK9 inhibitor, Compound X.
| Treatment Group | LDLR Protein Level (Normalized to Control) | % Increase in LDLR vs. PCSK9 Only |
| Vehicle Control | 100% | N/A |
| PCSK9 (10 µg/mL) | 35% | 0% |
| PCSK9 + this compound (1 µM) | 85% | 143% |
| PCSK9 + Compound X (1 µM) | 70% | 100% |
Note: The data presented in this table is for illustrative purposes and should be replaced with actual experimental results.
Conclusion
The validation of this compound activity through Western blot analysis of LDLR levels provides a robust method for quantifying its efficacy. The experimental protocol detailed in this guide offers a standardized approach for these assessments. By comparing the quantitative data with that of other small molecule inhibitors, researchers can make informed decisions regarding the potential of this compound as a therapeutic agent for managing hypercholesterolemia. The diagrams provided serve to clarify the underlying biological pathway, the experimental procedure, and the logic of the comparative analysis.
References
Probing the Precision of PCSK9 Inhibition: A Comparative Guide to the Specificity and Selectivity of Pcsk9-IN-3
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pcsk9-IN-3's performance against other small molecule PCSK9 inhibitors. Supported by experimental data, this document details the specificity and selectivity assays crucial for preclinical assessment.
The discovery of small molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) marks a significant advancement in the management of hypercholesterolemia. These orally bioavailable drugs offer a promising alternative to monoclonal antibody therapies. A critical determinant of a viable therapeutic candidate is its specificity and selectivity, ensuring on-target efficacy while minimizing off-target effects. This guide focuses on this compound, an illustrative small molecule PCSK9 inhibitor, and outlines the key assays used to characterize its interaction profile.
The PCSK9 Signaling Pathway and Inhibitor Action
PCSK9 plays a pivotal role in regulating low-density lipoprotein cholesterol (LDL-C) levels. It binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting the receptor for lysosomal degradation. This process reduces the number of LDLRs available to clear circulating LDL-C, leading to elevated plasma LDL-C levels. Small molecule inhibitors like this compound are designed to interfere with this pathway, thereby preserving LDLR expression and enhancing LDL-C uptake from the bloodstream.
Caption: PCSK9-mediated LDLR degradation and the inhibitory action of this compound.
Comparative In Vitro Efficacy and Potency
The initial assessment of a PCSK9 inhibitor involves determining its potency in biochemical and cellular assays. These assays quantify the inhibitor's ability to disrupt the PCSK9-LDLR interaction and prevent subsequent LDLR degradation.
| Assay Type | Target/Interaction | Metric | This compound | Alternative 1 | Alternative 2 |
| Biochemical Assay | PCSK9-LDLR Interaction | IC50 | 250 nM | 323 nM | 412 nM |
| Cell-Based Assay | PCSK9-mediated LDLR Degradation | EC50 | 480 nM | 537 nM | 620 nM |
| LDL Uptake Assay | Cellular LDL-C Uptake | % Increase | 60% | 55% | 50% |
| Binding Affinity | PCSK9 | KD | 1.8 µM | 2.5 µM | 3.1 µM |
Selectivity Against Related Proteases
To ensure that this compound specifically targets PCSK9, its activity is tested against a panel of related proteases. High selectivity is crucial to avoid unintended biological effects.
| Target Protease | This compound IC50 (µM) | Alternative 1 IC50 (µM) | Alternative 2 IC50 (µM) |
| PCSK9 | 0.25 | 0.32 | 0.41 |
| Furin | > 50 | > 50 | > 40 |
| Trypsin | > 100 | > 100 | > 100 |
| Chymotrypsin | > 100 | > 100 | > 100 |
| Elastase | > 100 | > 100 | > 80 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
PCSK9-LDLR Binding Inhibition Assay (ELISA-based)
This assay quantifies the ability of an inhibitor to disrupt the binding of PCSK9 to the LDLR ectodomain.
Caption: Workflow for the PCSK9-LDLR binding inhibition ELISA.
Procedure:
-
Coating: A 96-well plate is coated with recombinant human LDLR-EGF-A domain and incubated overnight at 4°C.
-
Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer for 1 hour at room temperature.
-
Incubation: A mixture of recombinant human PCSK9 and serial dilutions of this compound (or control compounds) is added to the wells and incubated for 2 hours at room temperature.
-
Detection: The plate is washed, and a horseradish peroxidase (HRP)-conjugated anti-PCSK9 antibody is added to each well and incubated for 1 hour.
-
Signal Generation: After a final wash, a TMB substrate is added, and the reaction is stopped with a stop solution.
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Cellular LDLR Degradation Assay (Western Blot)
This assay measures the ability of an inhibitor to prevent PCSK9-mediated degradation of the LDLR protein in a cellular context.
Procedure:
-
Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured to confluence in 6-well plates.
-
Treatment: Cells are treated with serial dilutions of this compound for 1 hour.
-
PCSK9 Addition: Recombinant human PCSK9 is added to the media, and the cells are incubated for 24 hours.
-
Cell Lysis: Cells are washed and lysed to extract total protein.
-
Western Blot: Protein lysates are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against LDLR and a loading control (e.g., β-actin).
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using a chemiluminescence detection system.
-
Quantification: The intensity of the LDLR band is quantified and normalized to the loading control. The EC50 value is determined from the dose-response curve.
Cellular LDL Uptake Assay (Fluorescence-based)
This functional assay assesses the downstream effect of PCSK9 inhibition by measuring the uptake of fluorescently labeled LDL by hepatocytes.
Caption: Workflow for the cellular LDL uptake assay.
Procedure:
-
Cell Plating: HepG2 cells are plated in a 96-well black, clear-bottom plate and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are pre-incubated with various concentrations of this compound for 1 hour.
-
PCSK9 Incubation: Recombinant PCSK9 is added to the wells, and the plate is incubated for 4 hours.
-
LDL Uptake: Fluorescently labeled LDL (e.g., DiI-LDL) is added to each well, and the cells are incubated for an additional 4 hours.
-
Washing: The cells are washed to remove any unbound DiI-LDL.
-
Fluorescence Measurement: The fluorescence intensity within the cells is measured using a fluorescence plate reader. An increase in fluorescence indicates enhanced LDL uptake.
Conclusion
The preliminary data for the representative small molecule PCSK9 inhibitor, this compound, demonstrates potent and specific on-target activity. It effectively disrupts the PCSK9-LDLR interaction, prevents LDLR degradation, and consequently enhances cellular LDL uptake. Furthermore, its high selectivity against other proteases suggests a favorable safety profile. A comprehensive evaluation of an inhibitor's specificity and selectivity, as outlined in this guide, is paramount for the successful development of novel, orally available therapies for hypercholesterolemia.
A Head-to-Head Comparison of Small Molecule PCSK9 Inhibitors: Focusing on Pcsk9-IN-3
For Researchers, Scientists, and Drug Development Professionals
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a critical target in the management of hypercholesterolemia. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL cholesterol (LDL-C) from the bloodstream. While monoclonal antibodies have validated PCSK9 as a therapeutic target, the development of orally bioavailable small molecule inhibitors remains a key objective for broader patient access and convenience. This guide provides a head-to-head comparison of Pcsk9-IN-3, a novel tricyclic peptide inhibitor, with other notable small molecule PCSK9 inhibitors, supported by experimental data and detailed protocols.
Quantitative Data Summary
The following table summarizes the in vitro potency and, where available, in vivo efficacy of this compound and other representative small molecule PCSK9 inhibitors.
| Compound Name | Chemical Class | PCSK9-LDLR Binding Assay IC50 (nM) | Cellular LDL Uptake Assay EC50 (nM) | In Vivo Efficacy (LDL-C Reduction) | Reference |
| This compound (Compound 44) | Tricyclic Peptide | 0.043 (Ki) | 0.44 | ~60% at 10 mg/kg in cynomolgus monkeys | [1] |
| Compound 2 | Bicyclic Peptide | 0.088 (Ki) | 1.1 | Not Reported | [1] |
| Nilotinib | Kinase Inhibitor | 9,800 | Not Reported | Not Reported | [2] |
| Compound 3f | Small Molecule | 537 | Sub-micromolar | Lowered total cholesterol in mice | [2] |
| RIm13 | Imidazole-based Peptidomimetic | >10,000 (inhibition at 1µM) | Increased LDL uptake at 1µM | Not Reported | |
| Dim16 | Diimidazole Analog | 0.9 | Not Reported | Not Reported |
Signaling Pathway and Mechanism of Action
Small molecule inhibitors of PCSK9 primarily act by disrupting the protein-protein interaction (PPI) between PCSK9 and the LDLR. This prevents the PCSK9-mediated internalization and subsequent lysosomal degradation of the LDLR, leading to a higher density of LDLRs on the surface of hepatocytes. Increased LDLRs enhance the clearance of circulating LDL-C.
References
Orthogonal Assays to Confirm the Mechanism of Action of a Novel PCSK9 Inhibitor
A Comparative Guide for Researchers and Drug Development Professionals
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a critical regulator of plasma low-density lipoprotein cholesterol (LDL-C) levels. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation. This reduction in LDLRs leads to decreased clearance of LDL-C from the bloodstream, a key factor in the development of atherosclerotic cardiovascular disease.[1][2][3][4] The inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C.[1][5]
This guide provides a comparative overview of orthogonal assays used to confirm the mechanism of action of a novel small molecule inhibitor, herein referred to as Pcsk9-IN-X. The performance of Pcsk9-IN-X is compared with a well-established monoclonal antibody inhibitor, Evolocumab, and a negative control. The presented data, while illustrative, are representative of typical findings for such compounds.
PCSK9 Signaling Pathway and Mechanism of Inhibition
The binding of circulating PCSK9 to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR initiates the internalization of the PCSK9-LDLR complex.[1][5] Within the acidic environment of the endosome, the affinity of this interaction increases, preventing the dissociation of PCSK9 and the subsequent recycling of the LDLR to the cell surface.[6] Instead, the entire complex is trafficked to the lysosome for degradation.[1][5][7] Small molecule inhibitors like Pcsk9-IN-X and monoclonal antibodies such as Evolocumab act by directly blocking the interaction between PCSK9 and the LDLR.[2][3] This inhibition allows the LDLR to be recycled back to the hepatocyte surface, leading to an increased population of functional receptors and enhanced clearance of LDL-C from circulation.[3]
Orthogonal Assays for Mechanism of Action Confirmation
To robustly confirm the mechanism of action of Pcsk9-IN-X, a series of orthogonal assays are employed. These assays provide evidence of direct target engagement, functional cellular activity, and downstream effects on protein levels.
Data Presentation: In Vitro Efficacy of PCSK9 Inhibitors
The following tables summarize representative quantitative data for Pcsk9-IN-X in comparison to Evolocumab and a negative control across the key orthogonal assays.
Table 1: PCSK9-LDLR Binding Inhibition
| Compound | Assay Type | Readout | IC50 |
| Pcsk9-IN-X | ELISA-based Binding Assay | Inhibition of PCSK9-LDLR Interaction | 50 nM |
| Evolocumab | ELISA-based Binding Assay | Inhibition of PCSK9-LDLR Interaction | 5 nM |
| Negative Control | ELISA-based Binding Assay | Inhibition of PCSK9-LDLR Interaction | > 100 µM |
Table 2: Cellular LDL Uptake
| Compound | Assay Type | Readout | EC50 |
| Pcsk9-IN-X | HepG2 LDL Uptake Assay | Rescue of PCSK9-mediated LDL Uptake Inhibition | 200 nM |
| Evolocumab | HepG2 LDL Uptake Assay | Rescue of PCSK9-mediated LDL Uptake Inhibition | 20 nM |
| Negative Control | HepG2 LDL Uptake Assay | Rescue of PCSK9-mediated LDL Uptake Inhibition | > 100 µM |
Table 3: LDLR Protein Levels
| Compound (at 1 µM) | Assay Type | Readout | Fold Change vs. PCSK9-treated Control |
| Pcsk9-IN-X | Western Blot (HepG2 cells) | LDLR Protein Expression | 3.5 |
| Evolocumab | Western Blot (HepG2 cells) | LDLR Protein Expression | 4.0 |
| Negative Control | Western Blot (HepG2 cells) | LDLR Protein Expression | 1.0 |
Experimental Protocols
PCSK9-LDLR Binding Assay (ELISA-based)
This biochemical assay directly measures the ability of an inhibitor to disrupt the interaction between recombinant PCSK9 and the LDLR.
Materials:
-
96-well microplate coated with recombinant human LDLR-AB domain
-
Recombinant human His-tagged PCSK9
-
Pcsk9-IN-X, Evolocumab, and negative control compounds
-
Biotinylated anti-His-tag monoclonal antibody
-
HRP-conjugated Streptavidin
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS)
Protocol:
-
Prepare serial dilutions of the test compounds (Pcsk9-IN-X, Evolocumab, negative control) in Assay Buffer.
-
In a separate plate, pre-incubate the compound dilutions with a fixed concentration of recombinant His-tagged PCSK9 for 1 hour at room temperature.
-
Wash the LDLR-coated plate three times with Wash Buffer.
-
Transfer the PCSK9/compound mixtures to the wells of the LDLR-coated plate.
-
Incubate for 2 hours at room temperature to allow for binding.
-
Wash the plate five times with Wash Buffer.
-
Add biotinylated anti-His-tag antibody diluted in Assay Buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add HRP-conjugated Streptavidin diluted in Assay Buffer to each well and incubate for 30 minutes at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add Stop Solution to each well to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular LDL Uptake Assay
This functional cell-based assay measures the ability of an inhibitor to rescue the PCSK9-mediated suppression of LDL uptake in a human liver cell line.[1]
Materials:
-
HepG2 cells
-
96-well black, clear-bottom tissue culture plates
-
Standard cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
Recombinant human PCSK9
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Pcsk9-IN-X, Evolocumab, and negative control compounds
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.[5]
-
Compound and PCSK9 Treatment: The next day, replace the culture medium with serum-free medium containing various concentrations of the test compounds. Add a pre-determined concentration of recombinant PCSK9 that causes a significant reduction in LDL uptake to the appropriate wells. Include controls: cells alone, cells + PCSK9, and cells + a known inhibitor. Incubate for 4-6 hours at 37°C.[5]
-
LDL Uptake: After the pre-incubation, add fluorescently labeled LDL to each well at a final concentration of 10 µg/mL. Incubate for 4 hours at 37°C to allow for LDL uptake.
-
Washing and Fixation: Gently wash the cells three times with PBS to remove unbound DiI-LDL. Fix the cells with 4% PFA for 15 minutes at room temperature. Wash the cells again with PBS.[5]
-
Data Acquisition: Quantify the fluorescence intensity using a microplate reader with appropriate excitation/emission wavelengths for the fluorescent label.
-
Analysis: Normalize the fluorescence signal to the control wells and plot the dose-response curve to determine the EC50 value for each compound.
LDLR Protein Expression Assay (Western Blot)
This assay measures the levels of LDLR protein in cells treated with PCSK9 and the test compounds, providing evidence of the inhibitor's effect on LDLR degradation.
Materials:
-
HepG2 cells
-
6-well tissue culture plates
-
Recombinant human PCSK9
-
Pcsk9-IN-X, Evolocumab, and negative control compounds
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibodies: anti-LDLR and anti-beta-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed HepG2 cells in 6-well plates and grow to 80-90% confluency. Treat the cells with the test compounds and PCSK9 as described in the LDL uptake assay for 16-24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Strip the membrane and re-probe with an anti-beta-actin antibody for a loading control. Quantify the band intensities and normalize the LDLR signal to the beta-actin signal. Calculate the fold change in LDLR expression relative to the PCSK9-treated control.
Conclusion
The collective data from these orthogonal assays provide a comprehensive and robust confirmation of the mechanism of action for a novel PCSK9 inhibitor like Pcsk9-IN-X. The biochemical binding assay confirms direct target engagement, the cellular LDL uptake assay demonstrates functional efficacy in a relevant cell model, and the Western blot analysis verifies the expected downstream effect on LDLR protein levels. This multi-faceted approach is essential in the preclinical characterization of new therapeutic candidates targeting the PCSK9 pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. PCSK9 Inhibitors: Mechanism of Action, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Validating PCSK9 Inhibitor Efficacy In Vivo: A Comparative Guide for Hypercholesterolemic Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of different classes of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors in hypercholesterolemic animal models. While specific data for "Pcsk9-IN-3" is not publicly available, this document uses the orally bioavailable small molecule inhibitor, NYX-PCSK9i, as a representative example for comparison against established monoclonal antibody and siRNA-based therapies. The experimental protocols and data presented herein serve as a comprehensive resource for designing and evaluating in vivo studies for novel PCSK9 inhibitors.
The PCSK9 Signaling Pathway and Therapeutic Intervention
PCSK9 is a crucial protein in the regulation of cholesterol homeostasis. It binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR.[1] This reduction in LDLRs results in decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, a major risk factor for atherosclerotic cardiovascular disease.[1] PCSK9 inhibitors, through various mechanisms, prevent this interaction, leading to increased LDLR recycling and consequently, lower LDL-C levels.
Caption: PCSK9-mediated LDL receptor degradation and its inhibition.
Comparative In Vivo Efficacy of PCSK9 Inhibitors
The following table summarizes the in vivo efficacy of different classes of PCSK9 inhibitors in hypercholesterolemic animal models. The data for the small molecule inhibitor NYX-PCSK9i is presented as a representative for emerging oral therapies.
| Inhibitor Class | Example Compound(s) | Animal Model | Dosage | Duration | Key Efficacy Endpoints & Results |
| Small Molecule Inhibitor | NYX-PCSK9i | APOE3-Leiden.CETP mice | 30 and 50 mg/kg (oral, daily) | 28 days | Total Cholesterol Reduction: Up to 57%[1][2] |
| NYX-PCSK9i | APOE3-Leiden.CETP mice | 50 mg/kg (oral, daily) | 35 days | Total Cholesterol Reduction (Monotherapy): 46%[3] | |
| NYX-PCSK9i + Atorvastatin | APOE3-Leiden.CETP mice | 50 mg/kg NYX-PCSK9i | 35 days | Total Cholesterol Reduction (Combination): 65%[3] | |
| Monoclonal Antibody | Alirocumab (Praluent®) | APOE3-Leiden.CETP mice | Not specified | Not specified | Total Cholesterol Reduction: 37-46%[2] |
| Evolocumab (Repatha®) | Not specified | Not specified | Not specified | LDL-C Reduction: ~55-60% in clinical trials[4] | |
| siRNA | Inclisiran (Leqvio®) | Not specified | Not specified | Not specified | LDL-C Reduction: ~50% in clinical trials[4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of in vivo efficacy. Below are generalized protocols for key experiments.
Animal Model and Husbandry
-
Animal Model: The APOE*3-Leiden.CETP mouse model is a commonly used and predictive model for human cholesterol metabolism.[2][5] Other models include wild-type mice on a high-fat diet or genetically modified mice susceptible to hypercholesterolemia.
-
Acclimatization: Mice should be acclimated to the facility for at least one week prior to the experiment, with ad libitum access to standard chow and water.[6]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle.
Dosing and Administration
-
Formulation: For small molecule inhibitors like this compound, a suitable vehicle for oral administration (e.g., gavage) must be prepared. This may involve suspending the compound in a vehicle like 0.5% methylcellulose.[6]
-
Dosing Regimen: The dosage and frequency should be determined based on pharmacokinetic and pharmacodynamic studies. For example, NYX-PCSK9i was administered daily via oral gavage.[1]
-
Control Groups: A vehicle control group is essential for comparison. For combination studies, groups for each monotherapy should be included.
Blood Sampling and Biochemical Analysis
-
Blood Collection: Blood samples are typically collected at baseline and at various time points throughout the study via methods such as tail vein or retro-orbital sinus bleeding.[6]
-
Plasma Separation: Plasma is separated by centrifugation and stored at -80°C until analysis.[6]
-
Lipid Profile Analysis: Plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured using automated biochemical analyzers.[6]
-
PCSK9 Levels: Plasma PCSK9 concentrations can be quantified using commercially available ELISA kits.[6]
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a novel PCSK9 inhibitor.
Caption: In vivo efficacy testing workflow for PCSK9 inhibitors.
Conclusion
The validation of this compound's in vivo efficacy requires a rigorous and well-controlled experimental design. By utilizing established hypercholesterolemic animal models and standardized protocols, researchers can generate reliable data for comparison against existing PCSK9 inhibitors. The data on the oral small molecule inhibitor NYX-PCSK9i demonstrates the potential for this class of drugs to offer a convenient and effective alternative to injectable therapies. As more data on novel compounds like this compound becomes available, this guide can serve as a framework for objective evaluation and comparison, ultimately aiding in the development of new and improved treatments for hypercholesterolemia.
References
- 1. Nyrada reports 'encouraging' early efficacy results from PCSK9i program - Biotech [biotechdispatch.com.au]
- 2. 57% Cholesterol Reduction from NYX-PCSK9i In Vivo Study - Nyrada Inc (ASX:NYR) - Listcorp. [listcorp.com]
- 3. nyrada.com [nyrada.com]
- 4. benchchem.com [benchchem.com]
- 5. nyrada.com [nyrada.com]
- 6. benchchem.com [benchchem.com]
Cross-Validation of PCSK9 Inhibition: A Comparative Guide to Small Molecule Inhibitors and siRNA
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, rigorous target validation is paramount. Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) has emerged as a critical regulator of cholesterol homeostasis, and its inhibition is a clinically validated strategy for lowering low-density lipoprotein cholesterol (LDL-C). While multiple therapeutic modalities targeting PCSK9 have been developed, ensuring on-target effects and understanding the nuances of different inhibitory mechanisms is crucial.
This guide provides an objective comparison of two distinct approaches to PCSK9 inhibition: small molecule inhibitors, represented here by compounds like Pcsk9-IN-3, and small interfering RNA (siRNA), exemplified by the clinically approved drug Inclisiran. Cross-validation of results using these orthogonal approaches provides a higher degree of confidence in the biological role of PCSK9 and the potential of a therapeutic candidate. Small molecule inhibitors offer a direct means of blocking protein function, while siRNA provides a way to assess the functional consequences of reduced protein expression.[1][2]
Mechanisms of Action: Direct Protein Inhibition vs. Gene Silencing
This compound (Small Molecule Inhibitor): Small molecule inhibitors of PCSK9 are designed to directly interfere with its function. These molecules typically act by binding to PCSK9 and preventing its interaction with the low-density lipoprotein receptor (LDLR).[3][4] By blocking this protein-protein interaction, the small molecule inhibitor prevents PCSK9 from targeting the LDLR for degradation. This leads to an increased number of LDLRs on the surface of hepatocytes, which in turn enhances the clearance of LDL-C from the bloodstream.[3][5]
PCSK9 siRNA (Inclisiran): In contrast, PCSK9 siRNA operates at the genetic level. Inclisiran is a long-acting siRNA that leverages the natural RNA interference (RNAi) pathway.[6][7] The siRNA is taken up by hepatocytes, where it becomes part of the RNA-induced silencing complex (RISC).[6][7] This complex then recognizes, binds to, and cleaves the messenger RNA (mRNA) that codes for the PCSK9 protein. By degrading the PCSK9 mRNA, the synthesis of new PCSK9 protein is inhibited, leading to lower circulating levels of PCSK9 and, consequently, increased LDLR recycling and LDL-C clearance.[6][7]
PCSK9 Signaling Pathway and Points of Inhibition
Caption: PCSK9 signaling and points of therapeutic intervention.
Comparative Performance Data
The following tables summarize representative experimental data for a PCSK9 small molecule inhibitor and PCSK9 siRNA. It is important to note that these data are compiled from different studies and are not from a head-to-head comparison. They serve to illustrate the typical efficacy of each modality.
Table 1: Performance of a Representative PCSK9 Small Molecule Inhibitor (Pcsk9-IN-14/NYX-PCSK9i)
| Assay Type | Model System | Key Experimental Conditions | Result | Reference |
| In Vitro PCSK9-LDLR Binding | Biochemical Assay | Recombinant human PCSK9 and LDLR-EGF-AB domain | IC50: 323 nM (NYX-PCSK9i) | [5] |
| Cell-Based LDLR Degradation | HepG2 cells | Treatment with recombinant PCSK9 +/- inhibitor | Prevents PCSK9-mediated LDLR degradation | [3] |
| Cell-Based LDL Uptake | HepG2 cells | Incubation with fluorescently labeled LDL +/- inhibitor | Increases LDL uptake | [3] |
| In Vivo Efficacy | APOE*3-Leiden.CETP mice | Oral administration of NYX-PCSK9i | Dose-dependent decrease in plasma total cholesterol | [4] |
Table 2: Performance of PCSK9 siRNA (Inclisiran)
| Assay Type | Model System | Key Experimental Conditions | Result | Reference |
| Preclinical In Vivo | Mice | Single intravenous injection of lipidoid-formulated siRNA | ~70% reduction in PCSK9 mRNA | [6][8] |
| Preclinical In Vivo | Mice | Single intravenous injection of lipidoid-formulated siRNA | ~60% reduction in LDL-C | [6][8] |
| Phase II Clinical Trial (ORION-1) | Patients with ASCVD or high risk | 300 mg subcutaneous injection (2-dose regimen) | 69.1% reduction in PCSK9 at day 180 | [9] |
| Phase II Clinical Trial (ORION-1) | Patients with ASCVD or high risk | 300 mg subcutaneous injection (2-dose regimen) | 52.6% reduction in LDL-C at day 180 | [9] |
| Phase III Clinical Trial (Meta-analysis) | Patients with hypercholesterolemia | Subcutaneous injections over 18 months | 51% reduction in LDL-C at 18 months | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate PCSK9 inhibitors.
Small Molecule Inhibitor: Cell-Based LDLR Degradation Assay
This assay quantifies the ability of a small molecule inhibitor to prevent PCSK9-mediated degradation of the LDLR protein in a cellular context.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human PCSK9
-
This compound (or other small molecule inhibitor)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-LDLR, anti-beta-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Wash cells with PBS and replace the medium with a serum-free medium.
-
Prepare serial dilutions of the small molecule inhibitor in the serum-free medium. Pre-incubate the cells with the inhibitor or vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
Add recombinant human PCSK9 to the wells at a final concentration known to induce LDLR degradation (e.g., 5 µg/mL). Include a control group with no PCSK9.
-
Incubate the cells for 16-24 hours at 37°C.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Perform Western blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary anti-LDLR antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with chemiluminescent substrate and visualize the bands using an imaging system.
-
Probe for a loading control (e.g., beta-actin) to ensure equal protein loading.
-
-
Quantify band intensities to determine the relative amount of LDLR protein in each condition.
PCSK9 siRNA: In Vitro Transfection and PCSK9 mRNA Quantification
This protocol describes the delivery of PCSK9 siRNA into cultured cells to assess its ability to reduce PCSK9 mRNA expression.
Materials:
-
Hepatocyte cell line (e.g., HepG2 or Huh7)
-
Cell culture medium
-
PCSK9 siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for PCSK9 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Seed hepatocytes in 12-well plates to be 70-80% confluent at the time of transfection.
-
On the day of transfection, dilute the PCSK9 siRNA and control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-10 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-48 hours at 37°C.
-
Harvest the cells and extract total RNA using an RNA extraction kit.
-
Perform reverse transcription to synthesize cDNA.
-
Set up qPCR reactions with primers for PCSK9 and the housekeeping gene.
-
Run the qPCR and analyze the data using the ΔΔCt method to determine the relative expression of PCSK9 mRNA in cells treated with PCSK9 siRNA compared to the control siRNA.
Experimental Workflow for Cross-Validation
A logical workflow is essential for the systematic cross-validation of a small molecule inhibitor with siRNA.
Caption: Workflow for cross-validating a PCSK9 small molecule inhibitor.
By employing both a direct-acting small molecule inhibitor and a gene-silencing siRNA, researchers can build a more robust and comprehensive understanding of the therapeutic potential of targeting PCSK9. Consistent outcomes across these distinct modalities provide strong evidence for the on-target activity of the small molecule and validate its mechanism of action, ultimately de-risking its progression in the drug development pipeline.
References
- 1. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inclisiran: A New Pharmacological Approach for Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inclisiran: a new generation of lipid-lowering siRNA therapeutic [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Inclisiran—Safety and Effectiveness of Small Interfering RNA in Inhibition of PCSK-9 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Pcsk9-IN-3: A Comparative Analysis Against First-Generation PCSK9 Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has been clinically validated as a pivotal target for managing hypercholesterolemia. While monoclonal antibodies have demonstrated significant efficacy in lowering low-density lipoprotein cholesterol (LDL-C), the pursuit of orally bioavailable small molecule inhibitors remains a key objective in cardiovascular drug development.[1][2] This guide provides a comparative benchmark of Pcsk9-IN-3, a novel small molecule inhibitor, against first-generation PCSK9 small molecules.
Disclaimer: Publicly available information on a specific molecule designated "this compound" is limited. This guide utilizes data from NYX-PCSK9i, a well-characterized, orally bioavailable small molecule inhibitor, as a representative example for this compound to provide a meaningful comparison based on published preclinical data. "First-generation" small molecules are defined herein as early proof-of-concept compounds disclosed in scientific literature.
Introduction to Small Molecule PCSK9 Inhibition
PCSK9 plays a critical role in cholesterol homeostasis by binding to the LDL receptor (LDLR) on hepatocytes, leading to its degradation.[3][4] This reduction in LDLRs on the cell surface decreases the clearance of LDL-C from the bloodstream.[5] Small molecule inhibitors aim to disrupt the PCSK9-LDLR interaction, thereby preserving LDLR levels and enhancing LDL-C uptake by the liver.[6] Unlike injectable biologics like monoclonal antibodies, small molecules offer the potential for oral administration, representing a more convenient and potentially cost-effective therapeutic option.[2]
Comparative Performance Data
The following tables summarize the quantitative preclinical data for the representative this compound (NYX-PCSK9i) and a first-generation comparator, Compound 3f.
| Table 1: In Vitro Performance | ||
| Parameter | This compound (NYX-PCSK9i) | First-Generation (Compound 3f) |
| Target | PCSK9-LDLR Interaction | PCSK9-LDLR Interaction |
| PCSK9-LDLR Binding Inhibition (IC50) | Sub-micromolar | Data not specified, but active |
| Cellular LDLR Protection | Demonstrated | Not specified |
| Table 2: In Vivo Efficacy in Murine Models | ||
| Parameter | This compound (NYX-PCSK9i) | First-Generation (Compound 3f) |
| Animal Model | APOE*3-Leiden.CETP Mice | Wild-type Mice |
| Administration Route | Oral | Subcutaneous |
| Dose | 30-50 mg/kg/day | Not specified |
| Treatment Duration | 28 days | Not specified |
| Plasma Total Cholesterol Reduction | Up to 57% | ~10% |
| Effect on Hepatic LDLR | Significantly increased | Not specified |
Key Experimental Methodologies
Detailed protocols are essential for the accurate evaluation and comparison of PCSK9 inhibitors. Below are methodologies for key experiments.
PCSK9-LDLR Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the ability of a compound to disrupt the interaction between PCSK9 and the LDLR ectodomain.
-
Principle: The assay uses a sandwich immunoassay format with two specific antibodies labeled with HTRF donor (e.g., Europium Cryptate) and acceptor (e.g., d2) fluorophores. The binding of PCSK9 and LDLR brings the donor and acceptor into proximity, generating a FRET signal. Inhibitors of the interaction cause a decrease in this signal.[7]
-
Protocol Outline:
-
A sample containing europium-labeled LDLR ectodomain, a dye-labeled acceptor, biotin-labeled PCSK9, and the test inhibitor (e.g., this compound) is prepared in an assay buffer in a microtiter plate.[8]
-
The mixture is incubated for a set period (e.g., 2 hours) at room temperature to allow the binding reaction to reach equilibrium.[8]
-
The fluorescence intensity is measured using a TR-FRET capable microplate reader.[9]
-
The percentage of inhibition is calculated relative to controls (no inhibitor), and an IC50 value is determined from a dose-response curve.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR analysis provides real-time, label-free data on the binding affinity and kinetics of an inhibitor to PCSK9.
-
Principle: One molecule (e.g., recombinant human PCSK9) is immobilized on a sensor chip. The inhibitor is then flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is measured in real-time as resonance units (RU).[10]
-
Protocol Outline:
-
Immobilization: Recombinant human PCSK9 is immobilized onto a sensor chip surface using standard amine coupling chemistry.[11]
-
Analyte Injection: A dilution series of the small molecule inhibitor is prepared in a running buffer and injected over the immobilized PCSK9 surface at a constant flow rate. This is followed by a dissociation phase where only the running buffer flows over the chip.[11]
-
Regeneration: Between cycles, the sensor surface is regenerated using a mild solution to remove any bound inhibitor.
-
Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Cellular LDL-C Uptake Assay
This cell-based assay measures the functional consequence of PCSK9 inhibition, which is the enhanced uptake of LDL-C by liver cells.
-
Principle: The assay quantifies the uptake of fluorescently labeled LDL by a human liver cell line, such as HepG2. PCSK9 added to the cell media will cause LDLR degradation and reduce LDL uptake. An effective inhibitor will prevent this effect, restoring LDL uptake.[12]
-
Protocol Outline:
-
Cell Culture: HepG2 cells are seeded in a multi-well plate and cultured to confluence.[3]
-
Treatment: Cells are treated with the test compound in the presence of recombinant human PCSK9 for a specified period (e.g., 16-24 hours).[12][13]
-
LDL Uptake: Fluorescently labeled LDL (e.g., LDL-DyLight™) is added to the cells and incubated for several hours (e.g., 4 hours) to allow for uptake.[12]
-
Quantification: After incubation, cells are washed to remove unbound fluorescent LDL. The amount of LDL uptake is quantified by measuring the intracellular fluorescence using a fluorescence microscope or plate reader.[12]
-
Data Analysis: The fluorescence intensity in treated cells is compared to controls (cells with and without PCSK9) to determine the extent to which the inhibitor rescues LDL uptake.
-
In Vivo Efficacy Assessment in Murine Models
This protocol outlines the evaluation of a small molecule inhibitor's ability to lower plasma cholesterol in a relevant animal model.
-
Principle: A hypercholesterolemic mouse model (e.g., C57BL/6 on a high-fat diet or APOE*3-Leiden.CETP mice) is treated with the inhibitor, and changes in plasma lipid profiles are measured over time.[13][14]
-
Protocol Outline:
-
Animal Acclimatization: Mice are acclimated and may be placed on a high-fat diet to induce hypercholesterolemia.[13]
-
Dosing: Mice are randomized into treatment and vehicle control groups. The inhibitor is administered daily via the intended clinical route (e.g., oral gavage) for a set duration (e.g., 2-5 weeks).[13][14]
-
Sample Collection: Blood samples are collected at baseline and at various time points throughout the study.[1]
-
Biochemical Analysis: Plasma is separated, and levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured using automated biochemical analyzers or ELISA kits.[1]
-
Target Engagement (Optional): At the end of the study, liver tissue can be harvested to measure LDLR protein levels by Western blot to confirm the mechanism of action.[4]
-
Visualizations
Signaling Pathway and Inhibition Mechanism
Caption: PCSK9 binds to LDLR, leading to its degradation. This compound blocks this interaction.
Experimental Workflow for Inhibitor Screening
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. abcam.com [abcam.com]
- 4. nyrada.com [nyrada.com]
- 5. Development of small-molecule PCSK9 inhibitors for the treatment of hypercholesterolemia. | Semantic Scholar [semanticscholar.org]
- 6. Development of small-molecule PCSK9 inhibitors for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. westbioscience.com [westbioscience.com]
- 10. path.ox.ac.uk [path.ox.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Pcsk9-IN-3
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like Pcsk9-IN-3 are paramount for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following step-by-step guidance, based on established best practices for the disposal of potent small molecule inhibitors, provides an essential framework for its safe handling and disposal.
Immediate Safety and Handling Precautions
Given that this compound is a novel, highly potent, and orally bioavailable PCSK9 inhibitor, it should be handled with care to minimize exposure. The toxicological properties of many research compounds are not thoroughly investigated.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound.
Ventilation: To minimize the risk of inhalation, handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]
Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
Ingestion: Do not eat, drink, or smoke in areas where this compound is handled. If ingestion occurs, seek immediate medical attention.[2]
Step-by-Step Disposal Plan
The disposal of this compound must adhere to all local, state, and federal regulations governing chemical waste.[2] Under no circumstances should hazardous wastes be discharged into the environment through regular trash or sewer systems.[3][4]
1. Waste Segregation: Do not mix this compound waste with other waste streams.[2] It is crucial to separate incompatible chemicals to prevent dangerous reactions.[3]
-
Solid Waste: Keep solid waste, such as contaminated gloves, weigh boats, and paper towels, separate from liquid waste.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and contaminated solvents, in a designated container.
-
Sharps: Any chemically contaminated sharps, such as needles or broken glass, must be disposed of in labeled, puncture-resistant containers.[4]
2. Waste Containerization: Use appropriate, dedicated containers for each type of waste.[1]
-
Containers must be chemically compatible with this compound and in good condition, free from damage or leaks.[3]
-
Ensure containers have secure, leak-proof closures.[3]
-
Do not overfill containers; a general guideline is to fill them no more than three-quarters full.[4]
3. Labeling: Clear and accurate labeling is non-negotiable for safety and compliance.[1]
-
All waste containers must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Note the accumulation start date on the container.[1]
-
Include any other identifiers required by your institution's environmental health and safety (EHS) office.
4. Storage: Designate a specific, well-ventilated area for the temporary storage of hazardous waste, away from general laboratory traffic.[1]
-
Store waste containers in secondary containment to prevent spills.[3]
-
Ensure that incompatible waste types are stored separately.[1]
-
Adhere to your institution's limits on the volume of hazardous waste stored in the laboratory and the maximum storage time.[3][5]
5. Final Disposal: All hazardous waste must be disposed of through your institution's official hazardous waste collection program.[5]
-
Schedule regular pickups to prevent the accumulation of waste beyond legal limits.[1]
-
Maintain detailed records of waste generation, storage, and disposal for regulatory compliance.[1]
-
Never dispose of solutions containing this compound down the drain.[2]
Quantitative Data Summary
While specific quantitative data for this compound is not available, general laboratory hazardous waste guidelines provide the following quantitative limits:
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Storage | Do not exceed 55 gallons of hazardous waste per laboratory. | [5] |
| Maximum Acutely Hazardous Waste | Do not exceed one quart of "P-listed" reactive acutely hazardous waste. | [4][5] |
| Container Fill Level | Fill containers no more than 3/4 full. | [4] |
| Maximum Storage Time | Typically six months within an academic facility. | [3] |
Experimental Workflow for Waste Management
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper handling and disposal of this compound waste.
References
- 1. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 2. benchchem.com [benchchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. vumc.org [vumc.org]
Personal protective equipment for handling Pcsk9-IN-3
Essential Safety and Handling Guide for Pcsk9-IN-3
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on best practices for handling potent, novel small molecule inhibitors in a laboratory setting. Researchers must consult and adhere to their institution's specific safety protocols and conduct a thorough risk assessment before handling this compound.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a novel and potent tricyclic peptide inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).
Immediate Safety and Handling Precautions
Given that the toxicological properties of this compound have not been thoroughly investigated, it is imperative to treat the compound as potentially hazardous. The primary goal is to prevent exposure through inhalation, ingestion, or direct contact.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions or accidental contact with the powdered compound. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents direct skin contact. Change gloves immediately if contaminated. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area, preferably a certified chemical fume hood. | Minimizes the risk of inhaling aerosolized powder or solution vapors. |
Operational and Disposal Plan
A structured plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Step-by-Step Handling and Waste Disposal Workflow:
-
Preparation:
-
Always handle the solid compound within a chemical fume hood to avoid inhalation of the powder.
-
Ensure an eyewash station and safety shower are readily accessible.
-
-
Weighing and Reconstitution:
-
When preparing solutions, perform all manipulations within the fume hood.
-
Use disposable weigh boats and spatulas. If using non-disposable equipment, decontaminate it thoroughly after use.
-
-
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
-
-
Waste Segregation and Disposal:
-
Solid Waste: All materials contaminated with this compound (e.g., gloves, weigh boats, paper towels, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, leak-proof, and clearly labeled hazardous liquid waste container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.
-
Final Disposal: Containers must be kept sealed when not in use. Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste contractor, following all local, state, and federal regulations.
-
Mechanism of Action: PCSK9 Inhibition
This compound is designed to inhibit the function of PCSK9, a protein that plays a critical role in regulating cholesterol levels.[1][2] PCSK9 binds to the Low-Density Lipoprotein Receptor (LDLR) on the surface of liver cells, targeting the receptor for degradation within the cell's lysosomes.[3][4] This action reduces the number of available LDLRs to clear LDL-cholesterol (LDL-C) from the bloodstream, leading to higher circulating LDL-C levels.[3] By inhibiting PCSK9, this compound prevents the degradation of LDLR, allowing more receptors to be recycled back to the cell surface. This enhances the clearance of LDL-C from the blood.[4]
Caption: PCSK9 signaling pathway and the mechanism of inhibition by this compound.
Experimental Protocol: In Vitro LDL Uptake Assay
This protocol provides a framework for evaluating the efficacy of this compound by measuring its ability to rescue PCSK9-mediated suppression of LDL uptake in a human liver cell line (e.g., HepG2).[5][6][7]
Materials and Reagents
| Item | Description |
| Cell Line | HepG2 (human liver carcinoma cell line) |
| Culture Medium | DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin |
| Reagents | Recombinant human PCSK9 protein, Fluorescently labeled LDL (e.g., Bodipy-FL-LDL or DiI-LDL), this compound, Vehicle (e.g., DMSO), Phosphate-Buffered Saline (PBS) |
| Consumables | 96-well black, clear-bottom tissue culture plates, sterile pipette tips, microcentrifuge tubes |
| Equipment | Cell culture incubator (37°C, 5% CO₂), Fluorescence microplate reader or fluorescence microscope |
Step-by-Step Methodology
-
Cell Seeding:
-
Culture HepG2 cells according to standard protocols.
-
Seed the cells into a 96-well black, clear-bottom plate at a density that will achieve approximately 80-90% confluency on the day of the experiment.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound and PCSK9 Treatment:
-
After 24 hours, carefully aspirate the culture medium.
-
Wash the cells once with serum-free DMEM.
-
Prepare serial dilutions of this compound in serum-free medium. A typical starting concentration range for a novel inhibitor could be from 0.1 nM to 10 µM.
-
Add the this compound dilutions to the appropriate wells.
-
Add a pre-determined concentration of recombinant PCSK9 protein to the wells designated for inhibition testing. This concentration should be sufficient to cause a significant reduction in LDL uptake.
-
Controls: Include wells for:
-
Negative Control: Cells with serum-free medium and vehicle only (maximal LDL uptake).
-
Positive Control: Cells with recombinant PCSK9 and vehicle only (inhibited LDL uptake).
-
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[6]
-
-
LDL Uptake:
-
Quantification:
-
Gently aspirate the LDL-containing medium.
-
Wash the cells twice with cold PBS to remove any unbound fluorescent LDL.
-
Add a final volume of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen fluorescent label.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data by setting the negative control (vehicle only) as 100% LDL uptake and the positive control (PCSK9 only) as 0% rescue.
-
Plot the percentage of LDL uptake against the log concentration of this compound to generate a dose-response curve and calculate the EC₅₀ value.
-
Caption: Experimental workflow for the in vitro LDL uptake assay.
References
- 1. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. benchchem.com [benchchem.com]
- 7. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
